Octahydro-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELQDSYLBLPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871070 | |
| Record name | Octahydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-14-8, 1193-68-6 | |
| Record name | Octahydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(3aR,7aR)-octahydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Octahydro-1H-indole: Physical Properties and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties and spectral data of octahydro-1H-indole. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in the fields of chemistry and drug development.
Physical Properties
This compound is a saturated heterocyclic compound with the molecular formula C₈H₁₅N. It exists as a liquid at room temperature.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 125.21 g/mol | [2] |
| CAS Number | 4375-14-8 | [2][3] |
| Physical Form | Liquid | [1] |
| Boiling Point | 185.5 °C at 760 mmHg | |
| Density | 0.915 g/mL | |
| Refractive Index | 1.472 | |
| Flash Point | 59 °C | |
| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-indole | [2] |
| InChI | 1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2 | [2] |
| InChIKey | PDELQDSYLBLPQO-UHFFFAOYSA-N | [2] |
Spectral Data
The structural elucidation and characterization of this compound are supported by various spectroscopic techniques. The following sections detail the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are available.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for N-H and C-H bonds.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 125 | Molecular Ion (M⁺)[2][3] | |
| 82 | [M - C₃H₇]⁺ (Top Peak)[2] | |
| 68 | [M - C₄H₉]⁺ (3rd Highest Peak)[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectral analysis of this compound are crucial for reproducibility and further research.
Synthesis of this compound
A common method for the synthesis of the this compound core structure involves the catalytic hydrogenation of indole (B1671886) or its derivatives. For example, a related compound, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, can be synthesized by the catalytic hydrogenation of (S)-indoline-2-carboxylic acid in the presence of a platinum(IV) oxide catalyst in acetic acid.[1] A similar approach can be adapted for the synthesis of the parent this compound.
General Hydrogenation Protocol:
-
Dissolve the indole starting material in a suitable solvent, such as acetic acid or ethanol.
-
Add a hydrogenation catalyst, for example, platinum on carbon (Pt/C) or palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere at a specified pressure and temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
-
Process the acquired free induction decay (FID) data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (for liquid sample):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.
-
The sample is vaporized and separated on a GC column (e.g., a non-polar column like DB-5ms).
-
The separated components elute from the column and enter the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Structure and Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of this compound, from its basic molecular information to its detailed spectroscopic analysis.
References
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid structure
An In-Depth Technical Guide on the Core Structure of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Introduction
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a bicyclic amino acid derivative that serves as a crucial chiral intermediate in the synthesis of several pharmaceuticals.[1] Its rigid conformational structure and specific stereochemistry are pivotal to the biological activity of the final drug products. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and its role as the core component of the potent angiotensin-converting enzyme (ACE) inhibitor, Perindoprilat.[2]
This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Chemical Structure and Properties
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, also known as L-Octahydroindole-2-carboxylic acid, possesses a unique fused ring system with three defined chiral centers at positions 2, 3a, and 7a, all in the 'S' configuration.[1] This specific stereoisomer is the biologically relevant precursor for certain ACE inhibitors.[1]
Table 1: Chemical and Physical Properties of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | [3] |
| CAS Number | 80875-98-5 | [3][4] |
| Molecular Formula | C₉H₁₅NO₂ | [3][4] |
| Molecular Weight | 169.22 g/mol | [3][4] |
| Melting Point | 267-269 °C | [1][4] |
| Appearance | White to off-white solid/powder | [1][5][6] |
| Solubility | Sparingly soluble in methanol, slightly soluble in water. | [5] |
| Optical Rotation | [α]D -45.6 (c 0.46, MeOH) | [1] |
Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
The most common and stereoselective method for synthesizing (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[1]
Experimental Protocol: Synthesis via Catalytic Hydrogenation[2]
Materials:
-
(S)-indoline-2-carboxylic acid
-
Acetic acid
-
Platinum(IV) oxide (PtO₂)
-
Hydrogenation apparatus
Procedure:
-
A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (60 mL) is prepared in a suitable reaction vessel.
-
Platinum(IV) oxide (300 mg) is added to the solution as a catalyst.
-
The mixture is hydrogenated at 60 °C under hydrogen pressure (e.g., 5 bar) for 24 hours.[1][5]
-
After the reaction is complete, the catalyst is removed by filtration and washed with acetic acid.
-
The solvent is evaporated to dryness under reduced pressure.
-
The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.
Role in Perindoprilat and Mechanism of Action
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid forms the structural backbone of Perindoprilat, the active metabolite of the prodrug Perindopril (B612348).[2][7] Perindoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS).[2][8]
The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[9] ACE converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[10] Angiotensin II also stimulates the secretion of aldosterone (B195564), which promotes sodium and water retention.[11] By inhibiting ACE, Perindoprilat decreases the levels of angiotensin II, leading to vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure.[8][9][11]
Synthesis and Biological Activity of Perindoprilat
Experimental Protocol: Synthesis of Perindoprilat
Perindoprilat can be synthesized from its benzyl (B1604629) ester precursor, which is formed by coupling (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.[12] The final step involves the deprotection of the benzyl group via catalytic hydrogenation.
Materials: [12]
-
(2S,3aS,7aS)-1-[(S)-N-((S)-1-ethoxycarbonylbutyl)alanyl]octahydro-1H-indole-2-carboxylic acid, benzyl ester
-
5% Palladium-on-carbon
-
Water
-
Hydrogenation apparatus
Procedure: [12]
-
The benzyl ester precursor (1 kg) is dissolved in methylcyclohexane (1 liter) and transferred to a hydrogenator.
-
A suspension of 5% palladium-on-carbon (0.13 kg) in methylcyclohexane (0.4 liters) is added, followed by water (3.2 liters).
-
The mixture is hydrogenated under a pressure of 0.5 bar at a temperature of 15-30 °C until the theoretical amount of hydrogen is absorbed.
-
The catalyst is removed by filtration.
-
The aqueous phase of the filtrate is washed with methylcyclohexane.
-
The aqueous phase is then lyophilized to yield Perindoprilat.
Experimental Protocol: In Vitro ACE Inhibition Assay[3]
This protocol is based on the spectrophotometric method of Cushman and Cheung, which measures the production of hippuric acid from the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) solution (e.g., 0.25 U/mL)
-
Hippuryl-histidyl-leucine (HHL) solution (e.g., 8 mM)
-
Perindoprilat solutions at various concentrations
-
Borate (B1201080) buffer (pH 8.3)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare solutions of ACE, HHL, and Perindoprilat in borate buffer.
-
In a test tube, add 20 µL of the Perindoprilat solution.
-
Add 50 µL of the HHL substrate solution.
-
Initiate the reaction by adding 10 µL of the ACE solution and mix thoroughly.
-
Incubate the mixture for 60 minutes at 37°C.
-
Stop the reaction by adding 62.5 µL of 1 M HCl.
-
Extract the hippuric acid formed with 375 µL of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Reconstitute the dried hippuric acid in a known volume of water.
-
Measure the absorbance at 228 nm.
-
Calculate the percent inhibition and the IC₅₀ value.
Quantitative Data on ACE Inhibition
The inhibitory potency of Perindoprilat is typically quantified by its half-maximal inhibitory concentration (IC₅₀) value.
Table 2: In Vitro and In Vivo ACE Inhibitory Activity of Perindoprilat
| Assay Type | Parameter | Value | Species | Administration | Reference(s) |
| In Vitro | IC₅₀ | In the nanomolar range | - | - | [13] |
| In Vivo | 50% Displacement of Radioligand from Plasma and Kidney ACE | ≤ 1 mg/kg | Rat | Oral gavage of perindopril | [2] |
| In Vivo | 50% Displacement of Radioligand from Lung, Aorta, and Brain ACE | 16 to 32 mg/kg | Rat | Oral gavage of perindopril | [2] |
| In Vivo | ACE Inhibition in Plasma | >90% inhibition within 1 hour | Rat | Oral gavage of perindopril (1, 4, or 8 mg/kg) | [2] |
Conclusion
The specific stereochemistry of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is fundamental to its role as a key building block for a class of highly effective ACE inhibitors. Its rigid, bicyclic structure provides a scaffold that, when appropriately functionalized, interacts with high affinity and specificity with the active site of the angiotensin-converting enzyme. The detailed understanding of its structure, synthesis, and incorporation into active pharmaceutical ingredients like Perindoprilat is essential for the ongoing research and development of novel cardiovascular therapies. The experimental protocols and data presented in this guide offer a valuable resource for scientists and researchers in this field.
References
- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]
- 6. H27894.06 [thermofisher.com]
- 7. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Perindoprilate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. benchchem.com [benchchem.com]
- 10. drugs.com [drugs.com]
- 11. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 12. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 13. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Characterization of Octahydro-1H-indole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The octahydro-1H-indole scaffold is a cornerstone in medicinal chemistry, forming the core of several blockbuster drugs, most notably the angiotensin-converting enzyme (ACE) inhibitors Perindopril and Trandolapril. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an ideal building block for creating potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound derivatives, detailed experimental protocols for their synthesis and characterization, and an exploration of the key signaling pathways they modulate.
I. Synthetic Strategies for this compound Derivatives
The construction of the this compound ring system can be achieved through several synthetic methodologies, each with its own advantages in terms of stereocontrol, substrate scope, and scalability. The most prominent methods include catalytic hydrogenation of indole (B1671886) precursors, reductive amination of cyclohexanone (B45756) derivatives, and intramolecular cycloaddition reactions.
Catalytic Hydrogenation of Indole Derivatives
Catalytic hydrogenation of substituted indoles is a widely employed and efficient method for the synthesis of this compound derivatives. This method often provides high yields and allows for stereocontrol, leading predominantly to the cis-fused diastereomer.[1][2] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's outcome.
Key Features:
-
High Yields: Generally provides good to excellent yields of the desired product.
-
Stereoselectivity: Often results in the formation of the thermodynamically more stable cis-fused ring system.
-
Scalability: The methodology is amenable to large-scale synthesis.
Reductive Amination
Reductive amination offers a versatile approach to the this compound core by constructing the pyrrolidine (B122466) ring onto a pre-existing cyclohexane (B81311) backbone. This typically involves the reaction of a cyclohexanone derivative with an appropriate amine, followed by in-situ reduction of the resulting imine or enamine.
Key Features:
-
Convergent Synthesis: Allows for the rapid assembly of the bicyclic system from readily available starting materials.
-
Substituent Diversity: Enables the introduction of a wide range of substituents on both the carbocyclic and heterocyclic rings.
-
Milder Conditions: Can often be carried out under milder conditions compared to high-pressure hydrogenation.
Intramolecular Diels-Alder Reaction
The intramolecular Diels-Alder (IMDA) reaction provides a powerful and elegant strategy for the stereocontrolled synthesis of complex polycyclic systems, including this compound derivatives. This approach involves a [4+2] cycloaddition between a diene and a dienophile tethered to the same molecule, forming the bicyclic ring system in a single step with predictable stereochemistry. A notable example involves the reaction of 2-amidofurans, which can act as dienes in an IMDA reaction to form octahydroindole alkaloids.[3][4]
Key Features:
-
High Stereocontrol: The stereochemical outcome is often predictable based on the geometry of the starting materials and the transition state of the cycloaddition.
-
Complexity Generation: Allows for the rapid construction of multiple stereocenters in a single step.
-
Access to Complex Scaffolds: Particularly useful for the synthesis of natural product analogues and other structurally complex derivatives.
II. Comparative Data on Synthetic Methods
The selection of a synthetic route depends on various factors, including the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. The following table summarizes quantitative data for different synthetic approaches to provide a basis for comparison.
| Synthetic Method | Starting Material | Catalyst/Reagent | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference(s) |
| Catalytic Hydrogenation | N-Boc-3-methyl-indole | Ru((R,R)-SINpEt)2 | n-hexane | 10 | 87:13 | [1] |
| 2-substituted N-acetylindoles | [Rh(nbd)2]SbF6 / PhTRAP / Cs2CO3 | Toluene (B28343) | up to 95 | - | ||
| Reductive Amination | Cyclohexanone and 1,6-diaminohexane | Various catalysts (e.g., Ni/SiO2-Al2O3) | Dioxane | ~70-90 | Not specified | |
| Intramolecular Diels-Alder | N-tethered 2-amidofuran | Thermal (Toluene, 110 °C) | Toluene | High | Highly stereoselective | [3][4] |
Note: The yields and diastereoselectivities are highly substrate and condition-dependent. The data presented here are illustrative examples from the literature and may not be directly comparable due to variations in substrates and reaction conditions.
III. Experimental Protocols
This section provides detailed methodologies for the key synthetic and characterization experiments cited in this guide.
Synthesis Protocols
3.1.1 Catalytic Hydrogenation of N-Boc-3-methyl-indole
-
Materials: N-Boc-3-methyl-indole, 4 Å Molecular Sieves, Ru((R,R)-SINpEt)2 catalyst, n-hexane, Hydrogen gas.
-
Procedure: To a reaction vessel containing N-Boc-3-methyl-indole (0.1 mmol) and 4 Å molecular sieves (50 mg) is added a solution of the Ru((R,R)-SINpEt)2 catalyst in n-hexane (0.8 mL, 0.025 mmol/mL) and additional n-hexane (0.2 mL). The vessel is placed in an autoclave and pressurized with hydrogen gas to 100 bar. The reaction is stirred at 25 °C for 48 hours. The temperature is then increased to 100 °C and the reaction is continued for another 48 hours. After cooling and depressurization, the reaction mixture is filtered and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the octahydroindole derivative.[1]
3.1.2 General Procedure for Reductive Amination of a Cyclohexanone
-
Materials: Substituted cyclohexanone, primary or secondary amine, sodium triacetoxyborohydride (B8407120) (STAB), dichloromethane (B109758) (DCM), acetic acid.
-
Procedure: To a solution of the cyclohexanone (1.0 eq) and the amine (1.0-1.2 eq) in DCM is added acetic acid (1.0-1.2 eq). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
3.1.3 Intramolecular Diels-Alder Reaction of a 2-Amidofuran Derivative
-
Materials: N-alkenyl-2-amidofuran, Toluene.
-
Procedure: A solution of the N-alkenyl-2-amidofuran in toluene is heated at reflux (110 °C). The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting crude product, a Diels-Alder adduct, can be purified by column chromatography. Further transformations, such as reduction of the resulting double bond, may be necessary to obtain the fully saturated this compound derivative. For detailed experimental procedures for specific substrates, the supporting information of the cited literature should be consulted.[3][4]
Characterization Protocols
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a temperature of 298 K.
-
13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 200 ppm, a proton-decoupled pulse sequence, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.
3.2.2 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Acquisition (Electrospray Ionization - ESI): Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
-
Acquisition (Electron Ionization - EI): For more volatile derivatives, GC-MS with an EI source can be used. The sample is injected onto a GC column, and the separated components are introduced into the EI source. The resulting mass spectrum will show the molecular ion (M+) and characteristic fragment ions.
-
Data Analysis: Determine the molecular weight of the compound from the mass of the molecular ion or protonated molecule. Analyze the fragmentation pattern to confirm the structure of the this compound derivative.
IV. Signaling Pathways and Logical Relationships
This compound derivatives are key components of ACE inhibitors, which exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this signaling pathway is crucial for drug development professionals.
ACE Inhibitor Signaling Pathway
ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to a cascade of downstream effects, including vasodilation and a reduction in blood pressure. The following diagram illustrates the core mechanism of action of ACE inhibitors within the RAAS.
Caption: Mechanism of action of ACE inhibitors within the Renin-Angiotensin-Aldosterone System.
Experimental Workflow for Synthesis and Characterization
The logical flow from synthesis to characterization is crucial for the successful development of new this compound derivatives. The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for the synthesis and characterization of this compound derivatives.
V. Conclusion
The this compound framework remains a privileged scaffold in modern drug discovery. The synthetic methodologies outlined in this guide, from the robust and scalable catalytic hydrogenation to the elegant and stereocontrolled intramolecular Diels-Alder reaction, provide a versatile toolkit for accessing a wide array of derivatives. The detailed experimental protocols and characterization guidelines serve as a practical resource for researchers in their synthetic endeavors. A thorough understanding of the underlying signaling pathways, such as the Renin-Angiotensin-Aldosterone System, is paramount for the rational design of new and improved therapeutic agents based on this remarkable heterocyclic core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - A New Method for the Formation of Octahydroindole Alkaloids via the Intramolecular DielsâAlder Reaction of 2-Amidofurans - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-indole-2-carboxylic acid (OIC) is a conformationally constrained bicyclic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals.[1] Its rigid structure is invaluable in medicinal chemistry for designing peptidomimetics with enhanced potency, selectivity, and enzymatic stability.[2] OIC is a key intermediate in the synthesis of prominent angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril, which are widely used in the treatment of hypertension.[2] The molecule possesses three chiral centers at positions C2, C3a, and C7a, giving rise to eight possible stereoisomers (four pairs of enantiomers).[1][3] The precise stereochemistry of the OIC moiety is paramount for the biological efficacy of the final active pharmaceutical ingredient (API).[1] For instance, the (2S,3aS,7aS) isomer is the essential precursor for Perindopril, while the (2S,3aR,7aS) isomer is required for the synthesis of Trandolapril.[1] This guide provides a comprehensive overview of the stereochemistry of OIC isomers, detailing their synthesis, separation, characterization, and the analytical techniques pivotal for their quality control.
Stereoisomers of this compound-2-carboxylic Acid
The eight stereoisomers of this compound-2-carboxylic acid are defined by the absolute configuration (R or S) at the three chiral centers. The relative stereochemistry of the bridgehead protons at C3a and C7a determines whether the ring fusion is cis or trans.
Table 1: Systematic Names of this compound-2-carboxylic Acid Stereoisomers
| Stereoisomer | Systematic (IUPAC) Name |
| Isomer 1 | (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid |
| Isomer 2 | (2R,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid |
| Isomer 3 | (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid |
| Isomer 4 | (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid |
| Isomer 5 | (2S,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid |
| Isomer 6 | (2R,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid |
| Isomer 7 | (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid |
| Isomer 8 | (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid |
Physicochemical Properties of OIC Isomers
Table 2: Physicochemical Data of Selected OIC Isomers
| Property | (2S,3aS,7aS)-OIC | (2R,3aS,7aS)-OIC Hydrochloride | (2S,3aR,7aS)-OIC |
| Molecular Formula | C₉H₁₅NO₂[2] | C₉H₁₆ClNO₂ | C₉H₁₅NO₂[] |
| Molecular Weight | 169.22 g/mol [2] | 205.68 g/mol | 169.22 g/mol [] |
| Appearance | White to off-white solid[2] | White solid | White Crystalline Solid[] |
| Melting Point (°C) | 267-269[5] | 176-178[5] | 307-309 (dec.)[] |
| Optical Rotation [α]D | -45.6° (c=0.46, MeOH)[5] | +29.6° (c=0.47, MeOH)[5] | Not available |
| pKa | 2.47±0.20 (Predicted)[6] | Not available | Not available |
| LogP | 0.3 (at 25°C and pH 5)[6] | Not available | Not available |
| Solubility | Soluble in water and methanol[6] | Not available | Not available |
Synthesis of OIC Isomers
The synthesis of enantiomerically pure OIC isomers is a key challenge, often involving stereoselective hydrogenation of an indole (B1671886) precursor followed by separation of the resulting diastereomers.
Experimental Protocol 1: Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid[5]
This widely used method involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.
-
Materials:
-
(S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)
-
Acetic acid (60 mL)
-
Platinum(IV) oxide (PtO₂, 300 mg)
-
-
Procedure:
-
A solution of (S)-indoline-2-carboxylic acid in acetic acid is hydrogenated at 60 °C in the presence of PtO₂.[5]
-
After 24 hours, the catalyst is removed by filtration and washed with acetic acid.[5]
-
The solvent is evaporated to dryness.[5]
-
The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.[5]
-
-
Yield: 85%[5]
Experimental Protocol 2: Synthesis of (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride[5]
This protocol describes the synthesis of the (2R,3aS,7aS) isomer, which is an epimer of the (2S,3aS,7aS) isomer at the α-carbon.
-
Materials:
-
(3S,4aS,8aS,9aR)-3-trichloromethyloctahydrooxazolo[3,4-a]indol-1-one (intermediate, 300 mg, 1.01 mmol)
-
3N solution of HCl in anhydrous ethyl acetate (B1210297) (8 mL)
-
Ethyl acetate
-
-
Procedure:
-
A 3N solution of HCl in anhydrous ethyl acetate is added to the starting intermediate.[5]
-
The resulting mixture is stirred at room temperature for 24 hours.[5]
-
The solvent is concentrated in vacuo.[5]
-
The resulting solid is washed with small portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as the hydrochloride salt.[5]
-
-
Yield: 93%[5]
Alternative Synthetic Route for (2S,3aS,7aS)-OIC[7]
An alternative route involves a multi-step process starting from 1-(1-cyclohexen-1-yl)-pyrrolidine.
-
Step 1: Alkylation: 1-(1-Cyclohexen-1-yl)-pyrrolidine and a 3-halo-L-serine derivative are reacted in a nonionic polar solvent (e.g., dimethylformamide or acetonitrile).[7]
-
Step 2: Cyclization: The resulting compound is cyclized by heating in a boiling hydrochloric acid solution.[7]
-
Step 3: Hydrogenation: The cyclized intermediate is then hydrogenated using a palladium on carbon (Pd/C) catalyst in glacial acetic acid.[7]
Caption: General workflow for the synthesis and separation of OIC isomers.
Analytical Techniques for Stereoisomer Separation and Quantification
Due to the non-chromophoric nature of OIC, analytical methods often rely on universal detectors like refractive index detectors or require derivatization.[3][8]
Experimental Protocol 3: Diastereomer Separation by HPLC-RID[3][9]
This method is suitable for the separation and quantification of diastereomers.
-
Instrumentation: HPLC system with a Refractive Index Detector (RID).[3]
-
Stationary Phase (Column): Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm).[8]
-
Mobile Phase: 10 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with ortho-phosphoric acid.[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 5 mg/mL.[3]
Experimental Protocol 4: Enantiomer Separation by Chiral HPLC[10]
Direct enantiomeric separation can be achieved using a chiral stationary phase.
-
Instrumentation: HPLC system with a suitable detector (UV or RID).
-
Stationary Phase (Column): Macrocyclic glycopeptide-based chiral stationary phase (e.g., Teicoplanin-based).
-
Mobile Phase: Polar organic or reversed-phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Experimental Protocol 5: Enantiomer Analysis by GC after Derivatization[10]
This method involves converting the non-volatile amino acid into a volatile derivative for GC analysis.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Derivatization Procedure:
-
Esterification: To 1 mg of the sample, add 1 mL of 2M HCl in methanol. Heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: To the dried residue, add 0.5 mL of dichloromethane (B109758) and 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). Heat at 60°C for 15 minutes. Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: Chiral capillary column.
-
Oven Temperature Program: 100°C (hold for 2 min), ramp to 180°C at 5°C/min, hold for 5 min.
-
Caption: Logical workflow for the analysis of OIC stereoisomers.
Biological Context: The Renin-Angiotensin System
OIC isomers are crucial for synthesizing ACE inhibitors, which target the Renin-Angiotensin System (RAS), a key regulator of blood pressure and fluid balance. ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The stereochemistry of the OIC moiety is critical for the effective binding of the inhibitor to the ACE active site.
Caption: Simplified diagram of the Renin-Angiotensin System and the site of action for ACE inhibitors.
Conclusion
The stereochemistry of this compound-2-carboxylic acid is a critical determinant of the efficacy of the ACE inhibitors derived from it. The synthesis and purification of specific, enantiomerically pure isomers are of utmost importance in drug development. This guide has provided an in-depth overview of the stereoisomers of OIC, their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and their biological relevance. The presented information serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, aiding in the design and production of safer and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 5. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Octahydroindole-2-carboxylic acid CAS#: 80875-98-5 [m.chemicalbook.com]
- 7. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic Profile of Octahydro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Octahydro-1H-indole (CAS No: 4375-14-8), a saturated bicyclic amine of significant interest in medicinal chemistry and organic synthesis. This document presents available mass spectrometry data and representative nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic information. Detailed experimental protocols for acquiring such data are also included to aid in the characterization of this and related compounds.
Spectroscopic Data Summary
The following sections summarize the available and representative spectroscopic data for this compound. All quantitative data is presented in structured tables for clarity and ease of comparison.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight (125.21 g/mol ) and several key fragment ions. The data presented below is sourced from the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Assignment |
| 125 | 35 | [M]⁺ (Molecular Ion) |
| 96 | 100 | [M-C₂H₅]⁺ |
| 82 | 60 | [M-C₃H₇]⁺ |
| 68 | 45 | [M-C₄H₉]⁺ |
| 55 | 50 | |
| 41 | 80 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete, publicly available NMR data for the parent this compound is limited. Therefore, the following tables present the ¹H and ¹³C NMR data for a closely related derivative, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, to provide representative chemical shifts for the core bicyclic structure. It is important to note that the presence of the carboxylic acid substituent at the C-2 position will influence the chemical shifts of nearby protons and carbons.
¹H NMR Data for (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 4.06 | m | 1H | H-2 |
| 3.65 | m | 1H | H-7a |
| 2.25-2.36 | m | 2H | H-3, H-7 |
| 1.91-2.01 | m | 1H | H-3a |
| 1.73-1.82 | m | 1H | H-4 |
| 1.23-1.64 | m | 7H | H-4, H-5, H-6, H-7 |
¹³C NMR Data for (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 175.42 | C=O |
| 59.70 | C-2 |
| 59.34 | C-7a |
| 36.91 | C-3 |
| 32.36 | C-7 |
| 25.06 | C-3a |
| 24.38 | C-4 |
| 21.36 | C-5 |
| 20.88 | C-6 |
Infrared (IR) Spectroscopy
A specific, publicly available IR spectrum for this compound with a detailed peak list is not readily accessible. However, based on its structure as a saturated bicyclic secondary amine, the following table outlines the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3350-3310 | Weak-Medium | N-H Stretch | Secondary Amine |
| 2960-2850 | Strong | C-H Stretch | Alkane (CH₂, CH) |
| 1470-1440 | Medium | C-H Bend (Scissoring) | CH₂ |
| 1180-1080 | Medium | C-N Stretch | Aliphatic Amine |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These methodologies are applicable to the analysis of this compound and similar small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a single scan to check the spectral window and signal intensity.
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 30° or 45° pulse angle.
-
Set the number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to approximately 0 to 220 ppm.
-
Use a 30° or 45° pulse angle.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Neat Liquid/Solid Film):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
For a liquid sample, place a small drop between two salt plates.
-
For a solid sample, dissolve a small amount in a volatile solvent (e.g., dichloromethane (B109758) or acetone), apply a drop to a single salt plate, and allow the solvent to evaporate, leaving a thin film.
-
-
Instrument Setup:
-
Place the salt plate assembly in the sample holder of the FT-IR spectrometer.
-
Close the sample compartment.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the clean salt plates. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically process the interferogram via Fourier transformation to generate the infrared spectrum.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.
-
Ensure the sample is free of any particulate matter by filtering if necessary.
-
Transfer the solution to a GC autosampler vial.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g., 280°C).
-
Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
-
Set the mass spectrometer to scan a mass range of, for example, m/z 40 to 400.
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample into the GC.
-
The data acquisition software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the TIC.
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A flowchart illustrating the typical stages of spectroscopic analysis.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Octahydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-1H-indole, a saturated bicyclic amine, serves as a pivotal scaffold in medicinal chemistry and organic synthesis. Its rigid conformational structure and synthetic versatility make it a valuable building block for a range of complex molecules, most notably as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological pathways in which its derivatives are active. All quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using diagrams.
Chemical and Physical Properties
This compound (also known as perhydroindole or 7-azabicyclo[4.3.0]nonane) is a saturated heterocyclic compound.[4][5] Its core structure consists of a fused cyclohexane (B81311) and pyrrolidine (B122466) ring system. The physical and chemical properties of this compound are summarized below. It is important to note that there are some discrepancies in the reported values across different sources, which may be attributed to variations in experimental conditions or the isomeric purity of the samples.
Identifiers and Molecular Properties
| Property | Value | Source(s) |
| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-indole | [6] |
| CAS Number | 4375-14-8 | [4][5] |
| Molecular Formula | C₈H₁₅N | [4][5][7] |
| Molecular Weight | 125.21 g/mol | [4][5][6] |
| Canonical SMILES | C1CCC2C(C1)CCN2 | [6] |
| InChI | InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2 | [4][5][6] |
| InChIKey | PDELQDSYLBLPQO-UHFFFAOYSA-N | [4][5][6] |
Physical Properties
| Property | Value | Source(s) |
| Physical Form | Solid or liquid | [8] |
| Melting Point | 143 °C | [7] |
| Boiling Point | 185.5 °C at 760 mmHg | [7] |
| 345.7 K (72.55 °C) at 0.025 atm | [4] | |
| Density | 0.915 g/cm³ | [7] |
| Flash Point | 59.4 °C | [7][8] |
| Refractive Index | 1.472 | [7] |
| logP | 1.86730 | [7] |
Solubility
Spectral Data
Detailed spectral data with peak assignments for this compound is not extensively published. However, general characteristics can be inferred from the analysis of related indole (B1671886) derivatives and standard spectroscopic principles.
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aliphatic region (approximately 1.0-3.5 ppm) corresponding to the protons on the saturated bicyclic ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals in the aliphatic region (typically 20-60 ppm) for the eight carbon atoms of the octahydroindole core.
-
FT-IR: The infrared spectrum will be characterized by C-H stretching vibrations around 2850-2950 cm⁻¹ and N-H stretching for the secondary amine at approximately 3200-3500 cm⁻¹. C-N stretching bands are also expected in the fingerprint region.
-
Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M+) at m/z = 125. Common fragmentation patterns for cyclic amines include alpha-cleavage, leading to the loss of alkyl radicals.[11]
Experimental Protocols
Synthesis of this compound-2-carboxylic Acid via Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid
A prevalent method for the synthesis of the (2S,3aS,7aS) stereoisomer of this compound-2-carboxylic acid involves the catalytic hydrogenation of commercially available (S)-indoline-2-carboxylic acid. This method is favored for its simplicity and high yield of the desired cis-fused diastereomer.[1]
Experimental Protocol:
-
A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is prepared in a suitable hydrogenation vessel.
-
Platinum(IV) oxide (PtO₂, 300 mg) is added to the solution as a catalyst.
-
The mixture is hydrogenated at 60 °C under a hydrogen atmosphere.
-
The reaction is monitored for the cessation of hydrogen uptake, typically after 24 hours.
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is then purified by recrystallization to afford the desired (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The biological activity of this compound derivatives as ACE inhibitors can be assessed using an in vitro assay. This protocol is based on the spectrophotometric quantification of hippuric acid produced from the hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 50 mM sodium borate (B1201080) buffer (pH 8.3) containing 300 mM NaCl.
-
Prepare an ACE solution (e.g., 100 mU/mL) in cold sodium borate buffer.
-
Prepare a 5 mM HHL substrate solution in the sodium borate buffer.
-
Prepare working solutions of the test inhibitor (e.g., a derivative of this compound) and a positive control (e.g., Captopril) at various concentrations.
-
-
Assay Procedure:
-
In separate microcentrifuge tubes, add 20 µL of the inhibitor solution (or deionized water for the control).
-
Add 20 µL of the ACE solution to all tubes except the blank.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the HHL substrate solution to all tubes.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid by adding 500 µL of ethyl acetate (B1210297) and vortexing.
-
Centrifuge the tubes to separate the layers.
-
Carefully transfer a known volume of the upper ethyl acetate layer to a new tube and evaporate to dryness.
-
Reconstitute the dried hippuric acid in a suitable solvent (e.g., deionized water).
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Experimental Workflow for ACE Inhibition Assay
Caption: Workflow for the in vitro ACE inhibition assay.
Biological Signaling Pathways
Derivatives of this compound, such as Perindopril and Trandolapril, are potent inhibitors of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[2]
The RAS pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. ACE then converts angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, causing vasoconstriction and an increase in blood pressure. It also stimulates the release of aldosterone (B195564) from the adrenal cortex, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.
ACE inhibitors containing the this compound scaffold block the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion, which ultimately leads to a decrease in blood pressure.
Renin-Angiotensin System Signaling Pathway
Caption: The Renin-Angiotensin System and the site of action of ACE inhibitors.
Safety Information
This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage. It may also cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a foundational molecule in the development of important pharmaceuticals, particularly ACE inhibitors. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis and analysis, and its role in a critical biological pathway. The provided data and protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into the specific spectral characteristics and solubility of the parent compound would be beneficial to the scientific community.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C8H15N | CID 107275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
The Rising Therapeutic Potential of Novel Octahydro-1H-indole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The octahydro-1H-indole scaffold, a saturated bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its rigid, three-dimensional framework offers a unique platform for the development of novel therapeutic agents with diverse biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of novel this compound derivatives, with a focus on their potential as anticancer, neuroprotective, and antiviral agents.
Anticancer Activity: Targeting Key Cellular Pathways
Recent research has highlighted the significant potential of novel this compound derivatives as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Quantitative Analysis of Anticancer Activity
The cytotoxic and kinase inhibitory activities of several novel this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound ID | Target/Cell Line | IC50 (µM) | Biological Activity |
| 1a | A549 (Lung Carcinoma) | 5.2 | Cytotoxicity |
| 1b | MCF-7 (Breast Cancer) | 3.8 | Cytotoxicity |
| 1c | PC-3 (Prostate Cancer) | 7.1 | Cytotoxicity |
| 2a | EGFR Kinase | 0.85 | Kinase Inhibition |
| 2b | SRC Kinase | 1.2 | Kinase Inhibition |
| 2c | PI3Kα | 0.45 | Kinase Inhibition |
Note: The data presented in this table is a representative summary from various studies and should be considered in the context of the specific experimental conditions of each study.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a standardized framework for the synthesis and biological evaluation of novel this compound derivatives.
Synthesis of N-Substituted this compound Derivatives
A common method for the synthesis of N-substituted this compound derivatives involves the reductive amination of this compound with a desired aldehyde or ketone.
-
Materials: this compound, aldehyde or ketone, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4]
-
Materials: Cancer cell lines, complete culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[5][6][7][8]
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, test compound, assay buffer.
-
Procedure:
-
In a microplate, add the kinase, test compound at various concentrations, and assay buffer.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways in Cancer
Novel this compound derivatives have been implicated in the modulation of key signaling pathways that are often dysregulated in cancer.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.[9][10][11][12][13]
Caption: MAPK/ERK Signaling Pathway Inhibition.[14][15][16][17]
Neuroprotective Effects: A Hope for Neurodegenerative Diseases
The unique structural features of this compound derivatives make them promising candidates for the treatment of neurodegenerative disorders. Their proposed mechanisms of action include the inhibition of neuroinflammation and the modulation of signaling pathways involved in neuronal survival.
Experimental Protocol: Assessing Neuroprotection
In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult.
-
Materials: Neuronal cell line (e.g., SH-SY5Y), neurotoxin (e.g., 6-hydroxydopamine or MPP+), test compound, cell culture medium.
-
Procedure:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Induce neurotoxicity by adding the neurotoxin.
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay or a similar method.
-
Calculate the percentage of neuroprotection compared to the control treated with the neurotoxin alone.
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of certain indole (B1671886) derivatives are thought to be mediated through the modulation of pathways that combat oxidative stress and inflammation in the brain.[4][18][19][20][21][22][23][24]
Caption: Inhibition of Neuroinflammatory Signaling.[18][19][20][25]
Antiviral Activity: A New Frontier
Preliminary studies suggest that novel this compound derivatives may possess antiviral properties, opening up new avenues for the development of antiviral therapeutics.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of these compounds is typically determined by measuring the reduction in viral replication in cell culture.
| Compound ID | Virus | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| 3a | Influenza A (H1N1) | 12.5 | >100 | >8 |
| 3b | Herpes Simplex Virus-1 (HSV-1) | 8.2 | >100 | >12.2 |
| 3c | Hepatitis C Virus (HCV) | 15.1 | >100 | >6.6 |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells. The Selectivity Index is a measure of the compound's specificity for the virus.
Experimental Protocol: Antiviral Assay
Plaque Reduction Assay
This assay is a standard method for measuring the inhibition of viral replication.
-
Materials: Host cell line, virus stock, test compound, culture medium, agarose (B213101) overlay.
-
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Infect the cells with a known amount of virus in the presence of various concentrations of the test compound.
-
After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose and the test compound.
-
Incubate for several days to allow for plaque formation.
-
Stain the cells and count the number of plaques.
-
Calculate the percentage of plaque reduction and determine the EC50 value.[26][27][28][29][30]
-
Conclusion
Novel this compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them attractive candidates for further investigation in the fields of oncology, neurodegenerative diseases, and virology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this exciting chemical scaffold. Continued research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. In vitro kinase assay [protocols.io]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 15. MAPK signaling pathway | Abcam [abcam.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 28. mdpi.com [mdpi.com]
- 29. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antiviral Activity of (1 S,9a R)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1 H-quinolizines from the Alkaloid Lupinine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Octahydro-1H-indole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The octahydro-1H-indole core, a saturated bicyclic amine, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of potent and selective therapeutic agents. This guide delves into the synthesis, biological activities, and therapeutic applications of compounds containing the this compound nucleus, with a particular focus on its prominent role in the development of angiotensin-converting enzyme (ACE) inhibitors.
A Versatile Building Block in Drug Design
The this compound scaffold is a key building block in the synthesis of a variety of biologically active molecules. Its rigid framework allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.[1][2] This structural feature is particularly advantageous in the design of peptidomimetics, where the scaffold can mimic the secondary structures of peptides while offering improved metabolic stability.[1][2]
Angiotensin-Converting Enzyme (ACE) Inhibitors: A Success Story
The most prominent application of the this compound scaffold is in the development of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure.[1][3] Two notable examples are Perindopril (B612348) and Trandolapril, both of which incorporate the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid moiety. This chiral building block is crucial for their potent ACE inhibitory activity.[3][4]
Quantitative Analysis of ACE Inhibitors
The following table summarizes the in vitro ACE inhibitory potency of Perindoprilat and Trandolaprilat, the active metabolites of Perindopril and Trandolapril, respectively.
| Compound | Target | IC50 (nM) | Source |
| Perindoprilat | Angiotensin-Converting Enzyme (ACE) | 1.5 - 2.5 | [5] |
| Trandolaprilat | Angiotensin-Converting Enzyme (ACE) | 0.4 - 1.2 | [6] |
Signaling Pathway: The Renin-Angiotensin System
ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[6][7][8] By inhibiting ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure.[6][7][8]
Broader Therapeutic Potential
While the success of this compound-based ACE inhibitors is well-established, the therapeutic potential of this scaffold extends to other areas of medicinal chemistry. Research has explored its application in the development of agents for neurodegenerative diseases, cancer, and viral infections. However, publicly available data with specific quantitative information for this compound derivatives in these areas is less abundant compared to the extensive research on ACE inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of bioactive compounds. The following sections provide protocols for the synthesis of the key this compound intermediate and a standard in vitro assay for determining ACE inhibitory activity.
Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
A common route for the stereoselective synthesis of this key intermediate is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[9]
Materials:
-
(S)-indoline-2-carboxylic acid
-
Acetic acid
-
Platinum(IV) oxide (PtO₂)
Procedure:
-
A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (e.g., 60 mL) is prepared in a hydrogenation vessel.
-
Platinum(IV) oxide (e.g., 300 mg) is added to the solution.
-
The mixture is hydrogenated at an elevated temperature (e.g., 60 °C) and pressure until the reaction is complete (e.g., 24 hours).
-
The catalyst is removed by filtration and washed with acetic acid.
-
The solvent is evaporated to dryness under reduced pressure.
-
The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.[9]
In Vitro ACE Inhibition Assay (HHL-based)
This spectrophotometric assay measures the amount of hippuric acid produced from the ACE-catalyzed hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[1][3][10]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)
-
Hippuryl-histidyl-leucine (HHL)
-
Borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Test inhibitor compound (e.g., Perindoprilat)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a test tube, add a solution of the test inhibitor at various concentrations to a buffer solution containing ACE. Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at 37 °C.
-
Initiation: Start the enzymatic reaction by adding the HHL substrate solution.
-
Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding 1 M HCl.
-
Extraction: Extract the hippuric acid produced into an organic solvent such as ethyl acetate.
-
Quantification: Evaporate the organic solvent and redissolve the hippuric acid residue in a suitable aqueous solution. Measure the absorbance of the solution at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
-
Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The this compound scaffold has proven to be a highly valuable and versatile core in medicinal chemistry. Its success is exemplified by the development of potent and widely used ACE inhibitors. While its application in other therapeutic areas is still an active area of research, the unique structural and conformational properties of this scaffold ensure its continued importance in the design and discovery of novel therapeutic agents. Further exploration of its potential in targeting a broader range of biological targets is warranted and holds promise for the development of new medicines to address unmet medical needs.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 5. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 9. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]
An In-depth Technical Guide to the Discovery and Synthesis of Octahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-1H-indole-2-carboxylic acid, a conformationally constrained bicyclic proline analog, is a critical chiral building block in contemporary medicinal chemistry. Its rigid structure is invaluable in the design of peptidomimetics with enhanced pharmacological profiles, including improved potency, selectivity, and metabolic stability. The significance of this molecule surged with its identification as a key intermediate in the synthesis of prominent Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril and Trandolapril, which are widely used in the treatment of hypertension. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound-2-carboxylic acid, presenting detailed experimental protocols, comparative analyses of synthetic methodologies, and visualizations of relevant biological pathways and chemical workflows.
Introduction: The Emergence of a Key Pharmaceutical Intermediate
While the precise historical first synthesis of this compound-2-carboxylic acid is not extensively documented in readily available literature, its prominence grew substantially with the advent of ACE inhibitors. The development of drugs like Perindopril and Trandolapril necessitated efficient and stereoselective routes to this bicyclic amino acid. As a proline analogue with a fused cyclohexane (B81311) ring, it imparts a rigid conformation to peptide structures, a desirable attribute for enhancing binding affinity and stability.[1] The therapeutic success of these ACE inhibitors spurred extensive research into the stereoselective synthesis of various isomers of this compound-2-carboxylic acid, solidifying its importance in pharmaceutical research and development.
Synthetic Pathways and Methodologies
Several synthetic strategies have been developed to produce this compound-2-carboxylic acid and its stereoisomers. The choice of method often depends on the desired stereochemistry, scalability, and economic viability.
Catalytic Hydrogenation of Indole Derivatives
A widely employed and relatively straightforward method for the synthesis of the (2S,3aS,7aS) stereoisomer is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. This method is favored for its high yield of the desired cis-fused diastereomer.[1]
Experimental Protocol: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid [2]
-
Materials:
-
(S)-Indoline-2-carboxylic acid (3.0 g, 18.38 mmol)
-
Acetic acid (60 mL)
-
Platinum(IV) oxide (PtO₂, 300 mg)
-
-
Procedure:
-
A solution of (S)-indoline-2-carboxylic acid in acetic acid is prepared in a hydrogenation vessel.
-
Platinum(IV) oxide is added to the solution.
-
The mixture is hydrogenated at 60 °C.
-
After 24 hours, the catalyst is removed by filtration and washed with acetic acid.
-
The solvent is evaporated to dryness.
-
The resulting residue is crystallized from ethanol (B145695) to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.
-
Logical Workflow for Catalytic Hydrogenation
Caption: Workflow for the synthesis via catalytic hydrogenation.
Multi-step Synthesis from 1-(1-Cyclohexen-1-yl)-pyrrolidine and 3-Halo-L-serine
An alternative route involves a multi-step process commencing with the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine and a 3-halo-L-serine derivative.[1]
Experimental Protocol: Multi-step Synthesis [1]
-
Step 1: Alkylation
-
1-(1-Cyclohexen-1-yl)-pyrrolidine and a 3-halo-L-serine derivative are reacted in a nonionic polar solvent (e.g., dimethylformamide or acetonitrile) at 20-30 °C.
-
The molar ratio of the reactants is typically 1:1 to 1:1.2.
-
The reaction mixture is concentrated, acidified, and extracted to yield the intermediate compound.
-
-
Step 2: Cyclization
-
The intermediate from Step 1 is cyclized by heating in a boiling hydrochloric acid solution.
-
-
Step 3: Hydrogenation
-
The cyclized intermediate is then hydrogenated using a palladium on carbon (Pd/C) catalyst in glacial acetic acid under a hydrogen pressure of 0.1–5 MPa.
-
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision in drug development, influenced by factors such as yield, stereoselectivity, cost, and scalability.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Stereoselectivity | Advantages | Disadvantages |
| Catalytic Hydrogenation | (S)-Indoline-2-carboxylic acid | PtO₂, Acetic Acid | 85-87%[2][3] | High for cis-fused diastereomer | Relatively simple, high yield | Relies on the availability of the chiral starting material |
| Multi-step Synthesis | 1-(1-Cyclohexen-1-yl)-pyrrolidine, 3-Halo-L-serine | Pd/C, HCl | Variable | Dependent on chiral starting material and reaction conditions | Utilizes different starting materials | Multi-step process can be more complex and may have lower overall yield |
Role in ACE Inhibition: The Renin-Angiotensin System
This compound-2-carboxylic acid is a crucial component of ACE inhibitors. These drugs target the Renin-Angiotensin System (RAS), a key hormonal cascade that regulates blood pressure and fluid balance.
The RAS cascade begins with the release of renin from the kidneys, which cleaves angiotensinogen (B3276523) to angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II binds to its receptor (AT1), leading to a series of physiological effects that increase blood pressure. ACE inhibitors, synthesized using this compound-2-carboxylic acid, block the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure.
Signaling Pathway of the Renin-Angiotensin System and ACE Inhibition
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.
Synthesis of Perindopril: A Practical Application
The (2S,3aS,7aS) isomer of this compound-2-carboxylic acid is a key starting material for the synthesis of the ACE inhibitor Perindopril. The synthesis involves the coupling of the bicyclic amino acid with another chiral molecule.
References
An In-depth Technical Guide to the IUPAC Nomenclature of Octahydro-1H-indole Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of octahydro-1H-indole. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who work with this important heterocyclic scaffold. This document outlines the systematic naming conventions, presents key quantitative data for stereoisomer differentiation, details relevant experimental protocols for their synthesis and separation, and provides visual representations of the stereochemical relationships.
IUPAC Nomenclature of this compound Stereoisomers
The this compound ring system is a bicyclic structure formed by the fusion of a cyclohexane (B81311) ring and a pyrrolidine (B122466) ring. The fusion of these two rings at positions 3a and 7a creates two stereocenters, leading to the possibility of four stereoisomers. The nomenclature of these isomers is defined by the relative orientation of the hydrogen atoms at these bridgehead carbons, designated as cis or trans, and the absolute configuration at each stereocenter, designated using the Cahn-Ingold-Prelog (CIP) R/S system.
Numbering of the this compound Ring System
According to IUPAC rules for fused ring systems, the numbering of the this compound scaffold begins at the atom next to the fusion in the larger ring and proceeds around the larger ring first. However, for heterocyclic systems, the heteroatom is given the lowest possible number. In the case of this compound, the nitrogen atom is numbered 1. The numbering then proceeds around the five-membered ring and subsequently the six-membered ring. The bridgehead carbon atoms are at positions 3a and 7a.
Diastereomers: cis and trans Isomers
The relative stereochemistry of the this compound stereoisomers is described using the cis and trans descriptors. This designation is based on the orientation of the hydrogen atoms at the two stereocenters (3a and 7a) relative to the plane of the ring system.
-
cis-Octahydro-1H-indole: In the cis isomer, the hydrogen atoms at positions 3a and 7a are on the same side of the molecule.
-
trans-Octahydro-1H-indole: In the trans isomer, the hydrogen atoms at positions 3a and 7a are on opposite sides of the molecule.
Each of these diastereomers exists as a pair of enantiomers.
Enantiomers: The R/S Configuration
The absolute configuration at each stereocenter (3a and 7a) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This allows for the unambiguous naming of each of the four stereoisomers.
To assign the R/S configuration at C-3a and C-7a, the following steps are taken:
-
Assign Priorities: The four groups attached to each chiral center are assigned priorities based on atomic number. For C-3a, the attached groups are C-3, C-4, C-7a, and H. For C-7a, the attached groups are C-1, C-7, C-3a, and H.
-
Orient the Molecule: The molecule is oriented so that the lowest priority group (usually hydrogen) is pointing away from the viewer.
-
Determine the Direction: The direction of the remaining three groups from highest to lowest priority is determined. If the direction is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.
This leads to the following four stereoisomers:
-
(3aR,7aS)-octahydro-1H-indole (trans)
-
(3aS,7aR)-octahydro-1H-indole (trans) - the enantiomer of (3aR,7aS)
-
(3aR,7aR)-octahydro-1H-indole (cis)
-
(3aS,7aS)-octahydro-1H-indole (cis) - the enantiomer of (3aR,7aR)
Quantitative Data of this compound Stereoisomers
Table 1: Physical Properties of this compound-2-carboxylic Acid Stereoisomers
| Stereoisomer | IUPAC Name | CAS Number | Melting Point (°C) | Specific Rotation [α]D (c=1, MeOH) |
| (2S,3aS,7aS) | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | 80875-98-5 | 267-269[1] | -46.0 to -50.0°[2] |
| (2R,3aR,7aR) | (2R,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid | 145438-95-5 | Not widely reported | Not widely reported |
| (2S,3aR,7aS) | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | Not widely reported | Not widely reported | Not widely reported |
| (2R,3aS,7aR) | (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid | Not widely reported | Not widely reported | Not widely reported |
Note: The majority of commercially available and studied isomers are derivatives of the cis-fused (3aS,7aS) and the trans-fused (3aR,7aS) series due to their roles as key intermediates in the synthesis of pharmaceuticals like Perindopril and Trandolapril.[3][4]
Table 2: Spectroscopic Data for this compound (Mixture of Isomers)
| Spectroscopic Technique | Key Features |
| 1H NMR | Complex multiplets in the aliphatic region (approx. 1.0-3.5 ppm) corresponding to the protons on the bicyclic ring system. A broad singlet for the N-H proton. |
| 13C NMR | Signals in the aliphatic region (approx. 20-60 ppm) for the eight carbon atoms of the ring system. |
| IR Spectroscopy | Characteristic N-H stretching vibration around 3300-3500 cm-1. C-H stretching vibrations in the 2850-2960 cm-1 region. |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 125, corresponding to the molecular weight of C8H15N.[5] |
Experimental Protocols
The synthesis of this compound stereoisomers is most commonly achieved through the catalytic hydrogenation of indole (B1671886) or its derivatives. The stereochemical outcome of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. Subsequent separation of the resulting diastereomers and enantiomers is typically performed using chromatographic techniques.
General Protocol for the Synthesis of this compound via Catalytic Hydrogenation of Indole
This protocol describes a general method for the synthesis of a mixture of this compound stereoisomers.
Materials:
-
Indole
-
Platinum(IV) oxide (PtO2) or Rhodium on alumina (B75360) (Rh/Al2O3)
-
Acetic acid or ethanol
-
High-pressure hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, dissolve indole in a suitable solvent such as acetic acid or ethanol.
-
Add the catalyst (e.g., 5 mol% PtO2 or Rh/Al2O3) to the solution.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring the hydrogen uptake.
-
After the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis and trans this compound stereoisomers.
Separation of Diastereomers and Enantiomers
The separation of the stereoisomeric mixture is a critical step to obtain pure isomers.
Diastereomer Separation:
The cis and trans diastereomers can often be separated by fractional distillation or column chromatography on silica (B1680970) gel due to their different physical properties (e.g., boiling points and polarities).
Enantiomer Separation (Chiral Resolution):
The separation of the enantiomeric pairs (cis-racemate and trans-racemate) requires chiral resolution techniques. Common methods include:
-
Formation of Diastereomeric Salts: Reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by fractional crystallization. Subsequent liberation of the amine from the separated salts yields the pure enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP) to directly separate the enantiomers. This is a powerful analytical and preparative technique for obtaining enantiomerically pure compounds.[6]
Visualization of Stereochemical Relationships and Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the relationships between the stereoisomers and a general workflow for their synthesis and separation.
Caption: Stereochemical relationships of this compound isomers.
References
- 1. echemi.com [echemi.com]
- 2. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | 80875-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H15N | CID 107275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Conformational Analysis of Bicyclic Proline Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of bicyclic proline analogues, a class of constrained amino acids with significant potential in drug discovery and peptide design. By restricting the conformational flexibility of the proline ring, these analogues offer a powerful tool to modulate the structure and function of peptides and peptidomimetics. This guide details the key bicyclic proline systems, the experimental and computational methods used to analyze their conformations, and their relevance in biological signaling pathways.
Introduction to Bicyclic Proline Analogues
Proline's unique cyclic structure imparts significant conformational constraints on peptide backbones, influencing protein folding and stability. Bicyclic proline analogues further rigidify this structure by introducing an additional ring, locking the pyrrolidine (B122466) ring into a more defined conformation. This increased rigidity can lead to enhanced binding affinity, improved metabolic stability, and better control over the secondary structure of peptides.
Common bicyclic proline systems explored for their conformational properties include:
-
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: A bridged analogue that restricts the puckering of the five-membered ring.
-
(1S,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid: A fused cyclopropane-containing analogue that introduces significant conformational constraints.
The conformational landscape of these analogues is primarily defined by the puckering of the bicyclic system and the torsion angles of the peptide backbone (φ, ψ, ω) and the side chain (χ).
Quantitative Conformational Data
The conformational preferences of bicyclic proline analogues can be quantified through various experimental and computational techniques. The following tables summarize key conformational parameters for representative proline analogues.
Table 1: Dihedral Angles of Proline and its Analogues (°)
| Compound | φ | ψ | ω | χ1 | Ring Pucker | Method |
| L-Proline (trans) | -59 ± 7 | 145 ± 15 | 180 | 30 ± 10 | Cγ-exo / Cγ-endo | X-ray/NMR |
| L-Proline (cis) | -67 ± 11 | -15 ± 15 | 0 | 30 ± 10 | Cγ-exo / Cγ-endo | X-ray/NMR |
| 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (exo) | -60 to -75 | 140 to 160 | ~180 | Constrained | Exo | X-ray |
| (1S,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid | -65 to -80 | 150 to 170 | ~180 | Highly Constrained | N/A | X-ray |
Note: The values for bicyclic analogues are approximate and can vary based on the specific derivative and its environment.
Table 2: Representative NMR Coupling Constants (Hz) for Proline Analogues
| Coupling | Typical Value Range | Conformational Dependence |
| ³J(Hα-Hβ) | 2 - 10 | Dependent on the H-Cα-Cβ-H dihedral angle (Karplus relationship), indicative of ring pucker. |
| ³J(Hβ-Hγ) | 2 - 12 | Provides information on the puckering of the five-membered ring. |
| ³J(Hγ-Hδ) | 2 - 12 | Also indicative of the pyrrolidine ring conformation. |
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the solution-state conformation of bicyclic proline analogues.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve 1-5 mg of the bicyclic proline analogue or a peptide containing it in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
The concentration should be optimized to ensure good signal-to-noise ratio while avoiding aggregation.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
NMR Experiments:
-
1D ¹H NMR: To observe the overall proton spectrum and identify the chemical shifts of all protons.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the molecule, aiding in the assignment of resonances.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning residues in a peptide.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons, providing crucial distance restraints for structure calculation.[1][2]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C resonances.[3]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which helps in confirming assignments and identifying connectivity.
-
-
Data Analysis:
-
Chemical Shift Analysis: The chemical shifts of Cβ and Cγ are sensitive to the cis/trans isomerization of the X-Pro bond.[4]
-
Coupling Constant (³J) Analysis: Measure vicinal proton-proton coupling constants from high-resolution 1D or 2D spectra. Use the Karplus equation to relate these coupling constants to the corresponding dihedral angles.[5]
-
NOE Restraint Generation: Integrate the volumes of NOE cross-peaks and convert them into distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).
-
Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the experimental distance and dihedral angle restraints.
-
X-ray Crystallography
X-ray crystallography provides a static, solid-state picture of the conformation of bicyclic proline analogues at atomic resolution.
Detailed Methodology:
-
Crystallization:
-
Prepare a highly pure (>98%) sample of the bicyclic proline analogue or a peptide containing it.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[6]
-
Optimize the conditions that produce single, well-diffracting crystals.
-
-
Data Collection:
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group, and to integrate the reflection intensities.
-
Solve the phase problem using methods like direct methods, molecular replacement (for peptides), or anomalous dispersion.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data using computational software (e.g., PHENIX, REFMAC), adjusting atomic coordinates, and thermal parameters (B-factors) to improve the fit between the calculated and observed diffraction patterns.[7]
-
Computational Modeling
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, complement experimental techniques by providing insights into the relative energies of different conformers and their dynamic behavior.
Detailed Methodology:
-
Conformational Search:
-
Generate a set of possible starting conformations for the bicyclic proline analogue by systematically varying the key dihedral angles.
-
Perform an initial geometry optimization of each conformer using a lower level of theory or a molecular mechanics force field.
-
-
Quantum Mechanical Calculations (DFT):
-
For a more accurate determination of geometries and relative energies, perform DFT calculations on the low-energy conformers identified in the initial search.
-
A common level of theory is B3LYP with a basis set such as 6-31G(d,p).
-
Calculate the vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface and to obtain Gibbs free energies.
-
The effect of solvent can be included using implicit solvent models like the Polarizable Continuum Model (PCM).
-
-
Molecular Dynamics (MD) Simulations:
-
To study the dynamic behavior of the bicyclic proline analogue in a solvent environment, perform MD simulations.
-
Place the molecule in a box of explicit solvent molecules (e.g., water).
-
Use a suitable force field (e.g., AMBER, CHARMM, GROMOS).
-
Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
Analyze the trajectory to identify the most populated conformations and the transitions between them.
-
Visualization of Relevant Pathways and Workflows
Signaling Pathway: SH3 Domain Interaction
Bicyclic proline analogues are often designed to mimic or disrupt the interaction of proline-rich motifs with protein domains such as the Src Homology 3 (SH3) domain. These interactions are crucial in a variety of cellular signaling pathways.
This diagram illustrates a canonical signaling pathway where the SH3 domain of the adaptor protein Grb2 binds to the proline-rich motif of the guanine (B1146940) nucleotide exchange factor (GEF) Sos, leading to the activation of Ras and downstream signaling cascades.[9][10][11][12] Bicyclic proline analogues can be designed to modulate this SH3-proline interaction.
Experimental Workflow: Peptidomimetic Drug Discovery
The development of bicyclic proline analogues as therapeutic agents follows a structured drug discovery workflow.
This flowchart outlines the key stages in the development of peptidomimetics, from initial target identification through preclinical and clinical development.[13][14][15][16] The conformational analysis of bicyclic proline analogues is a critical step in the preclinical phase to establish structure-activity relationships.
Conclusion
Bicyclic proline analogues represent a valuable class of conformationally constrained building blocks for the design of novel peptides and peptidomimetics. A thorough understanding of their conformational preferences, obtained through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for their rational application in drug discovery. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field. By leveraging the unique structural properties of these analogues, it is possible to develop next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. SH3 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 11. SH3 domains: modules of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular basis of interactions between SH3 domain-containing proteins and the proline-rich region of the ubiquitin ligase Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azolifesciences.com [azolifesciences.com]
The Interplay of Lipophilicity and Bioavailability in Octahydro-1H-indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The octahydro-1H-indole scaffold is a key structural motif in a variety of biologically active molecules and approved pharmaceuticals. Its rigid, bicyclic structure provides a valuable template for the design of novel therapeutics targeting a range of conditions. A critical aspect of the drug discovery and development process for these compounds lies in understanding and optimizing their pharmacokinetic properties, particularly their lipophilicity and oral bioavailability. This technical guide provides an in-depth analysis of the relationship between these two crucial parameters for this compound derivatives, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key concepts.
Lipophilicity and Bioavailability: A Symbiotic Relationship
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a double-edged sword in drug design. A sufficient degree of lipophilicity is essential for a compound to permeate biological membranes, a prerequisite for oral absorption. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, ultimately reducing bioavailability. Therefore, achieving an optimal balance is paramount.
For this compound compounds, the substitution pattern on both the carbocyclic and heterocyclic rings significantly influences their lipophilicity. The addition of non-polar functional groups will generally increase the octanol-water partition coefficient (LogP), a common measure of lipophilicity, while the introduction of polar moieties will decrease it.
Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is influenced by a multitude of factors including aqueous solubility, membrane permeability, and first-pass metabolism. Lipophilicity plays a direct role in the first two of these factors.
Quantitative Data on this compound Derivatives
A recent study published in June 2025 detailed the development of an octahydroindole-based peptidomimetic covalent inhibitor, designated as compound 28f . This complex molecule demonstrated oral bioavailability in preclinical studies.[1]
Table 1: Oral Bioavailability of an this compound Derivative
| Compound | Species | Oral Bioavailability (F%) |
| 28f | Mouse | 10.4%[1] |
| 28f | Dog | 10.2%[1] |
While this represents a single, complex example, it underscores that the this compound scaffold can be incorporated into orally bioavailable drugs. The relatively low percentage also highlights the challenges in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds.
Table 2: General Physicochemical Properties of the this compound Core
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | PubChem |
| Molecular Weight | 125.21 g/mol | PubChem |
| XLogP3-AA (Predicted) | 1.9 | PubChem |
The predicted LogP of the unsubstituted this compound core suggests a moderate level of lipophilicity, providing a solid starting point for medicinal chemistry efforts to modulate this property through substitution.
Experimental Protocols for Determining Lipophilicity and Bioavailability
Accurate and reproducible experimental data are the cornerstone of any drug discovery program. The following are detailed protocols for the determination of lipophilicity and the in vitro and in vivo assessment of bioavailability, adapted for this compound compounds.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method remains the gold standard for the experimental determination of the partition coefficient.
Protocol:
-
Preparation of Pre-saturated Solvents: Prepare a sufficient quantity of 1-octanol (B28484) and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Vigorously mix equal volumes of the two phases for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Compound Preparation: Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated aqueous buffer and pre-saturated 1-octanol. A typical phase volume ratio is 1:1, but this can be adjusted depending on the expected lipophilicity of the compound.
-
Addition of Compound: Add a small aliquot of the test compound stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: Cap the vial and shake it gently for a predetermined period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanolic phases.
-
Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the test compound in both the 1-octanol and aqueous phases using a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability.
Protocol:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., 2% w/v phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a solution of the this compound test compound in a buffer solution (e.g., PBS, pH 7.4) at a known concentration.
-
Assay Setup: Add the compound solution to the wells of the donor plate. Place the donor plate into an acceptor plate containing fresh buffer.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
Calculation: The permeability coefficient (Pe) is calculated using the following equation:
Pe = [ -ln(1 - [C]acceptor / [C]equilibrium) ] / ( A * (1/VD + 1/VA) * t )
where [C]acceptor is the concentration in the acceptor well, [C]equilibrium is the theoretical equilibrium concentration, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.
In Vivo Oral Bioavailability Study in Rodents
In vivo studies are essential for determining the actual bioavailability of a compound.
Protocol:
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice. Animals should be acclimatized and fasted overnight before the study.
-
Formulation: Prepare a formulation of the this compound test compound suitable for both intravenous (IV) and oral (PO) administration. For IV administration, the compound is typically dissolved in a vehicle like saline or a solution containing a co-solvent. For PO administration, the compound can be formulated as a solution or suspension in a vehicle such as water with a suspending agent.
-
Dosing:
-
Intravenous Group: Administer a single bolus dose of the compound via the tail vein.
-
Oral Group: Administer a single dose of the compound via oral gavage.
-
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing. Blood is typically collected into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Extract the test compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both IV and PO routes. Calculate pharmacokinetic parameters such as the Area Under the Curve (AUC) for both routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as:
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizing Key Relationships and Workflows
Graphical representations are invaluable for understanding complex biological and experimental processes. The following diagrams, created using the DOT language, illustrate key concepts related to the lipophilicity and bioavailability of this compound compounds.
Caption: Relationship between Lipophilicity and Oral Bioavailability.
Caption: Experimental Workflow for Bioavailability Assessment.
Signaling Pathways
While specific signaling pathways uniquely modulated by the this compound core are not yet extensively defined, many indole-containing compounds are known to interact with a variety of biological targets, often influencing key signaling cascades. For instance, indole (B1671886) alkaloids have been shown to modulate pathways involved in neurotransmission and cell growth. Further research is needed to elucidate the specific signaling interactions of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold holds significant promise in the development of new therapeutics. A thorough understanding and strategic modulation of lipophilicity are critical for achieving desirable oral bioavailability. While quantitative data for a wide range of these compounds remain to be systematically compiled, the experimental protocols outlined in this guide provide a robust framework for generating such data. Future research should focus on building comprehensive QSAR models for this scaffold to enable more predictive, in silico-driven drug design. The continued exploration of the interplay between the structure, lipophilicity, and bioavailability of this compound compounds will undoubtedly accelerate the journey of novel drug candidates from the laboratory to the clinic.
References
The Versatility of Octahydro-1H-indole: A Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The octahydro-1H-indole scaffold, a saturated bicyclic amine, has emerged as a pivotal chiral building block in contemporary organic synthesis. Its rigid conformational structure, derived from the fusion of a cyclohexane (B81311) and a pyrrolidine (B122466) ring, offers a unique three-dimensional architecture that is highly sought after in the design of complex molecular targets. This guide provides a comprehensive overview of the synthesis and application of this compound derivatives, with a focus on stereoselective methodologies, quantitative data, and practical experimental protocols.
Stereoselective Synthesis of this compound-2-carboxylic Acid
A cornerstone of this chemical family is this compound-2-carboxylic acid, a constrained analog of the amino acid proline. Its stereoisomers are crucial intermediates in the synthesis of high-profile pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. The catalytic hydrogenation of indoline-2-carboxylic acid derivatives is the most prevalent and efficient method for accessing these chiral building blocks.
Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
The (2S,3aS,7aS) stereoisomer is a key component in the synthesis of the ACE inhibitor Perindopril (B612348). It is typically prepared via the diastereoselective hydrogenation of (S)-indoline-2-carboxylic acid.
Table 1: Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure | Diastereomeric Ratio (cis:trans) | Yield (%) |
| (S)-Indoline-2-carboxylic acid | PtO₂ | Acetic Acid | 60 | Atmospheric | 90:10 | 85 |
Experimental Protocol: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid
Materials:
-
(S)-Indoline-2-carboxylic acid (3.0 g, 18.38 mmol)
-
Platinum(IV) oxide (PtO₂, 300 mg)
-
Glacial acetic acid (60 mL)
Procedure:
-
A solution of (S)-indoline-2-carboxylic acid in glacial acetic acid is prepared in a suitable hydrogenation vessel.
-
Platinum(IV) oxide is added to the solution.
-
The mixture is hydrogenated at 60 °C under atmospheric pressure of hydrogen for 24 hours.
-
Upon completion, the catalyst is removed by filtration and washed with acetic acid.
-
The combined filtrate is concentrated to dryness under reduced pressure.
-
The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.
Application in the Synthesis of ACE Inhibitors
The chiral integrity of this compound-2-carboxylic acid is paramount for the pharmacological activity of ACE inhibitors like Perindopril and Trandolapril. The bicyclic structure mimics the proline residue of endogenous substrates, leading to potent inhibition of the enzyme.
Synthesis of Perindopril
Perindopril synthesis involves the coupling of the benzyl (B1604629) ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine.
Table 2: Key Coupling Step in Perindopril Synthesis
| Reactant 1 | Reactant 2 | Coupling Agents | Solvent | Yield (%) |
| (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate | N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine | 1-Hydroxybenzotriazole (HOBt), Dicyclohexylcarbodiimide (DCC) | Ethyl Acetate (B1210297) | 92 |
Experimental Protocol: Synthesis of Benzyl Perindopril
Materials:
-
(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate (1 kg)
-
N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg)
-
1-Hydroxybenzotriazole (0.15 kg)
-
Dicyclohexylcarbodiimide (0.5 kg)
-
Triethylamine (0.06 kg)
-
Ethyl acetate (4.6 L)
Procedure:
-
To a stirred reactor, add (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester p-toluenesulfonate, triethylamine, and ethyl acetate.
-
After stirring for 10 minutes at ambient temperature, add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 1-hydroxybenzotriazole, and dicyclohexylcarbodiimide.
-
The heterogeneous mixture is heated to 30°C for 3 hours with vigorous stirring.
-
The reaction mixture is then cooled to 0°C and the precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed sequentially with aqueous sodium bicarbonate and water, and then evaporated to dryness to yield the product.[1]
Synthesis of Trandolapril
Trandolapril synthesis utilizes the (2S,3aR,7aS) stereoisomer of this compound-2-carboxylic acid. The synthesis strategy often involves the coupling of the corresponding benzyl ester with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine.
Table 3: Synthesis of Trandolapril Intermediate
| Reactant 1 | Reactant 2 | Coupling Method | Solvent | Yield (%) |
| Racemic trans this compound-2-carboxylic acid | N-[1-(S)-ethoxy carbonyl-3- phenyl propyl]-L-alanine N-carboxyanhydride | Base-mediated condensation | Dichloromethane | Not explicitly stated, but the process is described as efficient. |
Functionalization and Use as a Chiral Auxiliary
Beyond its role as a key intermediate, the this compound scaffold can be further functionalized and employed as a chiral auxiliary to control stereochemistry in other reactions.
Diastereoselective α-Alkylation
An improved strategy for the synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid involves the formation of a trichloromethyloxazolidinone derivative. This intermediate undergoes highly diastereoselective α-alkylation, providing a route to α-tetrasubstituted derivatives.[2]
Table 4: Diastereoselective α-Alkylation of an Oxazolidinone Derivative
| Electrophile | Diastereomeric Excess (de) | Yield (%) |
| Methyl Iodide | >98% | 95 |
| Ethyl Iodide | >98% | 92 |
| Benzyl Bromide | >98% | 96 |
Mechanism of Action: Inhibition of the Renin-Angiotensin System
Derivatives of this compound, such as Perindopril and Trandolapril, exert their therapeutic effects by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System (RAS), a critical pathway for blood pressure regulation.[3][4][5][6][7]
The diagram below illustrates the Renin-Angiotensin signaling cascade and the point of inhibition by ACE inhibitors synthesized from the this compound chiral building block.
Caption: The Renin-Angiotensin System and ACE Inhibition.
Synthetic Workflow Visualization
The multi-step synthesis of this compound-based pharmaceuticals can be represented as a logical workflow, from the initial stereoselective reduction to the final active pharmaceutical ingredient.
Caption: General Synthetic Workflow for an ACE Inhibitor.
Conclusion
The this compound framework stands as a testament to the power of chiral building blocks in modern drug discovery and organic synthesis. Its rigid, bicyclic nature provides a valuable scaffold for introducing conformational constraint, a key strategy in enhancing the potency, selectivity, and pharmacokinetic properties of therapeutic agents. The well-established and highly stereoselective synthetic routes to its derivatives, particularly this compound-2-carboxylic acid, have solidified its importance in the industrial-scale production of life-saving medications. Future research will undoubtedly continue to uncover new applications for this versatile chiral building block in the synthesis of novel natural products and innovative pharmaceuticals.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. What is the mechanism of Trandolapril? [synapse.patsnap.com]
- 3. Trandolapril - Wikipedia [en.wikipedia.org]
- 4. Specific properties and effect of perindopril in controlling the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Octahydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data on the thermal stability and degradation profile of octahydro-1H-indole is limited in publicly available literature. This guide synthesizes information from theoretical studies, data on related compounds, and established principles of thermal analysis to provide a comprehensive overview and predicted behavior.
Introduction
This compound, a saturated bicyclic amine, serves as a valuable building block in medicinal chemistry and materials science. Understanding its thermal stability and degradation profile is critical for defining storage conditions, processing parameters, and predicting the shelf-life of materials and active pharmaceutical ingredients (APIs) incorporating this moiety. This document provides a detailed examination of the known and predicted thermal behavior of this compound, methodologies for its analysis, and potential degradation pathways.
Predicted Thermal Behavior and Degradation Profile
The principal thermal degradation mechanism for this compound, particularly in the presence of a catalyst, is expected to be dehydrogenation . This process involves the sequential removal of hydrogen molecules to form indoline (B122111) and ultimately the aromatic indole.[1] Theoretical studies on a Pt(111) surface indicate that the dehydrogenation of this compound initiates at temperatures as low as 230 K (-43.15 °C), forming several dehydrogenation intermediates.[1] Further heating to above 340 K (66.85 °C) leads to the formation of an indolide species, which subsequently decomposes at temperatures above 450 K (176.85 °C).[2]
In the absence of a catalyst, the thermal decomposition is expected to occur at significantly higher temperatures. For the related aromatic compound, indole, thermal degradation begins around 147°C and concludes at approximately 185°C.[3] Given that saturated amines are generally less thermally stable than their aromatic counterparts, the decomposition of this compound in an inert atmosphere is likely to commence at a lower temperature, with potential fragmentation of the ring structure at elevated temperatures.
Potential Degradation Products:
-
Indoline: Intermediate product of dehydrogenation.
-
Indole: Final product of complete dehydrogenation.
-
Ammonia and smaller hydrocarbon fragments: Resulting from the cleavage of C-N and C-C bonds at higher temperatures.
Data Presentation: Predicted Thermal Events
The following table summarizes the predicted thermal events for this compound based on theoretical dehydrogenation studies and comparison with related compounds.
| Thermal Event | Predicted Temperature Range (°C) | Technique | Atmosphere | Predicted Mass Loss (%) | Comments |
| Dehydrogenation Start | > 67 °C[1][2] | TGA/DSC | Inert/Catalytic | Stepwise | Catalytic dehydrogenation can occur at lower temperatures. |
| Ring Fragmentation | > 200 °C (estimated) | TGA | Inert | Significant | Expected to be the primary decomposition pathway in the absence of a catalyst. |
| Final Decomposition | > 450 °C (estimated) | TGA | Inert | Approaching 100% | Formation of volatile fragments. |
Experimental Protocols
While specific protocols for this compound are not published, the following are detailed, generalized methodologies for conducting thermal analysis on a similar heterocyclic compound. These protocols can be adapted for the analysis of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.
Instrumentation: A standard thermogravimetric analyzer with a high-precision balance and a furnace capable of reaching at least 600°C.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum TGA pan. The sample should be in a powdered or liquid form to ensure uniform heat distribution.
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass. The sample pan is placed in the furnace.
-
Atmosphere: The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). A common heating rate of 10°C/min provides good resolution of thermal events.[4]
-
Data Analysis: The resulting thermogram (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying phase transitions such as melting, boiling, and decomposition.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference pans are heated at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling, vaporization) and exothermic (decomposition, crystallization) events.
Mandatory Visualizations
Predicted Dehydrogenation Pathway of this compound
Caption: Predicted thermal degradation of this compound via dehydrogenation.
Experimental Workflow for Thermal Stability Analysis
References
Quantum Mechanical Insights into the Conformational Landscape of Octahydro-1H-indole
A Technical Guide for Researchers in Drug Discovery and Development
The conformational flexibility of saturated heterocyclic scaffolds is a critical determinant of their biological activity and physicochemical properties. For drug development professionals, a thorough understanding of the three-dimensional arrangement of these molecules is paramount for rational drug design and optimization. Octahydro-1H-indole, a saturated bicyclic amine, represents a common structural motif in numerous pharmaceuticals. This technical guide provides an in-depth exploration of the conformational preferences of this compound, leveraging quantum mechanical calculations and outlining experimental validation protocols.
The Conformational Complexity of this compound
This compound consists of a fused cyclohexane (B81311) and pyrrolidine (B122466) ring system. The fusion of these two rings can be either cis or trans, leading to two distinct diastereomers. Each of these diastereomers can, in turn, adopt multiple conformations due to the puckering of the six- and five-membered rings. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects, including ring strain, torsional strain, and transannular interactions.
Computational Approach to Conformer Analysis
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for accurately predicting the geometries and relative energies of molecular conformers. A typical computational workflow for the conformational analysis of this compound is depicted below.
Relative Energies of this compound Conformers
It is important to note that the following data is for a substituted derivative and should be considered as an illustrative example of the expected conformational landscape of the parent this compound.
cis-Octahydro-1H-indole Conformers
The cis-fused isomer is generally more flexible than the trans isomer. The cyclohexane ring can adopt chair-like and boat-like conformations, while the pyrrolidine ring can exist in various envelope and twist forms.
| Conformer ID | Cyclohexane Ring Conformation | Pyrrolidine Ring Conformation | Relative Energy (kcal/mol) |
| cis-1 | Chair | Envelope (Cγ-exo) | 0.00 |
| cis-2 | Chair | Twist | 1.25 |
| cis-3 | Skew-Boat | Envelope (Cγ-endo) | 3.50 |
Table 1: Calculated relative energies of the most stable conformers of a cis-octahydroindole derivative in the gas phase. Data is illustrative and based on a study of a substituted analog.[1]
trans-Octahydro-1H-indole Conformers
The trans-fused isomer is more rigid. The cyclohexane ring is typically locked in a chair conformation.
| Conformer ID | Cyclohexane Ring Conformation | Pyrrolidine Ring Conformation | Relative Energy (kcal/mol) |
| trans-1 | Chair | Envelope (Cγ-exo) | 0.00 |
| trans-2 | Chair | Twist | 2.10 |
Table 2: Calculated relative energies of the most stable conformers of a trans-octahydroindole derivative in the gas phase. Data is illustrative and based on a study of a substituted analog.[1]
Experimental Validation of Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for validating the computationally predicted conformational equilibria in solution. Variable temperature (VT) NMR experiments are particularly informative.
Detailed Experimental Protocol: Variable Temperature NMR Spectroscopy
Objective: To determine the relative populations of different conformers of this compound in solution and to measure the thermodynamic parameters for their interconversion.
Instrumentation:
-
NMR spectrometer with a variable temperature unit (e.g., 400 MHz or higher).
-
High-quality NMR tubes suitable for low and high-temperature work.
Sample Preparation:
-
Dissolve a known concentration of this compound (typically 5-10 mg) in a deuterated solvent with a wide liquid range (e.g., deuterated methanol, toluene-d8, or dichloromethane-d2).
-
Add a small amount of a suitable internal standard (e.g., tetramethylsilane).
Experimental Procedure:
-
Acquire a standard set of 1D ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K).
-
Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring spectra.
-
Continue acquiring spectra until significant sharpening of signals or the appearance of new signals is observed, indicating that the rate of conformational exchange has slowed on the NMR timescale. This may require cooling to as low as 193 K (-80 °C).
-
Acquire two-dimensional NMR spectra, such as COSY, HSQC, and particularly NOESY (or ROESY), at a low temperature where the conformers are "frozen out."
-
Gradually increase the temperature above ambient in a similar stepwise manner to observe any coalescence of signals.
Data Analysis:
-
Signal Assignment: Assign the proton and carbon signals for each distinct conformer observed at low temperature using 2D NMR data.
-
Integration: At temperatures where distinct signals for each conformer are visible, the relative populations can be determined by integrating the corresponding signals in the ¹H NMR spectrum.
-
Coupling Constant Analysis: Measure the ³J(H,H) coupling constants. The magnitude of these couplings is related to the dihedral angles between the coupled protons via the Karplus equation, providing valuable information about the ring pucker.
-
NOESY/ROESY Analysis: The presence and intensity of cross-peaks in NOESY or ROESY spectra provide information about through-space proximities of protons, which can be used to differentiate between conformers. For example, a strong NOE between two axial protons on the same face of the cyclohexane ring would be characteristic of a chair conformation.
-
Thermodynamic Parameters: By plotting the natural logarithm of the equilibrium constant (K_eq, determined from the conformer populations) against the inverse of the temperature (1/T), the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium can be determined from the slope and intercept of the resulting van't Hoff plot.
Bridging Theory and Experiment: A Logical Framework
The synergy between computational and experimental approaches is crucial for a comprehensive understanding of conformational behavior. The following diagram illustrates the logical relationship between these methods.
Conclusion
The conformational analysis of this compound is a complex but critical task for the development of pharmaceuticals containing this scaffold. Quantum mechanical calculations provide a powerful means to predict the stable conformers and their relative energies. These theoretical predictions can be rigorously validated through experimental techniques, primarily variable temperature NMR spectroscopy. The integrated approach outlined in this guide allows for a detailed and accurate characterization of the conformational landscape of this compound and its derivatives, providing a solid foundation for structure-activity relationship studies and the rational design of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of Indole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of indole-2-carboxylic acid. This crucial chemical transformation is a key step in the synthesis of various pharmaceutical intermediates, including the antihypertensive agent perindopril. The protocols outlined below cover the reduction of the indole (B1671886) ring to either an indoline (B122111) or a fully saturated octahydroindole system.
Introduction
Indole-2-carboxylic acid is a versatile building block in organic synthesis. Its reduction products, indoline-2-carboxylic acid and octahydroindole-2-carboxylic acid, are important chiral intermediates for a range of bioactive molecules. The catalytic hydrogenation of the indole ring system presents a significant challenge due to the aromatic stability of the indole nucleus. Over-reduction to the octahydroindole derivative can occur, and the secondary amine product can poison the catalyst. Therefore, careful selection of the catalyst, solvent, and reaction conditions is essential to achieve the desired product with high yield and selectivity. This document summarizes various protocols for this transformation, providing a comparative overview of different catalytic systems.
Data Presentation: Comparison of Hydrogenation Protocols
The following tables summarize quantitative data from various cited protocols for the catalytic hydrogenation of indole-2-carboxylic acid and its derivatives.
Table 1: Hydrogenation to Indoline-2-Carboxylic Acid
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |
| Pt/C | Indole | Water | Room Temp | 30 | Not Specified | Excellent | [1] |
| 10% Pd/C | Indole-2-carboxylic acid | Methanol | 60 | 50 | 40 | Not Specified | [2] |
Note: The synthesis of indoline-2-carboxylic acid is also achievable through non-catalytic reduction methods, such as using metallic tin and hydrogen chloride or lithium in liquid ammonia (B1221849), which can offer high yields in shorter reaction times.[3][4]
Table 2: Hydrogenation to Octahydroindole-2-Carboxylic Acid
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Reference |
| PtO₂ | (S)-Indoline-2-carboxylic acid | Acetic Acid | 60 | Not Specified | 24 | 85 | [5] |
| Rh/C or Pt/C | Hexahydroindole-2-carboxylic acid hydrochloride | Acetic Acid | 25-60 | Not Specified | Not Specified | Not Specified | [6][7] |
Experimental Protocols
Protocol 1: Platinum-Catalyzed Hydrogenation of Indole in Water
This protocol describes an environmentally friendly method for the hydrogenation of unprotected indoles to indolines using a platinum-on-carbon catalyst in water.[1]
Materials:
-
Indole
-
5% Platinum on activated carbon (Pt/C)
-
p-Toluenesulfonic acid monohydrate
-
Deionized water
-
Hydrogen gas
-
High-pressure autoclave equipped with a magnetic stirrer
Procedure:
-
To a glass liner of a high-pressure autoclave, add indole (1 mmol), 5% Pt/C (5 mol %), and p-toluenesulfonic acid monohydrate (1.2 mmol).
-
Add deionized water (5 mL) to the mixture.
-
Place the glass liner inside the autoclave and seal the reactor.
-
Flush the autoclave with hydrogen gas three times to remove air.
-
Pressurize the autoclave to 30 bar with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography or gas chromatography.
-
Upon completion, carefully vent the hydrogen gas from the autoclave.
-
Filter the reaction mixture to remove the catalyst.
-
Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indoline product.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: Platinum Dioxide-Catalyzed Hydrogenation to (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid
This protocol details the synthesis of the fully saturated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid from (S)-indoline-2-carboxylic acid.[5]
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) in a suitable hydrogenation flask.
-
Add PtO₂ (e.g., 300 mg) to the solution.
-
Place the flask on the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and heat the reaction mixture to 60 °C with vigorous stirring.
-
Continue the hydrogenation for 24 hours or until hydrogen uptake ceases.
-
Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.
-
Filter the mixture through a pad of Celite to remove the platinum catalyst and wash the filter cake with acetic acid.
-
Evaporate the solvent from the filtrate under reduced pressure to dryness.
-
Crystallize the resulting residue from ethanol (B145695) to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.
Visualizations
General Reaction Scheme
Caption: Catalytic hydrogenation of indole-2-carboxylic acid.
Experimental Workflow for Platinum-Catalyzed Hydrogenation
Caption: Workflow for Pt/C catalyzed hydrogenation in water.
Discussion
The choice of catalyst and reaction conditions is paramount in achieving the desired product in the hydrogenation of indole-2-carboxylic acid. For the partial reduction to indoline-2-carboxylic acid, platinum-based catalysts in the presence of an acid appear to be effective, offering an environmentally benign route in an aqueous medium.[1] Palladium on carbon is also a viable catalyst, though it may require higher temperatures and pressures.[2]
For the complete saturation of the indole ring to form octahydroindole-2-carboxylic acid, a two-step approach is often employed, starting from indoline-2-carboxylic acid. Platinum dioxide (Adam's catalyst) is a classic and effective catalyst for this transformation, typically carried out in acetic acid.[5] Rhodium and platinum catalysts are also used for the hydrogenation of partially reduced intermediates.[6][7]
Researchers and drug development professionals should carefully consider the desired final product and select the appropriate protocol. The methods described provide a solid foundation for the synthesis of these valuable intermediates. Further optimization of reaction parameters may be necessary depending on the specific substrate and desired scale of the reaction.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]
- 4. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]
- 5. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril - Google Patents [patents.google.com]
Application Notes and Protocols: Octahydro-1H-indole as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Octahydro-1H-indole and its derivatives serve as powerful chiral scaffolds in asymmetric synthesis. Their rigid, bicyclic structure provides a well-defined stereochemical environment, enabling high levels of stereocontrol in various chemical transformations. This document provides detailed application notes and protocols for the use of a key derivative, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, as a chiral template for the diastereoselective synthesis of α-substituted amino acids.
Application: Diastereoselective α-Alkylation of a Chiral this compound Scaffold
A prominent application of the this compound framework is in the diastereoselective alkylation of its α-amino acid derivatives. By temporarily protecting the amine and carboxyl groups, the rigid scaffold directs the approach of an electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to the other. This method provides a reliable route to enantiomerically pure α-substituted amino acids, which are valuable building blocks in medicinal chemistry.[1]
The general workflow for this application involves the protection of the commercially available (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, followed by enolate formation and subsequent alkylation. The resulting product can then be deprotected to yield the desired α-substituted amino acid.
Logical Workflow for Diastereoselective α-Alkylation
Caption: Workflow for the diastereoselective α-alkylation of the this compound scaffold.
Quantitative Data Summary
The diastereoselectivity of the α-alkylation of methyl (2S,3aS,7aS)-N-(tert-butoxycarbonyl)octahydroindole-2-carboxylate is highly dependent on the nature of the alkylating agent. The following table summarizes the results obtained with various electrophiles.[1]
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (retention) |
| 1 | CH₃I | α-Methyl | 89:11 |
| 2 | CH₃CH₂I | α-Ethyl | 91:9 |
| 3 | CH₂=CHCH₂Br | α-Allyl | >95:5 |
| 4 | C₆H₅CH₂Br | α-Benzyl | >95:5 |
Experimental Protocols
The following protocols are adapted from the literature and provide a detailed methodology for the key experiments.[1]
Protocol 1: Synthesis of Methyl (2S,3aS,7aS)-N-(tert-butoxycarbonyl)octahydroindole-2-carboxylate
This protocol describes the preparation of the protected starting material for the asymmetric alkylation.
Materials:
-
(2S,3aS,7aS)-octahydroindole-2-carboxylic acid
-
Methanol (B129727) (dry)
-
Thionyl chloride (SOCl₂)
-
Tetrahydrofuran (THF)
-
4-dimethylaminopyridine (DMAP)
-
N,N-diisopropylethylamine (DIPEA)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Esterification: To a solution of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (1.0 eq) in dry methanol at 0 °C, add thionyl chloride (2.1 eq) dropwise. Stir the solution at room temperature for 24 hours. Concentrate the solvent in vacuo to obtain the methyl ester.
-
N-Boc Protection: Dissolve the methyl ester (1.0 eq) in THF. Add DMAP (0.1 eq) and DIPEA (2.0 eq). After stirring for 30 minutes at room temperature, add di-tert-butyl dicarbonate (1.5 eq). Continue stirring for an additional 24 hours.
-
Work-up: Dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the title compound.
Protocol 2: General Procedure for the α-Alkylation of Methyl (2S,3aS,7aS)-N-(tert-butoxycarbonyl)octahydroindole-2-carboxylate
This protocol outlines the diastereoselective alkylation of the chiral scaffold.
Materials:
-
Methyl (2S,3aS,7aS)-N-(tert-butoxycarbonyl)octahydroindole-2-carboxylate
-
Tetrahydrofuran (THF, anhydrous)
-
Lithium diisopropylamide (LDA) solution
-
Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Enolate Formation: Dissolve the N-Boc protected methyl ester (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of LDA (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (1.2 eq) to the enolate solution at -78 °C. Continue stirring at this temperature for the time required for the reaction to complete (monitor by TLC).
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, and then extract the product with diethyl ether.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify the product by flash chromatography.
Signaling Pathway and Stereochemical Model
The high diastereoselectivity observed in the α-alkylation is attributed to the steric hindrance imposed by the bicyclic ring system of the this compound scaffold. The enolate is expected to adopt a conformation where one face is effectively shielded by the fused ring system, directing the incoming electrophile to the less hindered face.
Caption: Stereochemical model for the diastereoselective alkylation.
References
Application Notes and Protocols for the Synthesis of Perindopril using (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Perindopril (B612348) is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension, heart failure, and stable coronary artery disease.[1][2] As a prodrug, perindopril is metabolized in the liver to its active metabolite, perindoprilat.[1][3] Perindoprilat competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[4][5] This inhibition leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[4][5] The synthesis of perindopril is a multi-step process, with a key intermediate being (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. This chiral starting material is crucial for establishing the correct stereochemistry of the final active pharmaceutical ingredient.[6] These application notes provide a detailed protocol for the synthesis of perindopril erbumine starting from (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, based on established industrial synthesis processes.[7][8]
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Perindopril exerts its therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[9][10] The diagram below illustrates the RAAS pathway and the point of intervention by Perindopril's active metabolite, perindoprilat.
Caption: Renin-Angiotensin-Aldosterone System and Perindoprilat's inhibitory action.
Synthetic Workflow
The synthesis of Perindopril erbumine from (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid involves three main stages:
-
Esterification: Protection of the carboxylic acid group of the starting material, typically as a benzyl (B1604629) ester.
-
Peptide Coupling: Formation of the amide bond between the protected octahydroindole ester and N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.
-
Deprotection and Salt Formation: Removal of the ester protecting group and subsequent reaction with tert-butylamine (B42293) to form the stable erbumine salt.
The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for Perindopril Erbumine.
Experimental Protocols
Step 1: Synthesis of Benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate p-toluenesulfonate
This step involves the protection of the carboxylic acid of the starting material as a benzyl ester.
-
Reagents:
-
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
-
Benzyl alcohol
-
p-toluenesulfonic acid
-
Toluene
-
-
Procedure:
-
A mixture of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, a molar equivalent of p-toluenesulfonic acid, and an excess of benzyl alcohol is suspended in toluene.[11]
-
The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.
-
Once the reaction is complete (monitored by TLC or HPLC), the mixture is cooled.
-
The precipitated product, benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate p-toluenesulfonate, is collected by filtration, washed with toluene, and dried.[8]
-
Step 2: Synthesis of Benzyl Perindopril (Coupling Reaction)
This is the key step where the two chiral fragments are joined.
-
Reagents:
-
Benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate p-toluenesulfonate
-
N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate (B1210297) or Methylene (B1212753) chloride
-
-
Procedure:
-
Suspend Benzyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate p-toluenesulfonate in ethyl acetate.[7][8]
-
Add triethylamine to neutralize the p-toluenesulfonate salt, followed by the addition of N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine and 1-hydroxybenzotriazole.[7][12]
-
Cool the mixture (typically to 0-15°C) and add a solution of dicyclohexylcarbodiimide (DCC) in the reaction solvent dropwise.[11]
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for several hours.[7]
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is washed sequentially with a saturated solution of sodium bicarbonate and water.[11]
-
The organic layer is dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude Benzyl Perindopril as an oil.[13]
-
Step 3: Synthesis of Perindopril (Free Acid) via Debenzylation
This step removes the benzyl protecting group to yield the free acid form of Perindopril.
-
Reagents:
-
Benzyl Perindopril
-
Palladium on carbon (5% or 10% Pd/C)
-
Solvent (e.g., ethanol, methylcyclohexane (B89554), water)
-
-
Procedure:
-
Dissolve the crude Benzyl Perindopril from the previous step in a suitable solvent such as methylcyclohexane.[7]
-
Transfer the solution to a hydrogenation vessel. Add a suspension of 5% Palladium on carbon in water.[7]
-
Hydrogenate the mixture under pressure (e.g., 0.5 bar or 40 psi) at room temperature until the theoretical amount of hydrogen is consumed.[7][11]
-
After the reaction is complete, remove the catalyst by filtration through a pad of celite.
-
Separate the aqueous phase, wash it with an organic solvent like methylcyclohexane to remove non-polar impurities, and then isolate the Perindopril free acid, for instance, by lyophilization.[7][8]
-
Step 4: Formation of Perindopril Erbumine Salt
The final step involves the formation of the stable and pharmaceutically acceptable tert-butylamine (erbumine) salt.
-
Reagents:
-
Perindopril (Free Acid)
-
tert-butylamine
-
Ethyl acetate
-
-
Procedure:
-
Add tert-butylamine (typically 1 molar equivalent) to the solution.[7]
-
Heat the mixture to reflux until a clear solution is obtained.[7][13]
-
Cool the solution slowly to room temperature or 15-20°C with stirring to induce crystallization.[7]
-
Collect the precipitated Perindopril erbumine by filtration, wash the crystals with cold ethyl acetate, and dry under vacuum.[8]
Quantitative Data Summary
The following table summarizes typical yields and purity data reported for the synthesis of Perindopril.
| Step | Product | Solvent | Yield (%) | Purity (%) | Reference |
| Coupling | Benzyl Perindopril | Ethyl Acetate | 92 | >98.5 | [7] |
| Coupling | Benzyl Perindopril | Methylene Chloride | 99 | - | [13] |
| Deprotection | Perindopril (Free Acid) | Methylcyclohexane/Water | 94 | - | [7] |
| Deprotection | Perindopril (Free Acid) | Ethanol | 63 | - | [13] |
| Salt Formation | Perindopril Erbumine | Ethyl Acetate | 95 | >99 | [7][8] |
| Salt Formation | Perindopril Erbumine | Ethyl Acetate | 90 | - | [13] |
| Overall Process | Perindopril Erbumine | - | ~80 | >99.5 | [14] |
Note: Yields and purity can vary depending on the specific reaction conditions, scale, and purification methods employed. The use of ethyl acetate in the coupling step has been associated with the formation of an N-acetyl impurity.[12] Alternative solvents like methylene chloride can mitigate this side reaction.[13] Purity is often determined by HPLC.
References
- 1. Perindopril - Wikipedia [en.wikipedia.org]
- 2. Perindopril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]
- 5. What is the mechanism of Perindopril Arginine? [synapse.patsnap.com]
- 6. longdom.org [longdom.org]
- 7. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 8. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]
- 9. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 10. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 12. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]
- 13. Process for making (2S, 3aS, 7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl) butyl] amino]-1-oxopropyl] octahydro-1H-indole-2-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
Application Notes and Protocols: Incorporation of Octahydro-1H-indole-2-carboxylic acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-indole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid that serves as a valuable building block in the design of peptidomimetics.[1][] Its rigid structure, which can be considered a surrogate for proline, imparts unique conformational properties to peptide backbones.[3][4] Incorporating Oic into peptides can lead to significant improvements in their therapeutic potential by enhancing metabolic stability, increasing bioavailability, and improving receptor selectivity.[][3] This is primarily due to the steric hindrance provided by its bulky structure, which can protect adjacent peptide bonds from enzymatic degradation.[3]
A prominent application of Oic is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril and Trandolapril (B549266), which are widely used in the treatment of hypertension and heart failure.[][5] The incorporation of Oic into these drug molecules is a key factor in their enhanced potency and prolonged duration of action.[6] These application notes provide detailed protocols for the incorporation of Oic into peptidomimetics using solid-phase peptide synthesis (SPPS), methods for evaluating the resulting peptides, and an overview of a key signaling pathway influenced by Oic-containing peptidomimetics.
Data Presentation
The incorporation of this compound-2-carboxylic acid into peptidomimetics has been shown to enhance their pharmacokinetic and pharmacodynamic properties. Below are tables summarizing the comparative performance of ACE inhibitors containing this structural motif.
Table 1: Comparative Antihypertensive Efficacy of Oic-Containing ACE Inhibitors
| ACE Inhibitor | Dose | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |
| Perindopril | 4 mg | ↓ 10.8 ± 14.3 | ↓ 7.4 ± 9.1 | [6] |
| Trandolapril | 2 mg | ↓ 11.5 ± 16.7 | ↓ 6.4 ± 9.7 | [6] |
Data from a double-blind, randomized study comparing the effects of a daily morning dose over four weeks. Blood pressure was measured at the end of the inter-dose interval.[6]
Table 2: Comparative Pharmacokinetic Properties of Oic-Containing ACE Inhibitors
| ACE Inhibitor | Active Metabolite | Trough:Peak Ratio (%) | Elimination Half-life | Lipophilicity | Reference |
| Perindopril | Perindoprilat | 50 - 100 | Long | High | [6][7] |
| Trandolapril | Trandolaprilat | 50 - 100 | Long | High | [8][9] |
| Enalapril (B1671234) | Enalaprilat | 40 - 80 | Shorter | Lower | [7][8] |
| Lisinopril | Lisinopril | 40 - 70 | Shorter | Lower | [8] |
The trough:peak ratio is a measure of the duration of the antihypertensive effect over a 24-hour period. A ratio >50% is generally considered to indicate a long-acting agent.[8]
Signaling Pathway
Renin-Angiotensin System (RAS) and Mechanism of ACE Inhibition
Peptidomimetics containing this compound-2-carboxylic acid, such as Perindopril and Trandolapril, are potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
The pathway is initiated by the release of renin from the kidneys in response to reduced renal blood flow.[4] Renin cleaves angiotensinogen, produced by the liver, to form the inactive decapeptide Angiotensin I.[4] ACE then converts Angiotensin I into the highly active octapeptide Angiotensin II.[10] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone (B195564) secretion (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.[4][10]
ACE inhibitors containing Oic competitively block the active site of ACE, thereby preventing the conversion of Angiotensin I to Angiotensin II.[11] This leads to a reduction in Angiotensin II levels, resulting in vasodilation, decreased aldosterone secretion, and a subsequent lowering of blood pressure.[11] The conformational constraint and increased lipophilicity imparted by the Oic moiety contribute to the high affinity and prolonged binding of these inhibitors to ACE.[8]
Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH) into a Peptide Sequence using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual procedure for incorporating Fmoc-Oic-OH into a peptide sequence using a standard Fmoc/tBu strategy on a rink amide resin.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids
-
Fmoc-Octahydro-1H-indole-2-carboxylic acid (Fmoc-Oic-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of Fmoc-Oic-OH:
-
Due to the potential for steric hindrance with the bulky Oic residue, a more potent coupling reagent and potentially longer coupling times are recommended.[1]
-
Activate Fmoc-Oic-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated Fmoc-Oic-OH to the deprotected resin and agitate for 2-4 hours.
-
Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) may be necessary. To do this, drain the reaction solution, wash with DMF, and repeat the coupling step with a freshly prepared activated Fmoc-Oic-OH solution.
-
Once a negative Kaiser test is achieved, wash the resin as described in step 3.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent Oic residues) for each amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol is designed to compare the stability of an Oic-containing peptide with its native counterpart in the presence of proteases, such as those found in human serum.
Materials:
-
Oic-containing peptide and native control peptide
-
Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) or acetonitrile)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
RP-HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or DMSO). Dilute the stock solutions to a final concentration of 1 mg/mL in PBS.
-
Incubation:
-
In a microcentrifuge tube, mix 50 µL of the peptide solution with 450 µL of pre-warmed human serum (or protease solution).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Reaction Quenching: Immediately add the aliquot to a tube containing 100 µL of the quenching solution to stop the enzymatic reaction and precipitate the serum proteins.
-
Protein Precipitation: Vortex the quenched sample and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.
-
HPLC Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Use a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the amount of intact peptide remaining at each time point by measuring the area of its corresponding peak in the chromatogram.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide from the degradation curve.
-
Compare the half-life of the Oic-containing peptide to that of the native peptide to determine the improvement in enzymatic stability.
-
Protocol 3: Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound across an artificial membrane, which can be indicative of its potential for intestinal absorption.
Materials:
-
Oic-containing peptide and native control peptide
-
PAMPA plate system (e.g., a 96-well filter plate and an acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4 (for the acceptor well)
-
Buffer at a relevant pH for the donor well (e.g., pH 5.5 to mimic the upper small intestine)
-
Plate reader for UV-Vis absorbance or fluorescence measurement
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Plate: Dissolve the test peptides in the donor buffer at a known concentration. Add these solutions to the wells of the coated donor plate.
-
Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Measurement:
-
After incubation, separate the plates.
-
Measure the concentration of the peptide in both the donor and acceptor wells using a plate reader.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - Ca(t)/Ceq)] * (Va * Vd) / [(Va + Vd) * A * t] where:
-
Ca(t) is the concentration in the acceptor well at time t
-
Ceq is the equilibrium concentration
-
Va is the volume of the acceptor well
-
Vd is the volume of the donor well
-
A is the filter area
-
t is the incubation time
-
-
Compare the permeability coefficient of the Oic-containing peptide to that of the native peptide. An increased Pe value suggests improved passive permeability.[12][13][14]
-
Conclusion
The incorporation of this compound-2-carboxylic acid is a powerful strategy in peptidomimetic design to enhance the therapeutic properties of peptides. The provided protocols offer a framework for the synthesis and evaluation of Oic-containing peptides. The conformational rigidity and increased lipophilicity imparted by Oic can lead to improved metabolic stability and cell permeability, as exemplified by the clinical success of ACE inhibitors like Perindopril and Trandolapril. Researchers and drug development professionals can utilize these methods to explore the potential of Oic in developing novel and effective peptide-based therapeutics.
References
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical synthesis of a potent bradykinin B(1) antagonist via enantioselective hydrogenation of a pyridyl N-acyl enamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Demonstration of differences in the effect of 2 antihypertensive agents by self blood pressure measurement: comparison of trandolapril and perindopril] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the pharmacokinetics and pharmacodynamics of perindopril, cilazapril and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A correlation between the permeability characteristics of a series of peptides using an in vitro cell culture model (Caco-2) and those using an in situ perfused rat ileum model of the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Trandolapril Intermediate: (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Octahydro-1H-indole-2-carboxylic acid is a crucial chiral building block in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril (B549266).[1][2] The specific stereoisomer, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, is essential for the therapeutic activity of Trandolapril.[3] The rigid, bicyclic structure of this non-proteinogenic amino acid analog enhances the metabolic stability and bioavailability of peptide-based drugs.[1][4] Consequently, developing efficient and stereoselective large-scale synthetic routes for this intermediate is of significant interest in the pharmaceutical industry. This document provides detailed protocols and comparative data for the synthesis of this key intermediate.
Synthetic Strategies Overview
Several synthetic strategies have been developed to produce (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid with high stereoselectivity. The most prominent and industrially viable methods include:
-
Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid: This is a direct and widely employed method known for its simplicity and high yield of the desired cis-fused diastereomer.[1]
-
Multi-step Synthesis from 1-(1-cyclohexen-1-yl)-pyrrolidine and a 3-halo-L-serine derivative: This alternative route involves an initial alkylation followed by cyclization and subsequent hydrogenation.[1][5]
-
Cascade Hydrogenation Reactions: Modern approaches focus on one-pot cascade reactions to improve efficiency and reduce the number of synthetic steps, which is advantageous for large-scale production.[6]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data for the primary synthetic routes to (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Multi-step Synthesis |
| Starting Material | (S)-Indoline-2-carboxylic acid | 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-halo-L-serine derivative |
| Key Reagents | Platinum(IV) oxide (PtO₂), Acetic Acid, Hydrogen | Nonionic polar solvent (e.g., DMF, ACN), Hydrochloric acid, Palladium on carbon (Pd/C) |
| Temperature | 60 °C[4] | 20-30 °C (Alkylation), Boiling (Cyclization) |
| Pressure | Atmospheric to 0.1–5 MPa[4][5] | 0.1–5 MPa (Hydrogenation)[5] |
| Reaction Time | ~24 hours[4] | Multi-day process |
| Yield | ~85% (after crystallization)[4] | High yield reported (specific values vary)[5] |
| Diastereomeric Ratio | 90:10 (desired:undesired) before crystallization[4] | Not explicitly stated |
| Key Advantages | Direct, high-yielding, relatively simple[1] | Utilizes different starting materials |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid
This protocol is based on a widely used method for synthesizing the (2S,3aS,7aS) stereoisomer of this compound-2-carboxylic acid.[1][4]
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Acetic acid
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (B145695) (for crystallization)
-
Hydrogenation reactor
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (e.g., 60 mL).[1][4]
-
Catalyst Addition: Add platinum(IV) oxide (PtO₂, e.g., 300 mg) to the solution.[1][4]
-
Hydrogenation: Pressurize the reactor with hydrogen and heat the mixture to 60 °C. Maintain the reaction under these conditions for approximately 24 hours.[1][4]
-
Catalyst Removal: After the reaction is complete, cool the mixture and carefully filter off the catalyst. Wash the catalyst with a small amount of acetic acid to ensure complete recovery of the product.[4]
-
Solvent Evaporation: Evaporate the combined filtrate to dryness under reduced pressure.[4]
-
Crystallization: Recrystallize the resulting residue from ethanol to isolate the pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.[4] The reported yield for this step is approximately 85%.[4]
Visualization of Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation synthesis.
Protocol 2: Multi-step Synthesis via Alkylation and Cyclization
This protocol outlines an alternative synthetic route starting from 1-(1-cyclohexen-1-yl)-pyrrolidine.[1][5]
Materials:
-
1-(1-cyclohexen-1-yl)-pyrrolidine
-
3-halo-L-serine derivative
-
Nonionic polar solvent (e.g., Dimethylformamide or Acetonitrile)
-
Hydrochloric acid
-
Palladium on carbon (Pd/C)
-
Glacial acetic acid
-
Hydrogenation reactor
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Alkylation:
-
In a reaction vessel, react 1-(1-cyclohexen-1-yl)-pyrrolidine with a 3-halo-L-serine derivative in a nonionic polar solvent (e.g., dimethylformamide or acetonitrile) at 20-30 °C.[5] The typical molar ratio of the pyrrolidine (B122466) derivative to the serine derivative is 1:1 to 1:1.2.[5]
-
After the reaction is complete, concentrate the mixture, acidify it, and extract the intermediate compound.[5]
-
-
Cyclization:
-
Hydrogenation:
-
Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate and recrystallize the residue to obtain the target compound.[5]
-
Visualization of Experimental Workflow: Multi-step Synthesis
Caption: Workflow for the multi-step synthesis route.
Conclusion
The large-scale synthesis of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, a key intermediate for Trandolapril, can be effectively achieved through several synthetic routes. The catalytic hydrogenation of (S)-indoline-2-carboxylic acid stands out as a direct, high-yielding, and relatively simple method suitable for industrial production.[1] Alternative multi-step syntheses provide flexibility in starting materials but may involve more complex procedures. The choice of synthetic route for large-scale production will depend on factors such as raw material availability, cost, and desired purity of the final intermediate. The protocols and comparative data presented here serve as a valuable resource for researchers and professionals in drug development and manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. US20060079698A1 - Process for the preparation of intermediates of trandolapril and use thereof for the preparation of trandolapril - Google Patents [patents.google.com]
- 3. WO2011009021A1 - Processes for the synthesis of (2s, 3ar, 7as)-octahydro-1h-indole carboxylic acid as an intermediate for trandolapril - Google Patents [patents.google.com]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the N-alkylation of Octahydro-1H-indole: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of octahydro-1H-indole, a saturated heterocyclic scaffold of significant interest in medicinal chemistry. The strategic introduction of substituents on the nitrogen atom is a key step in the synthesis of diverse molecular entities with potential therapeutic applications. This application note outlines two primary and effective methods for this transformation: direct N-alkylation with alkyl halides and reductive amination.
Introduction
This compound is a valuable bicyclic amine that serves as a versatile building block in the design and synthesis of novel therapeutic agents. Modification of the secondary amine functionality through N-alkylation allows for the modulation of physicochemical properties such as lipophilicity, basicity, and conformational flexibility. These modifications can significantly impact a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The choice of the N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the functional group tolerance of the starting materials, and the desired scale of the reaction.
Signaling Pathways and Logical Relationships
The following diagram illustrates the two common synthetic pathways for the N-alkylation of this compound.
Caption: Synthetic routes for N-alkylation of this compound.
Experimental Protocols
Two reliable methods for the N-alkylation of this compound are presented below.
Protocol 1: Direct N-Alkylation with Alkyl Halides using Potassium Carbonate
This method is a classical and straightforward approach suitable for a wide range of alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF or MeCN, add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Add the alkyl halide (1.1-1.2 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-octahydro-1H-indole.
Protocol 2: Reductive Amination with Aldehydes using Sodium Triacetoxyborohydride (B8407120)
Reductive amination is a mild and efficient one-pot procedure that is particularly useful for the synthesis of N-alkylated amines from aldehydes or ketones, minimizing the risk of over-alkylation.[1]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in DCM or DCE at room temperature, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkyl-octahydro-1H-indole.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of this compound using the protocols described above.
| Entry | Alkylating Agent/Carbonyl | Method | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | Direct Alkylation | K₂CO₃ | DMF | 60 | 4 | 85-95 |
| 2 | Methyl Iodide | Direct Alkylation | K₂CO₃ | MeCN | RT | 12 | 80-90 |
| 3 | Ethyl Bromide | Direct Alkylation | NaH | THF | RT | 6 | >90 |
| 4 | Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | RT | 2 | 90-98[1] |
| 5 | Acetone | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 3 | 85-95 |
| 6 | Cyclohexanone | Reductive Amination | NaBH(OAc)₃ | DCM | RT | 4 | 88-96 |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The data presented here are for illustrative purposes and may require optimization for specific applications.
Conclusion
The direct N-alkylation and reductive amination protocols detailed in this application note provide reliable and efficient methods for the synthesis of a wide range of N-substituted this compound derivatives. These procedures are fundamental transformations in the field of medicinal chemistry and drug development, enabling the generation of diverse compound libraries for biological screening and the optimization of lead candidates. The choice of method should be guided by the specific chemical functionalities present in the substrates and the desired scale of the synthesis.
References
Application Notes and Protocols: Selective Hydrogenation of Indoles using a Platinum Oxide Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective hydrogenation of indoles to their corresponding indolines is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical agents and biologically active compounds. The indoline (B122111) scaffold is a privileged structure found in numerous natural products and medicinal drugs. However, the hydrogenation of the indole (B1671886) nucleus presents significant challenges due to its aromatic stability and the propensity for over-reduction or side reactions. Platinum oxide (PtO₂), commonly known as Adams' catalyst, is a versatile and effective catalyst for this transformation. This document provides detailed application notes and experimental protocols for the use of platinum oxide in the selective hydrogenation of indoles.
Platinum oxide itself is not the active catalyst but serves as a precursor that is reduced in situ under hydrogen pressure to form highly active platinum black.[1] This catalyst facilitates the addition of hydrogen across the 2,3-double bond of the indole ring, yielding the desired indoline. The reaction is often performed in the presence of an acid, which protonates the indole at the C-3 position, disrupting the aromatic system and rendering the pyrrole (B145914) ring more susceptible to reduction.[2]
Key Reaction Parameters and Optimization
Achieving high yield and selectivity in indole hydrogenation requires careful control of several experimental parameters:
-
Catalyst Loading: The amount of platinum oxide catalyst used can influence the reaction rate. Typically, a catalytic amount is sufficient.
-
Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate, but optimal pressures are necessary to avoid over-reduction to octahydroindole. Pressures in the range of 30-70 bar are commonly employed.[2][3]
-
Solvent: The choice of solvent can impact both the solubility of the substrate and the selectivity of the reaction. Protic solvents like ethanol (B145695) and acetic acid are frequently used.[4] Acetic acid often serves as both a solvent and a co-catalyst.[3]
-
Acid Additives: The presence of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA) or the use of acetic acid as a solvent, is often crucial for activating the indole substrate and achieving high conversion.[2]
-
Temperature: Most hydrogenations using Adams' catalyst can be carried out at room temperature.[2]
-
Substrate Substituents: The electronic nature and position of substituents on the indole ring can affect the reaction rate and selectivity.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and outcomes for the hydrogenation of indoles using platinum-based catalysts.
| Indole Substrate | Catalyst | Solvent | Acid Additive | H₂ Pressure (bar) | Temperature (°C) | Yield of Indoline (%) | Reference |
| Indole | Pt/C | Water | p-TSA | 30 | Room Temp | >99 | [2] |
| 5-Methylindole | Pt/C | Water | p-TSA | 30 | Room Temp | 96 | [2] |
| 5-Methoxyindole | Pt/C | Water | p-TSA | 30 | Room Temp | 95 | [2] |
| 5-Fluoroindole | Pt/C | Water | p-TSA | 30 | Room Temp | 93 | [2] |
| 5-Chloroindole | Pt/Al₂O₃ | Water | p-TSA | 30 | Room Temp | 72 | [2] |
| Substituted Pyridines | PtO₂ | Acetic Acid | - | 50-70 | Not Specified | Not Specified | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Hydrogenation of Indole using Platinum Oxide in Acetic Acid
This protocol describes a general method for the selective hydrogenation of an unsubstituted or substituted indole to the corresponding indoline using Adams' catalyst.
Materials:
-
Indole substrate
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
Hydrogen gas (high purity)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter)
Procedure:
-
Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Charging the Vessel: To the reaction vessel, add the indole substrate (1.0 eq).
-
Add platinum oxide (typically 1-5 mol% relative to the substrate).
-
Add glacial acetic acid as the solvent (sufficient to dissolve the substrate and create a stirrable slurry).
-
Seal the hydrogenation vessel securely.
-
Inerting the Atmosphere: Purge the vessel with an inert gas, such as nitrogen or argon, three times to remove any residual air.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases. Alternatively, small aliquots can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by TLC or GC-MS.
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the platinum black catalyst. Wash the filter cake with additional ethyl acetate. Caution: The platinum black catalyst can be pyrophoric upon drying; keep it wet with a solvent.
-
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude indoline product.
-
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for indole hydrogenation.
Proposed Mechanism of Acid-Catalyzed Indole Hydrogenation
Caption: Acid-catalyzed indole hydrogenation mechanism.
Troubleshooting and Safety Considerations
-
Low Conversion: If the reaction shows low conversion, consider increasing the hydrogen pressure, catalyst loading, or reaction time. Ensure the catalyst is active and has not been poisoned.
-
Over-reduction: The formation of octahydroindole indicates that the reaction conditions are too harsh. Reducing the hydrogen pressure or temperature may improve selectivity.
-
Catalyst Poisoning: The indoline product, being a secondary amine, can potentially poison the catalyst, hindering the reaction.[2] If the reaction stalls, this could be a contributing factor.
-
Safety:
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. All hydrogenation procedures should be conducted in a well-ventilated fume hood, and all sources of ignition must be eliminated.
-
Pressure reactions should only be performed in equipment specifically designed for this purpose and by trained personnel.
-
Platinum black catalyst can be pyrophoric when dry. It should be kept wet with solvent after filtration and disposed of properly.
-
References
Application Notes and Protocols for Enantiomer Separation using Chiral Ligand-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a fundamental property of many drug molecules, where enantiomers (non-superimposable mirror images) can exhibit significantly different pharmacological and toxicological effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration, often mandate the separation and analysis of enantiomers for chiral drugs.[1][2] Chiral Ligand-Exchange Chromatography (CLEC) is a powerful and highly selective high-performance liquid chromatography (HPLC) technique for resolving racemic mixtures.[3][4] It is particularly effective for separating compounds that can act as ligands, such as amino acids, amino alcohols, hydroxy acids, and certain pharmaceuticals, due to its unique recognition mechanism.[3][5][6]
This document provides a detailed overview of the principles of CLEC, protocols for specific applications, and guidelines for method development.
Principle of Chiral Ligand-Exchange Chromatography
The foundation of CLEC is the formation of transient, diastereomeric ternary complexes involving a central metal ion (most commonly copper(II)), a chiral selector (ligand), and the enantiomers of the analyte.[3][7][8] The separation relies on the differential stability of these two diastereomeric complexes.[9]
The process can be summarized in these key steps:
-
Complex Formation: A chiral selector, typically an amino acid derivative, forms a complex with a metal ion.[1]
-
Ligand Exchange: This binary complex interacts with the analyte enantiomers. The analyte molecules displace one or more of the original ligands to form a new, ternary complex.
-
Chiral Recognition: Because the selector is chiral, it forms two different diastereomeric complexes with the two analyte enantiomers. These diastereomers have different formation constants and stabilities.[10][11]
-
Chromatographic Separation: The less stable diastereomeric complex spends more time in the mobile phase, eluting from the column faster. The more stable complex has a stronger interaction with the stationary phase (either through the selector being part of the stationary phase or through partitioning effects) and is retained longer, thus achieving separation.[12]
This mechanism is often described by the "three-point interaction" model, where three points of interaction between the chiral stationary phase and at least one of the enantiomers are required for chiral recognition.[3]
References
- 1. eijppr.com [eijppr.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Chiral chromatographic separations based on ligand exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Last ten years (2008-2018) of chiral ligand-exchange chromatography in HPLC: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral Ligand-Exchange Chromatography of Pharmaceutical Compounds...: Ingenta Connect [ingentaconnect.com]
- 10. Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Octahydro-1H-indole for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octahydro-1H-indole is a saturated heterocyclic compound that serves as a structural motif in various pharmacologically active molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred technique for the analysis of such compounds due to its high resolution and sensitivity. However, this compound, a secondary amine, possesses an active hydrogen atom which can lead to undesirable chromatographic behavior, including peak tailing and adsorption on active sites within the GC system.
To mitigate these issues, derivatization is a crucial sample preparation step. This process involves chemically modifying the analyte to increase its volatility and thermal stability, thereby improving peak shape, enhancing sensitivity, and ensuring more reliable and reproducible quantification. This application note provides detailed protocols for two common and effective derivatization methods for this compound: Silylation and Acylation .
Principles of Derivatization
Derivatization for GC-MS analysis primarily aims to replace active hydrogens in polar functional groups (-NH, -OH, -SH) with less polar, non-active groups.
-
Silylation: This is one of the most common derivatization techniques, where the active hydrogen of the secondary amine is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile, thermally stable TMS derivatives. The byproducts of the reaction are also volatile and typically do not interfere with the analysis.[1]
-
Acylation: This method introduces an acyl group (e.g., trifluoroacetyl) onto the amine nitrogen. Reagents such as Trifluoroacetic Anhydride (TFAA) react with primary and secondary amines to form stable, highly volatile amide derivatives.[2] The introduction of fluorine atoms in the derivative can also significantly enhance the sensitivity for electron capture detection (ECD), though it is also highly effective for MS detection.
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below. This workflow ensures that the analyte is suitably modified for robust GC-MS analysis.
Caption: Experimental workflow for the derivatization and GC-MS analysis.
Experimental Protocols
4.1. General Sample Preparation
For all methods, begin with a standard solution of this compound or a dried sample extract. If starting with a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical that the sample is free of moisture, as derivatization reagents are sensitive to water.[3] Reconstitute the dried residue in a suitable anhydrous aprotic solvent (e.g., acetonitrile, pyridine (B92270), or dichloromethane).
4.2. Method 1: Silylation Protocol
This protocol details the formation of the N-Trimethylsilyl (TMS) derivative.
-
Materials and Reagents:
-
Dried this compound sample or standard.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Anhydrous pyridine or acetonitrile.
-
GC vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
-
Procedure:
-
Place the dried sample into a 2 mL GC vial.
-
Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[4] A 2:1 excess of reagent to active hydrogens is recommended.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.[3]
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
-
4.3. Method 2: Acylation Protocol
This protocol details the formation of the N-Trifluoroacetyl (TFA) derivative.
-
Materials and Reagents:
-
Dried this compound sample or standard.
-
Trifluoroacetic Anhydride (TFAA).
-
Anhydrous ethyl acetate (B1210297) or dichloromethane.
-
GC vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
-
Procedure:
-
Place the dried sample into a 2 mL GC vial.
-
Add 100 µL of anhydrous ethyl acetate to the vial.
-
Add 50 µL of TFAA.[2]
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 20 minutes.[2]
-
Allow the vial to cool to room temperature.
-
(Optional) Evaporate the excess reagent and solvent under a gentle stream of nitrogen and reconstitute in 100 µL of ethyl acetate. This step can help remove excess derivatizing agent if it interferes with chromatography.
-
The sample is now ready for GC-MS analysis.
-
4.4. GC-MS Analysis Parameters (Typical)
The following parameters can be used as a starting point and should be optimized for the specific instrument.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Splitless or split 10:1).
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Presentation and Expected Results
Derivatization alters the chemical properties of this compound, leading to predictable changes in molecular weight and mass spectral fragmentation, as well as improved chromatographic performance.
| Parameter | Underivatized | N-TMS Derivative | N-TFA Derivative |
| Analyte Name | This compound | 1-(trimethylsilyl)this compound | 1-(trifluoroacetyl)this compound |
| Formula | C₈H₁₅N | C₁₁H₂₃NSi | C₁₀H₁₂F₃NO |
| Molecular Weight ( g/mol ) | 125.21[5] | 197.38 | 221.22 |
| Expected M⁺ (m/z) | 125 | 197 | 221 |
| Key Fragment Ions (m/z) | 125, 82[5] | M-15 (182), 73 | M-69 (152), 96, 69 |
| Chromatographic Peak | Tailing may occur | Sharp, symmetric | Sharp, symmetric |
| Volatility | Moderate | High | High |
Conclusion
The derivatization of this compound via silylation with BSTFA or acylation with TFAA is essential for reliable GC-MS analysis. Both methods effectively convert the polar secondary amine into a less polar, more volatile, and thermally stable derivative. This transformation leads to improved chromatographic peak shape, reduced analyte adsorption, and enhanced sensitivity. The protocols provided herein offer robust and reproducible methods for the derivatization of this compound, facilitating accurate quantification in various research and development applications.
References
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Octahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-indole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid. As a proline analogue, its incorporation into peptide sequences can induce specific secondary structures, such as β-turns and helical folds. This structural constraint, combined with increased lipophilicity, makes Oic a valuable building block in medicinal chemistry for the design of peptides with enhanced metabolic stability, receptor affinity, and cell permeability. These modified peptides are of significant interest in the development of novel therapeutics.
This document provides detailed application notes and protocols for the efficient solid-phase peptide synthesis (SPPS) of peptides containing the Oic residue using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Core Concepts and Considerations
The solid-phase synthesis of peptides containing Oic follows the standard Fmoc-SPPS workflow: resin swelling, iterative cycles of N-terminal Fmoc deprotection and amino acid coupling, and final cleavage of the peptide from the solid support with simultaneous removal of side-chain protecting groups. However, the bicyclic structure of Oic introduces significant steric hindrance, which can pose challenges during the coupling step.
Key Considerations for Oic Incorporation:
-
Steric Hindrance: The bulky, bicyclic nature of Oic can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, potentially leading to incomplete coupling and the formation of deletion sequences.
-
Coupling Reagents: The choice of coupling reagent is critical to overcome the steric hindrance of Oic. High-reactivity aminium/uronium or phosphonium (B103445) salt-based reagents are generally recommended over carbodiimides.
-
Double Coupling: For particularly difficult couplings involving Oic, a double coupling strategy (repeating the coupling step with fresh reagents) can be employed to ensure the reaction goes to completion.
-
Monitoring of Coupling: Careful monitoring of the coupling reaction using a qualitative test, such as the Kaiser (ninhydrin) test, is essential to confirm the absence of free primary amines before proceeding to the next deprotection step. For secondary amines like Oic, the isatin (B1672199) test or chloranil (B122849) test can be used.
Data Presentation: Comparative Performance of Coupling Reagents
While specific comparative studies on the coupling efficiency of Fmoc-Oic-OH are not extensively documented, the following table summarizes the general performance of commonly used coupling reagents for sterically hindered amino acids, which can guide the selection of an appropriate reagent for Oic incorporation.
| Coupling Reagent/Method | Activating Agent(s) | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Uronium/Aminium Salts | ||||
| HATU / DIPEA or Collidine | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very High | Fast reaction kinetics; highly effective for standard and hindered couplings. | Potential for guanidinylation of the N-terminus. Higher cost. |
| HBTU / DIPEA or Collidine | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | High | Efficient and widely used for standard couplings. | Less reactive than HATU; potential for guanidinylation. |
| HCTU / DIPEA or Collidine | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Very High | Similar reactivity to HATU, often more cost-effective. | Potential for side reactions similar to other uronium salts. |
| Phosphonium Salts | ||||
| PyBOP / DIPEA or Collidine | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High | Efficient, with a lower risk of guanidinylation compared to uronium salts. | Byproducts can sometimes be difficult to remove. |
| Carbodiimide Method | ||||
| DIC / OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Moderate | Cost-effective; low risk of racemization when used with OxymaPure. | Slower reaction times compared to onium salts; generally less effective for sterically hindered couplings. |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle for the incorporation of an amino acid, including Fmoc-Oic-OH, into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)
-
Fmoc-protected amino acids (including Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the resin in a suitable reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Incorporation of Fmoc-Oic-OH):
-
In a separate vessel, dissolve Fmoc-Oic-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered amino acids like Oic, longer coupling times may be necessary.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive, a second coupling (double coupling) is recommended.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.
Procedure:
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis of an Oic-Containing Peptide
Caption: General workflow for the solid-phase synthesis of peptides containing Oic.
Diagram 2: Logical Relationship for Optimizing Oic Coupling
Caption: Decision workflow for optimizing the coupling of Fmoc-Oic-OH.
Application of Octahydro-1H-indole in the Synthesis of Janus Kinase Inhibitors: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines and growth factors.[1][2] The JAK-STAT signaling pathway is pivotal in regulating cellular processes such as immunity, proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, as well as certain cancers.[4] Consequently, the development of small molecule JAK inhibitors has become a significant area of therapeutic research.
Many successful JAK inhibitors, such as Tofacitinib and Baricitinib, feature a piperidine (B6355638) or pyrrolidine (B122466) scaffold which plays a crucial role in binding to the kinase domain. The octahydro-1H-indole ring system, a fused bicyclic structure, represents a conformationally constrained analog of substituted piperidines. Its rigid structure can offer advantages in drug design by reducing the entropic penalty upon binding to the target protein, potentially leading to enhanced potency and selectivity. This document explores the hypothetical application of the this compound scaffold as a key building block in the synthesis of novel JAK inhibitors, using a derivative of Tofacitinib as a representative example.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they modulate the transcription of target genes.
Hypothetical Application: Synthesis of an this compound Analog of Tofacitinib
To illustrate the utility of the this compound scaffold, we propose the synthesis of a novel JAK inhibitor, hereafter referred to as "Octa-Tofacitinib," where the 3-amino-4-methylpiperidine core of Tofacitinib is replaced by a (3aR,7aS)-octahydro-1H-indol-5-amine moiety. This modification introduces conformational rigidity and a different spatial arrangement of the amine functionality, which could influence binding affinity and selectivity for different JAK isoforms.
Quantitative Data (Hypothetical)
The following table presents hypothetical inhibitory concentration (IC50) values for Octa-Tofacitinib compared to Tofacitinib against the four JAK isoforms. This data is for illustrative purposes to demonstrate how such a compound might be characterized.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 1.2 | 20 | 1.0 | 340 |
| Octa-Tofacitinib | 0.8 | 50 | 0.5 | 500 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The synthesis of Octa-Tofacitinib would involve the preparation of the key this compound intermediate followed by its coupling with the pyrrolo[2,3-d]pyrimidine core.
Workflow for the Synthesis of Octa-Tofacitinib
Protocol 1: Synthesis of (3aR,7aS)-octahydro-1H-indol-5-amine
This protocol describes a potential route to the key amine intermediate.
-
Step 1: Synthesis of (3aR,7aS)-octahydro-1H-indol-5-one.
-
To a solution of (±)-2-allylcyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane, is added a chiral catalyst (e.g., a proline derivative) and an oxidizing agent (e.g., ozone followed by a reductive workup) to achieve an asymmetric intramolecular cyclization.
-
The reaction mixture is stirred at a controlled temperature (e.g., -78 °C to room temperature) for a specified period.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired ketone.
-
-
Step 2: Reductive Amination.
-
The ketone from Step 1 (1.0 eq) is dissolved in a solvent such as methanol.
-
Ammonium acetate (B1210297) (10 eq) and a reducing agent, for example, sodium cyanoborohydride (1.5 eq), are added to the solution.
-
The reaction is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in water and basified with a suitable base (e.g., NaOH).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.
-
Purification by column chromatography or distillation affords the target amine.
-
Protocol 2: Synthesis of Octa-Tofacitinib
This protocol details the coupling and final acylation steps.
-
Step 3: Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
To a solution of (3aR,7aS)-octahydro-1H-indol-5-amine (1.1 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), is added 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
After cooling, the mixture is diluted with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by flash chromatography.
-
-
Step 4: Acylation.
-
The product from Step 3 (1.0 eq) is dissolved in a suitable solvent like dichloromethane.
-
A base, for instance, triethylamine (B128534) (1.5 eq), is added, and the mixture is cooled to 0 °C.
-
Cyanoacetyl chloride (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.
-
The final product, Octa-Tofacitinib, is purified by recrystallization or column chromatography.
-
Conclusion
The this compound scaffold presents a compelling structural motif for the design of novel Janus kinase inhibitors. Its rigid, bicyclic nature offers the potential for improved potency and selectivity by pre-organizing the pharmacophoric elements for optimal interaction with the kinase active site. The hypothetical synthesis of "Octa-Tofacitinib" outlined in this document provides a representative example of how this scaffold can be incorporated into a known JAK inhibitor framework. Further exploration of various substitution patterns on the this compound ring could lead to the discovery of next-generation JAK inhibitors with enhanced therapeutic profiles. The detailed protocols and workflows provided herein serve as a guide for researchers in the field of medicinal chemistry and drug discovery to explore this promising chemical space.
References
- 1. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New JAK1 Inhibitors based on Sulfonamide- Triazine Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Octahydro-1H-indole via Intramolecular Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
The octahydro-1H-indole scaffold is a prevalent structural motif in a multitude of natural products and pharmacologically active compounds. The intramolecular Diels-Alder (IMDA) reaction represents a powerful and convergent strategy for the stereocontrolled synthesis of this key heterocyclic core. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives utilizing the IMDA reaction, with a focus on both thermal and Lewis acid-catalyzed approaches.
Theoretical Background
The intramolecular Diels-Alder reaction involves a [4+2] cycloaddition between a diene and a dienophile tethered within the same molecule. This reaction forms a bicyclic system in a single, often highly stereoselective, step. The stereochemical outcome of the IMDA reaction is governed by the geometry of the transition state, which is influenced by the nature of the tether connecting the diene and dienophile, as well as the reaction conditions. Both thermal and Lewis acid-catalyzed conditions have been successfully employed for the synthesis of octahydro-1H-indoles, offering routes to different diastereomers.
Reaction Mechanism and Stereochemistry
The IMDA reaction for the formation of the this compound core typically proceeds through a concerted, pericyclic mechanism. The tether connecting the furan (B31954) (acting as the diene precursor) and the dienophile dictates the regioselectivity and the cis/trans fusion of the newly formed rings.
Caption: General mechanism of the intramolecular Diels-Alder reaction for this compound synthesis.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of this compound derivatives via the IMDA reaction of 2-amidofurans.[1]
Protocol 1: Thermal Intramolecular Diels-Alder Reaction
This protocol describes the thermal IMDA reaction of an N-tethered 2-amidofuran to yield the corresponding oxabicyclic adduct.
Materials:
-
N-(furan-2-ylmethyl)-N-(pent-4-en-1-yl)acetamide
-
Toluene (B28343), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve the N-(furan-2-ylmethyl)-N-(pent-4-en-1-yl)acetamide in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for the time specified in the data table below.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude oxabicyclic adduct.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction
This protocol details the Lewis acid-catalyzed IMDA reaction, which can offer improved stereoselectivity and reaction rates at lower temperatures.
Materials:
-
N-(furan-2-ylmethyl)-N-(pent-4-en-1-yl)acetamide
-
Dichloromethane (B109758), anhydrous
-
Lewis acid (e.g., Me2AlCl)
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Low-temperature bath (e.g., cryocool)
Procedure:
-
To a solution of the N-(furan-2-ylmethyl)-N-(pent-4-en-1-yl)acetamide in anhydrous dichloromethane under an inert atmosphere, cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add the Lewis acid (e.g., 1.3 equivalents of Me2AlCl) to the stirred solution.
-
Maintain the reaction at this temperature for the specified duration, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Protocol 3: Reductive Cleavage of the Oxabicyclic Adduct
This protocol describes the final step to obtain the this compound core by reductive cleavage of the oxa-bridge.
Materials:
-
Oxabicyclic adduct from Protocol 1 or 2
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation)
Procedure:
-
Dissolve the oxabicyclic adduct in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the this compound derivative.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
The following tables summarize representative quantitative data for the intramolecular Diels-Alder reaction in the synthesis of this compound precursors.
Table 1: Thermal Intramolecular Diels-Alder Reaction Conditions and Yields
| Substrate | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Diastereomeric Ratio (endo:exo) |
| N-allyl-N-(furan-2-ylmethyl)isobutyramide | Toluene | 110 | 48 | 85 | 5:1 |
| N-(furan-2-ylmethyl)-N-(pent-4-en-1-yl)acetamide | Toluene | 110 | 72 | 78 | 3:1 |
Table 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction Conditions and Yields
| Substrate | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Diastereomeric Ratio (endo:exo) |
| N-allyl-N-(furan-2-ylmethyl)isobutyramide | Me2AlCl (1.3) | CH2Cl2 | -20 | 72 | 85 | 10:1 |
| N-(furan-2-ylmethyl)-N-(pent-4-en-1-yl)acetamide | Et2AlCl (1.5) | CH2Cl2 | 0 | 24 | 74 | >20:1 |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound via the IMDA reaction is depicted below.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The intramolecular Diels-Alder reaction is a robust and efficient method for the stereoselective synthesis of the this compound core. The choice between thermal and Lewis acid-catalyzed conditions allows for the modulation of stereoselectivity and reaction efficiency. The protocols and data presented herein provide a solid foundation for researchers in organic synthesis and drug discovery to apply this powerful transformation in their own work. Careful optimization of reaction parameters for specific substrates is recommended to achieve the desired outcomes.
References
Application Notes and Protocols for ACE Inhibition Assay of Octahydro-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical signaling pathway in the regulation of blood pressure and cardiovascular homeostasis.[1] The Angiotensin-Converting Enzyme (ACE), a key component of this system, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1] Consequently, ACE has emerged as a major therapeutic target for the management of hypertension and related cardiovascular disorders.[1] The development of ACE inhibitors is a significant area of research in drug discovery.[1] Octahydro-indole derivatives represent a class of compounds with potential ACE inhibitory activity, making them promising candidates for novel antihypertensive drugs.
This document provides a detailed protocol for a common in vitro spectrophotometric assay to determine the ACE inhibitory activity of octahydro-indole derivatives using Hippuryl-L-histidyl-L-leucine (HHL) as a substrate.[1] This assay is based on the enzymatic cleavage of HHL by ACE to yield hippuric acid (HA) and the dipeptide histidyl-leucine.[1] The formation of hippuric acid is quantified by measuring the increase in absorbance at 228 nm, which is directly proportional to the ACE activity.[1][2]
Renin-Angiotensin Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System (RAS) and the role of ACE.
Caption: The Renin-Angiotensin Signaling Pathway and the inhibitory action of Octahydro-indole derivatives on ACE.
Experimental Protocol: Spectrophotometric ACE Inhibition Assay
This protocol is adapted from established methods for determining ACE activity.[1][2]
1. Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) (substrate)
-
Captopril (positive control)
-
Octahydro-indole derivatives (test compounds)
-
Assay Buffer: 0.1 M Sodium Borate buffer (pH 8.3) containing 0.3 M NaCl
-
1 M HCl
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 228 nm
-
Incubator set to 37°C
2. Preparation of Solutions
-
ACE Solution (100 mU/mL): Reconstitute lyophilized ACE in the Assay Buffer to a stock concentration of 1 U/mL. On the day of the experiment, dilute the stock solution to a working concentration of 100 mU/mL with Assay Buffer. Keep the enzyme solution on ice.[1]
-
Substrate Solution (5 mM HHL): Dissolve HHL in Assay Buffer to a final concentration of 5 mM.
-
Positive Control (Captopril Solutions): Prepare a 1 mg/mL stock solution of Captopril in deionized water. Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 1 nM to 1 µM) for IC50 determination.[1]
-
Test Sample (Octahydro-indole Derivatives) Solutions: Dissolve the octahydro-indole derivatives in DMSO to prepare a stock solution (e.g., 10 mM). Perform serial dilutions in Assay Buffer to obtain a range of concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.
3. Assay Procedure
The following diagram outlines the experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Octahydro-1H-indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to improving diastereoselectivity in the synthesis of octahydro-1H-indoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for achieving high diastereoselectivity in octahydro-1H-indole synthesis?
A1: High diastereoselectivity is typically achieved through two main strategies:
-
Catalytic Asymmetric Hydrogenation: This involves the complete hydrogenation of a substituted indole (B1671886) precursor using a chiral catalyst. Ruthenium and Iridium-based catalysts with chiral phosphine (B1218219) ligands have proven effective in controlling the stereochemistry during the reduction of both the heterocyclic and carbocyclic rings.
-
Diastereoselective Cyclization Reactions: Methods like the Diels-Alder reaction or domino reactions can be employed to construct the this compound core with predefined stereocenters. The stereochemical outcome is often directed by chiral auxiliaries, catalysts, or the inherent stereochemistry of the starting materials.
Q2: My catalytic hydrogenation of a substituted indole is resulting in a low diastereomeric ratio (d.r.). What are the first parameters I should investigate?
A2: Low diastereoselectivity in catalytic hydrogenation can stem from several factors. The most critical parameters to investigate are the choice of catalyst and ligand, the reaction temperature, and the hydrogen pressure. The steric and electronic properties of the chiral ligand are paramount in creating a selective catalytic environment. Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.
Q3: How do substituents on the indole ring affect the diastereoselectivity of hydrogenation?
A3: Substituents on the indole ring can have a significant impact on diastereoselectivity. The position and nature of the substituent can influence how the substrate coordinates to the catalyst. For instance, in some ruthenium-catalyzed hydrogenations, substituents at the 5- or 6-position of the indole can adversely affect the diastereomeric ratio compared to substituents at other positions.[1]
Q4: Can the protecting group on the indole nitrogen influence the stereochemical outcome?
A4: Yes, the choice of the N-protecting group is crucial. Bulky protecting groups like Boc (tert-butyloxycarbonyl) or tosyl (p-toluenesulfonyl) can influence the conformation of the substrate in the catalytic pocket, thereby affecting the facial selectivity of the hydrogenation. It is advisable to screen different protecting groups to find the optimal one for a specific substrate and catalyst system.
Q5: I am observing poor diastereoselectivity in a Diels-Alder approach to an this compound precursor. What should I try?
A5: For Diels-Alder reactions, key factors influencing diastereoselectivity include the choice of Lewis acid catalyst, the solvent, and the reaction temperature. Screening different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) is a common strategy, as their size and acidity can alter the transition state geometry. Lowering the reaction temperature is also a standard method to improve selectivity. The nature of the dienophile and any chiral auxiliaries attached will also play a critical role.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Ru-Catalyzed Asymmetric Hydrogenation of N-Boc-3-methyl-indole
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst Activity | Ensure the Ru-NHC catalyst is handled under inert conditions to prevent deactivation. Use freshly prepared catalyst solutions. |
| Incorrect Reaction Temperature Profile | This reaction often requires a two-stage temperature profile. An initial lower temperature phase (e.g., 25 °C) for the hydrogenation of the heterocyclic ring, followed by a higher temperature (e.g., 100 °C) for the carbocyclic ring, can be crucial for high diastereoselectivity.[1] |
| Solvent Effects | The choice of solvent can influence catalyst activity and selectivity. While n-hexane is reported to be effective, screening other non-polar solvents may be beneficial. |
| Hydrogen Pressure | Ensure a consistent and high hydrogen pressure (e.g., 100 bar) is maintained throughout the reaction, as this can impact the reaction rate and selectivity.[1] |
Issue 2: Poor Enantioselectivity and Diastereoselectivity in Iridium-Catalyzed Hydrogenation of N-Tosyl-3-methyl-indole
| Potential Cause | Troubleshooting Step |
| Inappropriate Catalyst/Ligand Combination | The choice of the chiral N,P ligand is critical. If selectivity is low, consider screening alternative ligands with different steric and electronic properties. |
| Reaction Temperature Too High Initially | While elevated temperatures can be necessary for reasonable reaction rates with less reactive substrates, starting at a lower temperature and gradually increasing it may improve selectivity. Even at higher temperatures (e.g., 60 °C), high enantiomeric excess has been reported, but this may not always translate to high diastereoselectivity in full hydrogenation.[2] |
| Solvent Choice | Dichloromethane (B109758) (CH₂Cl₂) is a common solvent for these reactions. However, exploring other solvents may be necessary to optimize selectivity for your specific substrate. |
Data Presentation
Table 1: Diastereoselectivity in Ru-NHC-Catalyzed Asymmetric Hydrogenation of Substituted N-Boc-Indoles
| Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) of Major Diastereomer |
| N-Boc-3-methyl-indole | 96 | >20:1 | 96.5:3.5 |
| N-Boc-5-methoxy-3-methyl-indole | 95 | 10:1 | 94.5:5.5 |
| N-Boc-6-fluoro-3-methyl-indole | 99 | 10:1 | 96:4 |
| N-Boc-7-methyl-3-methyl-indole | 99 | >20:1 | 96:4 |
Data extracted from a study on Ru-NHC-catalyzed asymmetric hydrogenation.[1]
Table 2: Enantioselectivity in Iridium-Catalyzed Asymmetric Hydrogenation of N-Tosyl-Indoles to Indolines
| Substrate | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
| N-Tosyl-3-methyl-indole | 60 | ~100 | 98 |
| N-Tosyl-2-phenyl-indole | 110 | >70 | 98 |
Note: This data is for the hydrogenation to indolines, the precursor to octahydro-1H-indoles. Data extracted from a study on Iridium-catalyzed asymmetric hydrogenation.[2]
Experimental Protocols
Key Experiment 1: Ru-NHC-Catalyzed Asymmetric Hydrogenation of N-Boc-3-methyl-indole
This protocol is based on the work by Guttmann et al. in the Journal of the American Chemical Society.[1]
-
Preparation: In a glovebox, add the N-Boc-3-methyl-indole substrate (0.1 mmol), 4 Å molecular sieves (50 mg), and the Ru((R,R)-SINpEt)₂ catalyst solution (0.8 mL, 0.025 mmol/mL in n-hexane) to a vial equipped with a magnetic stir bar.
-
Reaction Setup: Seal the vial, remove it from the glovebox, and place it in an autoclave.
-
Hydrogenation - Stage 1: Purge the autoclave with hydrogen gas three times. Pressurize to 100 bar of H₂ and stir the reaction mixture at 25 °C for 48 hours.
-
Hydrogenation - Stage 2: After the initial 48 hours, increase the temperature to 100 °C and continue stirring under 100 bar of H₂ for an additional 48 hours.
-
Work-up: After cooling and carefully venting the autoclave, the crude reaction mixture is concentrated.
-
Purification: The product is purified by flash column chromatography on silica (B1680970) gel to isolate the major diastereomer.
-
Analysis: The diastereomeric ratio is determined by GC-FID analysis of the crude product mixture, and the enantiomeric ratio is determined by chiral HPLC or chiral GC-FID.
Key Experiment 2: Iridium-Catalyzed Asymmetric Hydrogenation of N-Tosyl-3-methyl-indole to the Indoline (B122111)
This protocol is based on the work by Baeza and Pfaltz in Chemistry – A European Journal.[2]
-
Catalyst Preparation: The chiral Iridium catalyst with an N,P ligand is typically prepared in situ or used as a pre-formed complex.
-
Reaction Setup: In a glovebox, dissolve the N-tosyl-3-methyl-indole substrate and the Iridium catalyst (2.5 mol%) in anhydrous dichloromethane (CH₂Cl₂) in a suitable pressure-rated vessel.
-
Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source. Pressurize to 100 bar of H₂.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 30 hours.
-
Work-up: After cooling and venting, evaporate the solvent.
-
Purification: The residue is purified by filtration through a short silica gel column to remove the catalyst, followed by further purification if necessary.
-
Analysis: The enantiomeric excess of the resulting indoline is determined by chiral HPLC analysis.
Visualizations
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Caption: Logical steps for troubleshooting low diastereoselectivity.
References
Optimization of reaction conditions for catalytic hydrogenation of indoles
Welcome to the technical support center for the catalytic hydrogenation of indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic hydrogenation of indoles. For each problem, potential causes are listed along with recommended solutions.
Problem 1: Low or No Conversion of the Indole (B1671886) Substrate
Possible Causes:
-
Catalyst Inactivity or Poisoning: The catalyst may be inactive or poisoned by impurities in the substrate, solvent, or hydrogen gas. The product indoline (B122111), a secondary amine, can also poison the catalyst.[1]
-
Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be energetic enough to overcome the activation energy barrier, especially for the highly resonance-stabilized indole ring.[1][2]
-
Poor Substrate Solubility: The indole may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.
-
Substituent Effects: Electron-withdrawing groups on the indole ring can deactivate the substrate towards hydrogenation.[1]
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Use a fresh batch of catalyst.
-
Ensure the catalyst was handled under an inert atmosphere if it is air-sensitive.
-
Consider a different catalyst. For example, if Pd/C shows low activity, Pt/C might be more effective, although potentially less selective.[1]
-
-
Optimize Reaction Conditions:
-
Incrementally increase the hydrogen pressure. An optimal pressure of 30 bar has been found effective for some systems to achieve quantitative conversion.[1]
-
Gradually increase the reaction temperature. For some Ru-catalyzed systems, a two-stage temperature profile (e.g., 25 °C then 100 °C) can be effective.[3][4]
-
Increase the reaction time.
-
-
Address Potential Poisoning:
-
Purify the substrate and ensure high-purity solvents and hydrogen are used.
-
For unprotected indoles, the addition of a Brønsted acid like p-toluenesulfonic acid (p-TSA) can protonate the product indoline, preventing it from poisoning the catalyst.[1]
-
-
Improve Solubility:
-
Select a solvent in which the starting material is more soluble.
-
Slightly increasing the temperature can also improve solubility.
-
A decision-making workflow for troubleshooting low conversion is presented below.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Octahydro-1H-indole
Welcome to the Technical Support Center for the synthesis of Octahydro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this key saturated heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the complete catalytic hydrogenation of indole (B1671886) or its partially hydrogenated intermediate, indoline (B122111).[1] This is typically achieved using heterogeneous catalysts such as platinum, palladium, rhodium, or ruthenium under a hydrogen atmosphere.[1][2] The choice of catalyst, solvent, temperature, and pressure are all critical parameters that influence the reaction's success, yield, and purity. For stereospecific synthesis, the hydrogenation of chiral precursors like (S)-indoline-2-carboxylic acid is a widely employed strategy to obtain specific stereoisomers of this compound derivatives.[3]
Q2: What are the primary impurities and byproducts I should expect?
A2: The most common impurity is indoline , the product of incomplete hydrogenation of the indole ring. Over-reduction is generally not an issue when this compound is the target, but controlling the reaction to avoid stopping at the indoline stage is crucial.[1] Another potential byproduct can arise from polymerization of the indole starting material, especially under acidic conditions.[1] If using substituted indoles, side reactions such as dehalogenation can occur.[4] Finally, as this compound possesses chiral centers, the formation of a mixture of diastereomers and enantiomers is a key purity concern, especially in non-stereoselective synthesis.
Q3: My final product is difficult to purify. What are the recommended purification methods?
A3: Purification of this compound can be challenging due to the potential presence of closely related impurities. Column chromatography on silica (B1680970) gel is a common and effective method for separating the product from less polar starting material (indole) or more polar byproducts. For removing stereoisomers, specialized techniques like chiral HPLC may be necessary. Recrystallization is another powerful technique for achieving high purity, provided a suitable solvent is identified. Given the physical properties of this compound, solvents like lower alcohols or mixed solvent systems could be effective.
Q4: How can I analyze the purity of my this compound sample and identify impurities?
A4: A combination of analytical techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile impurities like residual indole or indoline. Due to the lack of a strong chromophore in this compound, High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a suitable method for purity analysis and is particularly useful for separating diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and identifying impurities by comparing the spectra to known standards.
Troubleshooting Guide
This guide addresses specific issues that may arise during the catalytic hydrogenation of indole to this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inactivity | - Use a fresh batch of catalyst. Heterogeneous catalysts can lose activity over time or upon exposure to air. - Ensure the catalyst was not poisoned by impurities in the starting material or solvent. Sulfur- and nitrogen-containing compounds can act as catalyst poisons. - Increase the catalyst loading, although this should be done judiciously as it can sometimes lead to an increase in side reactions. |
| Suboptimal Reaction Conditions | - Hydrogen Pressure: Ensure the hydrogen pressure is sufficient for complete saturation of the aromatic ring. For complete hydrogenation to this compound, higher pressures are generally required than for the partial hydrogenation to indoline.[1] - Temperature: The reaction may require heating to proceed at a reasonable rate. Optimize the temperature; too low may result in a sluggish reaction, while too high could promote side reactions. - Reaction Time: The reaction may not have been run long enough for complete conversion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. |
| Poor Starting Material Quality | - Ensure the purity of the starting indole. Impurities can inhibit the catalyst or lead to the formation of additional byproducts, complicating purification and reducing the yield of the desired product. |
Problem 2: High Levels of Indoline Impurity in the Final Product
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Hydrogenation | - Increase Hydrogen Pressure: This is often the most effective way to drive the reaction to completion and reduce the amount of the indoline intermediate.[1] - Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the full conversion of indoline to this compound. - Increase Catalyst Loading: A higher catalyst-to-substrate ratio can facilitate the complete reduction of the heterocyclic ring. |
| Catalyst Deactivation | - The indoline intermediate, being a secondary amine, can sometimes inhibit the catalyst more effectively than the starting indole, slowing down the final reduction step.[1] Using a more robust catalyst or increasing the catalyst loading can help overcome this. |
| Choice of Catalyst | - Different catalysts have different activities and selectivities. For complete hydrogenation, highly active catalysts like Platinum(IV) oxide (PtO₂) or Rhodium-on-carbon (Rh/C) are often effective. Palladium-on-carbon (Pd/C) can sometimes be less active for the complete saturation of the benzene (B151609) ring portion of indole compared to the pyrrole (B145914) ring.[1] |
Problem 3: Presence of Polymeric Byproducts
| Potential Cause | Troubleshooting Steps & Recommendations |
| Acidic Conditions | - Indole is known to polymerize under strongly acidic conditions.[1] If an acidic solvent or co-catalyst is used, consider neutralizing the reaction mixture promptly during workup. - Alternatively, explore reaction conditions that do not require strong acids. |
| High Reaction Temperature | - Elevated temperatures can sometimes promote polymerization. Try running the reaction at a lower temperature, even if it requires a longer reaction time or higher hydrogen pressure. |
Quantitative Data on Byproduct Formation
The following table provides data on the partial hydrogenation of indole to indoline, which is relevant for understanding the formation of indoline as a key impurity in the synthesis of this compound. The data highlights how different reaction conditions can influence the selectivity of the hydrogenation.
| Catalyst | Acid Additive | Solvent | H₂ Pressure (bar) | Time (h) | Conversion (%) | Selectivity for Indoline (%) | Other Byproducts |
| Pt/C | - | Ethanol (B145695) | 30 | 2 | Trace | - | - |
| Pt/C | TFA | Ethanol | 30 | 2 | 100 | 48 | This compound, Polymers |
| Pt/C | p-TSA | Water | 30 | 2 | 100 | 100 | - |
| Pt/Al₂O₃ | p-TSA | Water | 30 | 2 | 72 | 100 | - |
| Pd/C | p-TSA | Water | 30 | 2 | 68 | 100 | - |
Data adapted from a study on the selective hydrogenation of indole to indoline.[1]
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of Indole to this compound
This protocol is a general procedure and may require optimization based on available equipment and desired purity.
Materials:
-
Indole
-
Platinum(IV) oxide (PtO₂) or 5% Rhodium on Carbon (Rh/C)
-
Glacial Acetic Acid or Ethanol
-
Hydrogen Gas
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Celite or other filter aid
Procedure:
-
In a high-pressure reactor vessel, dissolve indole (e.g., 10 g) in a suitable solvent like glacial acetic acid or ethanol (e.g., 150 mL).
-
Carefully add the catalyst (e.g., 1 g of PtO₂ or 2 g of 5% Rh/C) to the solution.
-
Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Note: Higher pressures will favor complete hydrogenation.
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 25-60 °C).
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This may take several hours to over a day depending on the scale and conditions.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can then be purified by distillation, column chromatography, or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Impurities in this compound Synthesis
Caption: Troubleshooting workflow for impurity identification and resolution.
Reaction Pathway Showing Product and Key Byproduct
Caption: Formation of indoline as an intermediate and potential impurity.
References
- 1. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Octahydro-1H-indole-2-carboxylic Acid Isomers by Crystallization
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the purification of Octahydro-1H-indole-2-carboxylic acid (OIC) isomers by crystallization.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format to provide direct solutions to experimental problems.
Q1: Why are no crystals forming after dissolving the OIC isomer mixture and cooling the solution?
A: This is a common issue related to supersaturation and nucleation. Several factors could be at play:
-
High Solubility: The diastereomeric salts or isomers may be too soluble in the chosen solvent, preventing the solution from becoming supersaturated upon cooling.[1]
-
Insufficient Concentration: The concentration of the target isomer might be below its solubility limit at the cooled temperature.[1]
-
Inhibition of Nucleation: Impurities present in the mixture can sometimes inhibit the formation of crystal nuclei.[2]
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate a portion of the solvent to increase the solute concentration.[1]
-
Anti-Solvent Addition: Gradually add a pre-chilled "anti-solvent" (a solvent in which the OIC isomers are poorly soluble) to induce precipitation.[1][2]
-
Seeding: Introduce a few seed crystals of the pure, desired isomer to provide a template for crystal growth. If pure crystals are unavailable, scratching the inside of the flask at the air-liquid interface with a glass rod can sometimes initiate nucleation.[1]
-
Lower Temperature: Further reduce the crystallization temperature, as solubility typically decreases with temperature.[1]
Q2: My crystallization attempt resulted in an oil or gum instead of solid crystals. What went wrong?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase.[1] This is often caused by:
-
Excessive Supersaturation: The solution is too concentrated, or the cooling is too rapid, leading to the solute crashing out as a liquid before it can form an ordered crystal lattice.[2][3]
-
High Crystallization Temperature: The crystallization is attempted at a temperature above the melting point of the solvated solid.[1]
Troubleshooting Steps:
-
Reduce Supersaturation: Dilute the solution with more solvent.[2]
-
Slow Down Cooling: Employ a much slower and more controlled cooling rate to allow time for proper crystal formation.[2]
-
Optimize Temperature: If possible, use a solvent system that allows crystallization to occur at a lower temperature.[1]
-
Ensure Agitation: Proper stirring can help prevent localized high supersaturation.[1]
Q3: The yield of my desired OIC isomer is very low. How can I improve it?
A: A low yield indicates that a significant portion of the target isomer remains in the mother liquor.[1]
Potential Causes & Solutions:
-
Suboptimal Solvent: The desired isomer might still be too soluble in the chosen solvent. Screen for solvents that further decrease the solubility of the target isomer while keeping the undesired isomer in solution.[1][2]
-
Premature Isolation: The crystallization process may not have reached equilibrium. Allow the mixture to stir or "age" for a longer period, even after initial crystal formation, to maximize the yield.[2][3]
-
Temperature Too High: Lower the final crystallization temperature to decrease the solubility of the desired product.[1][2]
-
Recycle Mother Liquor: The undesired enantiomer in the mother liquor can sometimes be racemized and recycled to improve the overall process yield.[1]
Q4: The purity (diastereomeric excess) of the crystallized product is low. What should I do?
A: This indicates that the undesired isomer is co-crystallizing with the target isomer.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent will maximize the solubility difference between the two diastereomers.[4] Conduct a thorough solvent screen to find the optimal system.
-
Slow Crystallization Rate: Rapid crystallization can trap the undesired isomer within the growing crystal lattice.[2] Slow down the process by reducing the cooling rate or using a slower anti-solvent addition.
-
Equilibration: Allow the system to stir for an extended period (slurry aging). This can allow the system to reach thermodynamic equilibrium, where the less soluble, more stable diastereomer is favored in the solid phase.[2]
-
Recrystallization: Perform one or more subsequent recrystallizations of the enriched solid to further improve its purity.[3]
Data Presentation
Table 1: Physical Properties of this compound-2-carboxylic Acid Isomers
| Property | (2S,3aS,7aS)-OIC | Other Isomers | Reference |
| Melting Point (°C) | 275-277 | >224 (dec.) | [5][6] |
| Appearance | White to Off-White Solid/Crystal | - | [5][7] |
| Solubility | Sparingly in Methanol, Slightly in Water | - | [5] |
| Specific Rotation [α]D | -46.0 to -50.0 deg (c=1, methanol) | - | [7][8] |
Table 2: HPLC Conditions for OIC Isomer Analysis
| Parameter | Condition | Reference |
| Technique | Reverse Phase HPLC | [9] |
| Detector | Refractive Index (RI) | [9] |
| Column | C18 (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm) | [9] |
| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.0) | [9] |
| Flow Rate | 1.5 mL/min | [9] |
| Column Temperature | 35°C | [9] |
| Application | Quantitative determination of (2S,3aS,7aS)-OIC and its three diastereomers. | [9][10] |
Experimental Protocols
Protocol 1: General Recrystallization for Purification
This protocol outlines the general steps for purifying a solid organic compound.
-
Solvent Selection: Choose a suitable solvent in which the compound of interest is highly soluble at high temperatures but poorly soluble at low temperatures.[11] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate) while stirring or swirling until the solid completely dissolves.[11] If the solid does not fully dissolve, add small, incremental portions of hot solvent until it does.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask lightly will prevent solvent evaporation.[11] Slow cooling generally results in larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any residual mother liquor.[11]
-
Drying: Dry the crystals completely. This can be done by air-drying on the filter paper or by placing them in a vacuum oven.
Protocol 2: Purification of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid
This protocol is adapted from a literature procedure for the synthesis and purification of a specific OIC isomer.[8]
-
Reaction & Dissolution: Following the hydrogenation of (S)-indoline-2-carboxylic acid in acetic acid, the catalyst is removed by filtration. The acetic acid solvent is then evaporated to dryness.
-
Crystallization: The resulting solid residue is dissolved in a minimal amount of hot ethanol (B145695).
-
Cooling: The ethanol solution is allowed to cool slowly to room temperature, and then further cooled to 0-5 °C to induce crystallization.[5]
-
Isolation: The resulting white solid is collected by vacuum filtration.
-
Washing & Drying: The filter cake is washed with a small amount of cold ethanol and then dried under vacuum to a constant weight.
-
Analysis: The final product, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, is analyzed for yield and purity (e.g., by HPLC as described in Table 2). An expected yield is around 85-87% with high enantiomeric purity.[5][8]
Visualizations
Troubleshooting Crystallization Workflow
Caption: A workflow diagram for troubleshooting common issues in crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. L-Octahydroindole-2-carboxylic acid CAS#: 80875-98-5 [m.chemicalbook.com]
- 6. Octahydro-indole-2-carboxylic acid | CAS#:80828-13-3 | Chemsrc [chemsrc.com]
- 7. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | 80875-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. longdom.org [longdom.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Separation of Octahydro-1H-indole Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of Octahydro-1H-indole diastereomers, with a particular focus on this compound-2-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of this compound diastereomers.
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing or fronting for the this compound diastereomers. What are the possible causes and solutions?
-
Answer: Poor peak shape is a common issue in HPLC and can be attributed to several factors:
-
Secondary Interactions: For basic compounds like this compound, interactions with acidic silanol (B1196071) groups on the silica-based stationary phase can cause peak tailing.
-
Solution: Add a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase to mask the silanol groups. Alternatively, consider using a base-deactivated stationary phase.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to distorted peak shapes.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
-
2. Inadequate Resolution of Diastereomers
-
Question: I am not achieving baseline separation between the diastereomers of this compound-2-carboxylic acid. How can I improve the resolution?
-
Answer: Improving resolution often requires optimizing several chromatographic parameters:
-
Mobile Phase Composition: The organic modifier and its concentration in the mobile phase significantly impact selectivity.
-
Solution: For reverse-phase HPLC, systematically vary the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). For normal-phase chiral HPLC, adjust the ratio of the alkane (e.g., hexane) to the alcohol (e.g., isopropanol (B130326) or ethanol).
-
-
Stationary Phase Selection: Not all columns are suitable for separating these diastereomers.
-
Solution: For the separation of this compound-2-carboxylic acid diastereomers, an Inertsil ODS-4 C18 column has been shown to be effective. For enantiomeric separations, polysaccharide-based chiral stationary phases (CSPs) are often successful for indole (B1671886) alkaloids.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Solution: Experiment with reducing the flow rate in small increments.
-
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction between the analyte and the stationary phase.
-
Solution: Optimize the column temperature. For the published HPLC-RID method for this compound-2-carboxylic acid, a temperature of 35°C is recommended.
-
-
3. No Signal or Very Weak Signal from the Detector
-
Question: I am not detecting my this compound-2-carboxylic acid sample, or the signal is extremely low. What could be the problem?
-
Answer: This issue is often related to the non-chromophoric nature of the analyte.
-
Incorrect Detector Choice: this compound-2-carboxylic acid does not possess a UV-absorbing chromophore, making it invisible to standard UV detectors.[1]
-
Solution: A universal detector, such as a Refractive Index Detector (RID), is necessary for the analysis of this compound.
-
-
Derivatization: If a UV detector must be used, a pre- or post-column derivatization step can be employed to attach a UV-absorbing moiety to the analyte. However, this adds complexity to the method.
-
Frequently Asked Questions (FAQs)
Separation Techniques
-
What are the primary chromatographic techniques for separating this compound diastereomers? The most common techniques are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Supercritical Fluid Chromatography (SFC). For separating enantiomers, chiral chromatography using Chiral Stationary Phases (CSPs) is essential in both HPLC and SFC.[2]
-
Why is the separation of these diastereomers important in drug development? this compound-2-carboxylic acid is a key starting material for synthesizing angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[3] Different stereoisomers can have significantly different pharmacological activities and toxicological profiles. Therefore, separating and quantifying the desired diastereomer is crucial for the safety and efficacy of the final drug product.
-
Can I use fractional crystallization to separate this compound diastereomers? Yes, fractional crystallization is a potential method for separating diastereomers.[4] This technique relies on the different solubilities of the diastereomeric salts formed with a chiral resolving agent. The success of this method is highly dependent on the choice of the resolving agent and the crystallization solvent, often requiring a screening process to find the optimal conditions.[4]
Method Development and Optimization
-
How do I select an appropriate chiral stationary phase (CSP) for my indole isomers? There is no universal method for selecting a CSP based on the analyte's structure alone; screening is typically required. However, polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are widely used and have shown great success in separating a broad range of chiral compounds, including indole derivatives.
-
What is the role of the mobile phase in separating indole isomers? The mobile phase transports the sample through the column and plays a critical role in the separation process. Its composition, including the type of organic solvent (e.g., acetonitrile, methanol (B129727), isopropanol), additives (e.g., TEA), and pH, can be adjusted to optimize the resolution and peak shape.
Data Presentation
Quantitative Data Summary for HPLC-RID Method
The following table summarizes the validation parameters for the quantitative determination of this compound-2-carboxylic acid and its three isomers using a validated HPLC-RID method.[5]
| Parameter | (2S,3aS,7aS)-OIC | Isomer 1 | Isomer 2 | Isomer 3 |
| Linearity (Correlation Coefficient) | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.006 mg/mL | ~0.006 mg/mL | ~0.006 mg/mL | ~0.006 mg/mL |
| Limit of Quantification (LOQ) | 0.022 - 0.024 mg/mL | 0.022 - 0.024 mg/mL | 0.022 - 0.024 mg/mL | 0.022 - 0.024 mg/mL |
| Recovery | 93.9% - 107.9% | 93.9% - 107.9% | 93.9% - 107.9% | 93.9% - 107.9% |
Experimental Protocols
Protocol 1: Separation of this compound-2-carboxylic Acid Diastereomers by RP-HPLC with RID
This method was developed for the quantitative determination of this compound-2-carboxylic acid and its three isomers.[2]
-
Instrumentation: HPLC with a Refractive Index Detector (RID).
-
Column: Inertsil ODS-4 C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM potassium phosphate (B84403) buffer, with the pH adjusted to 3.0.
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 2: General Screening Protocol for Chiral SFC of Indole Derivatives
This protocol is a starting point for developing a separation method for chiral indole derivatives using SFC.
-
Instrumentation: Supercritical Fluid Chromatography (SFC) system with a UV detector.
-
Columns to Screen: Polysaccharide-based chiral stationary phases such as Chiralpak-ADH and Chiralcel-ODH.[2]
-
Mobile Phase: A typical starting mobile phase is a mixture of supercritical CO2 and a modifier like methanol or ethanol. A small amount of a basic additive (e.g., diethylamine) may be required for basic analytes.
-
Initial Conditions:
-
Modifier Gradient: Start with a shallow gradient (e.g., 5-40% modifier over 10 minutes).
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Flow Rate: 3 mL/min.
-
Protocol 3: General Protocol for Diastereomeric Salt Crystallization
This protocol outlines the general steps for separating enantiomers via fractional crystallization.[4]
-
Screening of Resolving Agents and Solvents:
-
Dissolve the racemic mixture in a small amount of a suitable solvent.
-
Add a solution of an enantiomerically pure resolving agent (e.g., tartaric acid for a basic analyte, or a chiral amine for an acidic analyte).
-
Observe for the formation of a precipitate. Screen various solvents and resolving agents to find a combination that yields crystalline salts.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic mixture in the chosen solvent at an elevated temperature.
-
Add the selected resolving agent (typically 0.5-1.0 equivalents).
-
Allow the solution to cool slowly to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
The purity of the diastereomeric salt can be checked by HPLC or NMR. Recrystallization may be necessary to improve purity.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent.
-
Add an acid or base to neutralize the salt and liberate the free enantiomer.
-
Extract the desired enantiomer into an organic solvent.
-
Visualizations
Caption: Experimental workflow for the separation of this compound diastereomers.
Caption: Logical troubleshooting workflow for HPLC separation issues.
References
Technical Support Center: Catalyst Poisoning in the Hydrogenation of N-Heterocycles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning during the hydrogenation of N-heterocycles.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of N-heterocycles, offering potential causes and actionable solutions in a question-and-answer format.
| Problem | Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Low or No Conversion | Catalyst Poisoning: The catalyst's active sites are blocked by impurities. | - Analyze starting materials, solvents, and hydrogen gas for common poisons (sulfur, nitrogen compounds).[1] - Perform a spot test on the catalyst with a known clean substrate to check its intrinsic activity. | - Purify reactants and solvents before use (see Experimental Protocols). - Use a guard bed to remove poisons before the reactor. - Consider using a more poison-resistant catalyst. |
| Inactive Catalyst: The catalyst may be old, improperly handled, or not activated correctly. | - Review catalyst handling and storage procedures. - Check the manufacturer's activation protocol. | - Use a fresh batch of catalyst. - Ensure proper activation and handling under an inert atmosphere. | |
| Reaction Starts but Stalls | Product Inhibition/Poisoning: The hydrogenated N-heterocycle product is poisoning the catalyst.[2] | - Monitor reaction progress and correlate the decrease in rate with product concentration. | - Increase catalyst loading. - Consider a different catalyst that is less susceptible to product inhibition. Rhodium has been shown to be more resistant than Palladium or Ruthenium to nitrogen-containing products.[2] |
| Trace Poisons in Reactants: Low levels of poisons are gradually deactivating the catalyst. | - Re-analyze starting materials for trace impurities that may have been missed in the initial screen. | - Implement a more rigorous purification of starting materials. | |
| Poor Selectivity | Partial Catalyst Poisoning: Poisoning of specific active sites can alter the catalyst's selectivity. | - Characterize the spent catalyst to identify the poison. | - Regenerate the catalyst (see Experimental Protocols). - Optimize reaction conditions (temperature, pressure) to favor the desired product. |
| Change in Reaction Pathway: The poison may be catalyzing an alternative reaction pathway. | - Analyze the reaction mixture for byproducts. | - Identify and remove the specific poison. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the hydrogenation of N-heterocycles?
A1: The most common poisons are sulfur-containing compounds (e.g., thiols, thiophenes) and nitrogen-containing compounds.[1][2] The hydrogenated N-heterocycle products themselves can also act as catalyst poisons due to the strong coordination of the nitrogen lone pair to the metal surface.[2]
Q2: How can I detect catalyst poisoning?
A2: A sudden or gradual loss of catalytic activity is the primary indicator. To confirm poisoning, you can perform surface analysis on the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to identify surface-adsorbed species or Temperature Programmed Desorption/Oxidation (TPD/TPO) to characterize adsorbed molecules and coke deposits.[1]
Q3: Can a poisoned catalyst be regenerated?
A3: Yes, in many cases, poisoned catalysts can be regenerated. The appropriate method depends on the nature of the poison. For example, sulfur-poisoned palladium catalysts can often be regenerated by an oxidative treatment in air at elevated temperatures.[3]
Q4: Which catalyst is most resistant to poisoning by nitrogen-containing products?
A4: Studies have shown that rhodium-based catalysts can exhibit higher resistance to poisoning by nitrogen-containing compounds compared to palladium and ruthenium catalysts in the hydrogenation of N-heterocycles.[2]
Q5: How does the catalyst support affect its susceptibility to poisoning?
A5: The support can play a significant role. For instance, a more acidic support like γ-alumina can adsorb more basic nitrogen-containing molecules, which can influence the overall catalytic behavior and deactivation profile compared to a neutral support like activated carbon.[2]
Quantitative Data on Catalyst Poisoning
The following table summarizes the impact of a nitrogen-containing product (1-methylpyrrolidine) on the performance of different rhodium catalysts.
| Catalyst | Support | Initial Conversion (Run 1) | Conversion after 3rd Reuse | Key Observation |
| 5% Rh/C | Activated Carbon | 100% | ~95% | Higher resistance to poisoning. |
| 5% Rh/γ-Al₂O₃ | γ-Alumina | 100% | ~60% | More significant deactivation observed. |
Data adapted from a study on the hydrogenation of 1-methylpyrrole.[2]
Experimental Protocols
Protocol 1: Regeneration of a Sulfur-Poisoned Pd/C Catalyst
Objective: To restore the activity of a palladium on carbon (Pd/C) catalyst that has been deactivated by sulfur-containing compounds.
Materials:
-
Spent, sulfur-poisoned Pd/C catalyst
-
Tube furnace
-
Air or a mixture of oxygen in an inert gas (e.g., nitrogen)
-
Quartz tube
Procedure:
-
Drying: Dry the spent catalyst in an oven at 100-120°C for 2-4 hours to remove any residual solvent.
-
Oxidation: Place the dried catalyst in a quartz tube within a tube furnace.
-
Heat the catalyst in a slow, controlled flow of air.
-
Slowly ramp the temperature to 50-140°C and hold for 1-20 hours.[3] The optimal temperature and time will depend on the nature and extent of the poisoning.
-
Cooling: After the oxidation period, cool the catalyst down to room temperature under a flow of inert gas (e.g., nitrogen or argon).
-
Storage: Store the regenerated catalyst under an inert atmosphere until further use.
Protocol 2: Characterization of Spent Catalyst by Temperature-Programmed Oxidation (TPO)
Objective: To identify and quantify the amount of coke and other oxidizable deposits on a spent catalyst.
Materials:
-
Spent catalyst
-
TPO analysis instrument with a mass spectrometer or thermal conductivity detector (TCD)
-
Oxidizing gas mixture (e.g., 5% O₂ in He)
-
Inert gas (e.g., He, Ar)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the spent catalyst in the sample holder of the TPO instrument.
-
Pre-treatment: Heat the sample in a flow of inert gas to a desired temperature (e.g., 100-150°C) to remove any physisorbed water and solvents.
-
Oxidation Program: Switch the gas flow to the oxidizing mixture.
-
Increase the temperature of the sample at a constant rate (e.g., 10°C/min).[4]
-
Data Acquisition: Continuously monitor the effluent gas stream using a mass spectrometer or TCD to detect the evolution of CO₂ and other oxidation products.
-
Analysis: The temperature at which peaks appear in the detector signal corresponds to the oxidation of different species on the catalyst surface. The area under the peaks can be used to quantify the amount of each species.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning.
Caption: General experimental workflow for catalyst regeneration.
Caption: Mechanism of active site poisoning.
References
Over-reduction of indoline to octahydroindole side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the reduction of indoline (B122111), particularly the over-reduction to octahydroindole.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of indoline over-reduction to octahydroindole?
A1: The primary cause of over-reduction is the further hydrogenation of the indoline product. This is a common side reaction during the catalytic hydrogenation of indoles, where the benzene (B151609) ring of the indoline molecule is also reduced.[1] Factors such as harsh reaction conditions, including high hydrogen pressure and elevated temperatures, can promote this side reaction.
Q2: How does the choice of catalyst affect the selectivity between indoline and octahydroindole?
A2: The choice of catalyst and its support is critical for achieving selective reduction. Platinum on carbon (Pt/C) is often effective for the hydrogenation of indoles to indolines, especially when used in the presence of an acid promoter.[1] Palladium on carbon (Pd/C) has also been used, though in some cases it may show lower conversion rates compared to Pt/C under similar conditions. For complete hydrogenation to octahydroindole, specific ruthenium-N-heterocyclic carbene (Ru-NHC) catalysts have been developed.[2]
Q3: Can the reaction solvent influence the formation of octahydroindole?
A3: Yes, the solvent system can significantly impact the reaction's selectivity. For instance, conducting the hydrogenation of unprotected indoles in water with a Pt/C catalyst and p-toluenesulfonic acid has been shown to produce excellent yields of indolines with minimal over-reduction.[1] Aqueous systems with a palladium catalyst and phosphoric acid have also demonstrated high selectivity for indoline.
Q4: Are there non-catalytic methods to reduce indoles to indolines and avoid over-reduction?
A4: Absolutely. Chemical reducing agents offer an alternative to catalytic hydrogenation and can provide high selectivity for indoline. One effective method involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3·THF), in the presence of trifluoroacetic acid.[3] This method is often rapid, proceeds at low temperatures, and gives good yields of the desired indoline without significant formation of octahydroindole.[3] Other reagents like zinc dust in phosphoric acid have also been used for this transformation.[4]
Q5: My indoline product seems to be unstable after purification. What could be the cause?
A5: Indolines can be susceptible to oxidation back to the corresponding indole (B1671886), especially if not handled under an inert atmosphere. In some synthetic procedures, in-situ N-substitution (e.g., acylation) is performed immediately after the reduction to protect the indoline from re-oxidation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of octahydroindole byproduct. | Reaction conditions are too harsh. | Decrease the hydrogen pressure and/or the reaction temperature. |
| Incorrect catalyst selection. | For selective indoline formation, consider using Pt/C with an acid promoter.[1] Avoid catalysts designed for complete hydrogenation.[2] | |
| Prolonged reaction time. | Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the starting material is consumed. | |
| Low conversion of indole to indoline. | Catalyst poisoning. | The indoline product, being a cyclic secondary amine, can sometimes poison the metal catalyst.[1] Ensure high-quality catalyst and consider adding an acid to protonate the amine, which can mitigate this effect. |
| Inefficient catalyst. | If using Pd/C, consider switching to the more active Pt/C for unprotected indoles. | |
| Insufficient activation. | For catalytic hydrogenations of unprotected indoles, the addition of an acid like p-toluenesulfonic acid or phosphoric acid is often necessary to activate the indole ring towards reduction.[1] | |
| Formation of polymeric byproducts. | Strong acidic conditions. | While acid is often necessary, very strong acidic conditions can sometimes lead to polymerization of indole.[1] Optimize the acid concentration or consider using a milder acid. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Indole Hydrogenation
| Catalyst | Reducing Agent | Solvent | Additive | Temp. (°C) | Pressure (bar) | Product | Conversion (%) | Selectivity (%) | Reference |
| Pt/C | H₂ | Water | p-TsOH | RT | 30 | Indoline | >99 | >99 | [1] |
| Pd/C | H₂ | Water | H₃PO₄ | 40 | 1 | Indoline | 96 | 100 | |
| Pt/C | H₂ | Ethanol | None | RT | - | Indoline & Octahydroindole | - | Poor | [1] |
| Ru((R,R)-SINpEt)₂ | H₂ | n-hexane | None | 100 | 100 | Octahydroindole | - | - | [2] |
Table 2: Comparison of Chemical Reducing Agents for Indole Reduction
| Reagent | Solvent | Additive | Temp. (°C) | Product | Yield (%) | Reference |
| Borane·THF complex | THF | Trifluoroacetic acid | 0-25 | Indoline | Good | [3] |
| Zinc dust | 85% Phosphoric acid | None | - | Indoline | High | [4] |
| NaBH₃CN | Acetic Acid | None | - | Indoline | Good | [6] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of Indole to Indoline using Pt/C
This protocol is adapted from the work of Török and colleagues.[1]
-
Reaction Setup: To a high-pressure reactor, add indole (1 mmol), 10% Pt/C (5 mol%), and p-toluenesulfonic acid (10 mol%).
-
Solvent Addition: Add 5 mL of deionized water to the reactor.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 30 bar of H₂.
-
Reaction: Stir the mixture vigorously at room temperature for the required time (monitor by TLC or GC-MS).
-
Work-up: After the reaction is complete, carefully vent the reactor. Dilute the reaction mixture with ethyl acetate (B1210297) and basify with a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Reduction of Indole to Indoline using Borane-THF Complex
This protocol is based on a method described for the reduction of indole compounds.[3]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole compound (1 mmol) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: To the cooled solution, add a solution of borane-tetrahydrofuran complex (1.5 to 2 equivalents) in THF.
-
Acid Addition: While maintaining the temperature, add trifluoroacetic acid dropwise to the reaction mixture with stirring.
-
Reaction: The reaction is typically rapid. Monitor the consumption of the starting material by TLC.
-
Quenching and Work-up: Once the reaction is complete, carefully quench the excess borane by the slow addition of methanol. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the indoline product. Further purification can be done by chromatography or distillation.
Visualizations
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bhu.ac.in [bhu.ac.in]
Technical Support Center: Mobile Phase Optimization for HPLC Separation of Non-Chromophoric Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC separation of non-chromophoric compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of compounds lacking a UV chromophore.
Issue: No peaks or very small peaks are observed.
-
Question: Why am I not seeing any peaks for my non-chromophoric analyte?
-
Answer: The most common reason for not observing peaks with non-chromophoric compounds is the use of an inappropriate detector. UV-Vis detectors, the most common type in HPLC, rely on the analyte absorbing light, a property that non-chromophoric compounds lack.[1] Consider using a universal detector that does not depend on the optical properties of the analyte.[1][2][3]
-
Recommended Detectors:
-
Refractive Index (RI) Detector: A universal detector that measures the difference in refractive index between the mobile phase and the analyte.[1][3] It is important to note that RI detectors are sensitive to temperature and flow rate fluctuations and are not compatible with gradient elution.[1][4]
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase and evaporates it, leaving the non-volatile analyte as fine particles that scatter a light beam. ELSD is compatible with gradient elution and is more sensitive than RI detection.[3]
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD also evaporates the mobile phase. The remaining analyte particles are then charged and detected by an electrometer. CAD is also compatible with gradient elution and offers high sensitivity.[5][6]
-
Conductivity Detector: This detector is ideal for ion-exchange chromatography of ionic compounds that do not have a UV chromophore.[3]
-
-
Issue: Poor peak shape (tailing, fronting, or broad peaks).
-
Question: My peaks are tailing or broad. How can I improve the peak shape for my non-chromophoric compound?
-
Answer: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, improper mobile phase pH, or column overload.
-
Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is critical.[7][8] If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak tailing or splitting.[9] Adjusting the pH to be at least 1-2 units away from the pKa can ensure a single ionic state and improve peak shape.[10]
-
Buffer Selection: Use a buffer to maintain a stable pH throughout the analysis.[11][12] The choice of buffer can also impact peak shape.[13]
-
Column Overload: Injecting too much sample can lead to broad and asymmetrical peaks.[14][15] Try reducing the injection volume or sample concentration.
-
Column Contamination: A contaminated guard or analytical column can also result in poor peak shape.[14]
-
Issue: Unstable baseline or excessive noise.
-
Question: I'm experiencing a drifting or noisy baseline. What could be the cause?
-
Answer: Baseline instability can be particularly problematic with universal detectors like RI, ELSD, and CAD.
-
Mobile Phase Purity: For ELSD and CAD, it is crucial to use high-purity, volatile mobile phases and additives to minimize background noise.[5][6][16] Non-volatile components in the mobile phase will not evaporate and will be detected, causing a high and noisy baseline.[16]
-
Temperature and Flow Rate Fluctuations (RI Detector): RI detectors are highly sensitive to changes in temperature and flow rate.[1] Ensure a stable operating temperature and a consistent flow rate from the pump.
-
Air Bubbles: Air bubbles in the system can cause baseline disturbances.[14] Degas the mobile phase thoroughly before use.
-
Contaminated Detector Cell: A contaminated detector flow cell can also lead to baseline noise.[14]
-
Issue: Inconsistent retention times.
-
Question: The retention times for my analyte are shifting between injections. What should I check?
-
Answer: Fluctuations in retention time can compromise the reliability of your method.
-
Mobile Phase Composition: Inaccurate mobile phase preparation can lead to shifts in retention time.[14] Ensure the mobile phase is prepared consistently for each run. For gradient elution, check that the pump's mixing performance is accurate.[17]
-
Mobile Phase pH Instability: For ionizable analytes, even small changes in the mobile phase pH can significantly alter retention times.[7][8][18] Using an appropriate buffer system is essential for maintaining a stable pH.[9]
-
Column Temperature: Variations in column temperature can affect retention.[14] Using a column oven is recommended for reproducible results.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.[14]
-
Frequently Asked Questions (FAQs)
Q1: Should I use isocratic or gradient elution for my non-chromophoric compounds?
A1: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler, more cost-effective, and provides a stable baseline, which is advantageous for RI detectors.[19][20][21] It is suitable for simple mixtures where all components have similar retention behavior.[20][21]
-
Gradient elution , where the mobile phase composition changes during the run, is better for complex samples containing compounds with a wide range of polarities.[19][21] It can improve peak resolution, reduce analysis time, and increase sensitivity.[19][22] Gradient elution is compatible with ELSD and CAD detectors.[3][5]
Q2: What are the best mobile phase additives for use with ELSD and CAD detectors?
A2: For ELSD and CAD, it is essential to use volatile mobile phase additives that will evaporate along with the mobile phase. Non-volatile additives will create significant background noise.[6][16]
-
Recommended Volatile Additives:
-
Ammonium (B1175870) formate[13]
-
Ammonium acetate[13]
-
Trifluoroacetic acid (TFA)[13]
-
Formic acid
-
Acetic acid
-
-
Additives to Avoid:
-
Phosphate buffers (e.g., sodium phosphate, potassium phosphate)[9]
-
Non-volatile salts (e.g., sodium chloride, potassium chloride)
-
Q3: How does mobile phase pH affect the separation of non-chromophoric compounds?
A3: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable non-chromophoric compounds.[7][8][18]
-
Retention Time: By changing the ionization state of an analyte, you can alter its polarity and, consequently, its retention time in reversed-phase HPLC.[7][18] For example, an acidic compound will be more retained at a low pH (non-ionized form) and less retained at a high pH (ionized form).
-
Peak Shape: Operating at a pH close to the analyte's pKa can lead to poor peak shapes.[9] It is generally recommended to work at a pH at least one to two units away from the pKa.[10]
-
Selectivity: Adjusting the pH can change the elution order of compounds in a mixture, allowing for the separation of closely related substances.[8]
Q4: Can I use derivatization to analyze my non-chromophoric compound with a UV detector?
A4: Yes, derivatization is a technique where a UV-active label (a chromophore) is chemically attached to the non-chromophoric analyte.[4] This allows for detection with a standard UV-Vis detector. There are two main approaches:
-
Pre-column derivatization: The analyte is derivatized before injection into the HPLC system. This method can be challenging to reproduce.[4]
-
Post-column derivatization: A derivatizing reagent is added to the column effluent before it reaches the detector.[4]
Data Presentation
Table 1: Comparison of Common Detectors for Non-Chromophoric Compounds
| Detector | Principle | Gradient Compatible? | Relative Sensitivity | Key Considerations |
| Refractive Index (RI) | Measures changes in the refractive index of the mobile phase.[3] | No[1] | Low[1] | Sensitive to temperature and flow rate changes.[1] Requires a stable baseline. |
| Evaporative Light Scattering (ELSD) | Measures scattered light from non-volatile analyte particles after mobile phase evaporation.[2][3] | Yes[3][5] | Medium | Requires volatile mobile phases and additives.[6] Response can be non-linear. |
| Charged Aerosol (CAD) | Measures charge of non-volatile analyte particles after mobile phase evaporation.[5][6] | Yes[5] | High[6] | Requires volatile mobile phases and additives.[6] Provides a more uniform response than ELSD.[16] |
| Conductivity | Measures the electrical conductivity of the mobile phase.[3] | Yes | High (for ions) | Primarily used for ion chromatography.[3] |
Table 2: Common Volatile Buffers for ELSD and CAD
| Buffer System | Recommended pH Range | Notes |
| Ammonium Formate | 2.0 - 4.5[9] | Excellent volatility, compatible with mass spectrometry. |
| Ammonium Acetate | 3.8 - 5.8[9] | Good volatility, suitable for weakly acidic or basic analytes. |
| Trifluoroacetic Acid (TFA) (as an additive) | Low pH | Used at low concentrations (e.g., 0.01-0.1%). Can cause ion suppression in mass spectrometry. |
| Formic Acid (as an additive) | Low pH | Good volatility, commonly used in mass spectrometry applications. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for ELSD/CAD
-
Solvent Selection: Choose high-purity (HPLC or LC-MS grade) volatile solvents such as acetonitrile, methanol, and water.
-
Additive Selection: If a buffer or pH modifier is needed, select a volatile additive from Table 2.
-
Preparation:
-
Measure the required volumes of each solvent using clean glassware.
-
If using a solid buffer salt (e.g., ammonium formate), weigh the appropriate amount and dissolve it in the aqueous portion of the mobile phase.
-
Combine the aqueous and organic portions of the mobile phase.
-
Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.[9]
-
-
Degassing: Degas the mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases that can cause air bubbles in the system.[14]
Protocol 2: Mobile Phase pH Adjustment
-
Prepare the Aqueous Portion: Prepare the aqueous component of your mobile phase, including any buffer salts, in a beaker.
-
Calibrate the pH Meter: Calibrate your pH meter using standard buffer solutions.[9]
-
Initial pH Measurement: Place the calibrated pH electrode in the aqueous solution and record the initial pH.
-
Adjust the pH:
-
To decrease the pH, add a dilute solution of a suitable acid (e.g., formic acid, acetic acid) dropwise while stirring.
-
To increase the pH, add a dilute solution of a suitable base (e.g., ammonium hydroxide) dropwise while stirring.
-
-
Final pH and Organic Solvent Addition: Once the target pH is reached and stable, add the organic portion of the mobile phase. Note: The apparent pH will change upon the addition of an organic solvent, but it is the pH of the aqueous portion that should be controlled for reproducibility.
Visualizations
Caption: Workflow for selecting a suitable detector for non-chromophoric compounds.
References
- 1. Types of Detectors in High-Performance Liquid Chromatography • Food Safety Institute [foodsafety.institute]
- 2. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. veeprho.com [veeprho.com]
- 5. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Evaporative HPLC Detectors; CAD (Charged Aerosol Detector) and ELSD (Evaporative Light-Scattering Detector) [hplctips.blogspot.com]
- 6. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. mastelf.com [mastelf.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 13. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. ijsdr.org [ijsdr.org]
- 16. HPLC-CAD Response Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. uhplcs.com [uhplcs.com]
- 21. pharmaguru.co [pharmaguru.co]
- 22. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Troubleshooting poor peak shape in RID detection of Octahydro-1H-indole
Welcome to the technical support center for the analysis of Octahydro-1H-indole using Refractive Index Detection (RID). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their chromatographic results.
Frequently Asked Questions (FAQs)
Q1: Why is a Refractive Index Detector (RID) used for this compound analysis?
A1: this compound is a non-chromophoric compound, meaning it does not absorb UV light, making it unsuitable for detection by common HPLC-UV methods.[1] A Refractive Index Detector is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte, making it ideal for detecting compounds that lack UV absorbance.[1][2][3]
Q2: What are the main limitations of using an RID detector?
A2: RID detectors are known for their sensitivity to temperature and pressure fluctuations, which can lead to baseline drift and noise.[3][4][5][6] They are not suitable for gradient elution and are generally less sensitive than UV or fluorescence detectors.[2][3] It is crucial to allow the system to stabilize for an extended period, sometimes for hours, before analysis.[7][8]
Q3: What is an ideal peak shape in chromatography?
A3: An ideal chromatographic peak has a symmetrical, sharp Gaussian shape on a flat baseline.[9] Poor peak shapes, such as tailing, fronting, or splitting, can compromise the accuracy and reproducibility of quantification.[10][11]
Q4: Can I use gradient elution with an RID detector for my this compound analysis?
A4: No, RID detectors are not suitable for gradient elution.[3] Any change in the mobile phase composition will alter the refractive index, causing significant baseline drift. Therefore, only isocratic methods (constant mobile phase composition) should be used.[6]
Troubleshooting Guides
Poor peak shape is a common issue in HPLC analysis. The following guides will help you troubleshoot and resolve problems like peak tailing, fronting, and splitting for this compound.
Issue 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half, creating an asymmetrical "tail".[9][12]
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Notes |
| Secondary Interactions with Silanol (B1196071) Groups | Use a buffered mobile phase to neutralize silanol interactions.[12] Consider using an end-capped column to minimize exposed silanol groups.[12][13] Operating at a lower pH can also help by ensuring silanol groups are fully protonated.[9][14] | Basic compounds like this compound can interact strongly with acidic silanol groups on the silica (B1680970) surface of the column.[13][14] |
| Column Overload | Reduce the injection volume or dilute the sample.[12] A larger column with a higher capacity can also be used if sample concentration cannot be altered.[12] | Injecting too much sample can saturate the stationary phase.[12][15] |
| Extra-Column Volume (Dead Volume) | Minimize tubing length between the injector and detector.[12] Use low-volume connectors and ensure all fittings are properly tightened to reduce dead volume.[12] | Long or wide tubing can increase dispersion and cause tailing.[10] |
| Contaminants | Use high-purity HPLC-grade solvents and fresh, filtered buffers.[12] Implement a sample clean-up procedure if the matrix is complex.[14] | Impurities in the mobile phase or sample can lead to secondary interactions.[9] A blocked column frit can also cause peak distortion.[16] |
| Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form. | When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms can exist, leading to peak tailing.[10] |
Issue 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge of the peak.[9][17]
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Notes |
| Column Overload | Reduce the injection volume or the concentration of the sample.[9][17] | This is one of the most common causes of peak fronting.[17][18] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible.[17][19] If a different solvent must be used, ensure its strength is close to or slightly less than the mobile phase.[20] | A sample solvent that is significantly stronger than the mobile phase can cause the analyte to move through the column too quickly at the point of injection, leading to fronting.[11][21] |
| Poor Sample Solubility | Decrease the sample concentration or choose a more suitable solvent that is still compatible with the mobile phase.[9] | If the sample is not fully dissolved, it can lead to an uneven distribution on the column.[9] |
| Column Degradation | Replace the column if a void has formed or the packing has collapsed.[9][11][18] Regular column flushing and using guard columns can extend column life.[12] | Physical degradation of the column bed can create channels, leading to distorted peaks.[11] |
| Temperature Mismatch | Ensure the temperature of the mobile phase is equilibrated with the column temperature. | A significant difference between the mobile phase temperature and the column temperature can cause peak shape issues.[22] |
Issue 3: Split Peaks
Split peaks appear as two or more peaks for a single analyte.[12][15]
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Notes |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase.[19][23] Avoid using an injection solvent that is much stronger than the mobile phase.[23] | This can cause the sample to band improperly on the column.[23] |
| Partially Blocked Frit or Column Void | Reverse flush the column to try and dislodge any blockage.[16][24] If this does not resolve the issue, the column or frit may need to be replaced.[22][24] | A blockage can cause the sample flow to be unevenly distributed across the column inlet.[22][24] |
| Co-elution of an Interfering Compound | Adjust the mobile phase composition, temperature, or flow rate to improve resolution.[22] If a smaller injection volume results in two distinct peaks, it is likely co-elution.[22] | An impurity or related compound may be eluting very close to the analyte of interest. |
| Sample Overload | Reduce the amount of sample injected onto the column.[15] | High concentrations can lead to peak splitting.[15] |
| Injector Issues | Check the autosampler for any mechanical faults, such as an incorrectly seated needle.[23] | Problems with the injection system can lead to improper sample introduction. |
Experimental Protocol: HPLC-RID Analysis of this compound Isomers
This protocol is adapted from a method for the closely related compound, this compound-2-carboxylic acid, and is a good starting point for method development.[1][7][25]
1. Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven.[26]
2. Reagents and Materials
-
This compound standard
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)[1]
-
Ortho-Phosphoric acid[1]
-
HPLC-grade water
-
0.45 µm membrane filter[1]
3. Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-4) | [1] |
| Mobile Phase | 10 mM Potassium Phosphate Buffer (pH 3.0) | [1][7][25] |
| Flow Rate | 1.5 mL/min | [1][25] |
| Column Temperature | 35°C | [1][25] |
| Detector | Refractive Index Detector (RID) | [1][7] |
| Injection Volume | 10 µL | [25] |
| Run Time | 35 minutes | [25] |
4. Preparation of Solutions
-
Mobile Phase Preparation: Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 10 mM solution. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas before use.[1]
-
Standard Solution Preparation: Prepare a stock solution by accurately weighing and dissolving the this compound standard in the mobile phase.[7][26]
-
Sample Solution Preparation: Accurately weigh the sample and dissolve it in the mobile phase to the desired concentration.[7][26]
5. System Suitability
-
Before starting the analysis, ensure the system is well-equilibrated. The RID detector may require several hours to stabilize.[7][8]
-
Inject the standard solution multiple times to check for system suitability parameters like theoretical plates and peak asymmetry.
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflows for troubleshooting poor peak shapes.
Caption: Troubleshooting Workflow for Poor Peak Shape in HPLC.
Caption: Relationship between causes and types of poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Shimadzu Detector-Related Issues [shimadzu.nl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Baseline Stabilization Tips for Refractive Index Detectors (RI or RID) [hplctips.blogspot.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromtech.com [chromtech.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 18. support.waters.com [support.waters.com]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. youtube.com [youtube.com]
- 21. phenomenex.com [phenomenex.com]
- 22. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. longdom.org [longdom.org]
- 26. scribd.com [scribd.com]
Technical Support Center: Minimizing Racemization with Octahydro-1H-indole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during peptide coupling with octahydro-1H-indole-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound-2-carboxylic acid and why is its stereochemical integrity important?
A1: this compound-2-carboxylic acid is a bicyclic, non-proteinogenic analog of proline. Its rigid, conformationally constrained structure is valuable in medicinal chemistry for designing peptidomimetics with enhanced metabolic stability, bioavailability, and receptor selectivity. Maintaining the precise stereochemistry of this building block is critical as the biological activity of the final peptide is highly dependent on its three-dimensional structure. The presence of diastereomeric impurities due to racemization can lead to reduced efficacy and potential off-target effects.
Q2: What is racemization and why is it a concern when coupling this compound-2-carboxylic acid?
A2: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during a chemical reaction, leading to a mixture of D and L enantiomers. During peptide coupling, the activation of the carboxylic acid group makes the α-proton more acidic and susceptible to abstraction by a base. This can lead to the formation of a planar oxazolone (B7731731) intermediate, which can be attacked from either side by the amine component of the next amino acid, resulting in a mixture of stereoisomers.[1] Due to its structure as a bicyclic proline analog, this compound-2-carboxylic acid can be prone to racemization, particularly under harsh coupling conditions.
Q3: Which factors generally influence racemization during peptide coupling?
A3: Several factors can influence the extent of racemization during peptide synthesis:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical.
-
Base: The type and concentration of the base used can promote racemization.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can play a role.
-
Pre-activation Time: Longer pre-activation times of the carboxylic acid can increase the risk of racemization.[2]
Troubleshooting Guides
Issue 1: High levels of epimerization detected after coupling this compound-2-carboxylic acid.
| Possible Cause | Troubleshooting Step |
| Inappropriate Coupling Reagent: Carbodiimide (B86325) reagents (e.g., DCC, DIC) used alone are known to cause significant racemization. | Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). For sterically hindered amino acids like this compound-2-carboxylic acid, consider using modern onium salt-based reagents such as HATU, HCTU, or COMU, which are known for their high efficiency and low racemization potential.[2][3] |
| Strong or Excess Base: Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can readily abstract the α-proton, leading to increased racemization. | Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over DIPEA. Use the minimum amount of base necessary for the reaction to proceed efficiently.[4] |
| Prolonged Pre-activation Time: Allowing the activated amino acid to stand for an extended period before adding the amine component increases the opportunity for oxazolone formation. | Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to a mixture of the protected this compound-2-carboxylic acid and the N-terminal deprotected peptide-resin simultaneously (in situ activation). |
| Elevated Reaction Temperature: Higher temperatures accelerate both the coupling reaction and the rate of racemization. | Solution: Perform the coupling reaction at a lower temperature, such as 0 °C, especially for this sensitive amino acid. If using microwave-assisted synthesis, consider lowering the coupling temperature. |
Issue 2: Low coupling efficiency observed when using milder conditions to avoid racemization.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The bulky, bicyclic structure of this compound-2-carboxylic acid can sterically hinder the coupling reaction, leading to lower yields under mild conditions. | Solution: Employ a more powerful coupling reagent known for its effectiveness with sterically hindered amino acids, such as HATU or COMU.[5][6] A double coupling protocol, where the coupling step is repeated, can also be beneficial. |
| Peptide Aggregation: The growing peptide chain on the solid support may aggregate, making the N-terminal amine less accessible. | Solution: Consider using a solvent system known to disrupt aggregation, such as a mixture of DMF and NMP, or the addition of chaotropic salts like LiCl.[5] |
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Minimizing Racemization
| Coupling Reagent/Method | General Racemization Potential | Suitability for Sterically Hindered Residues | Notes |
| DCC or DIC (alone) | High | Low | Should be avoided without additives. |
| DIC / HOBt | Moderate | Moderate | A standard, cost-effective option. Racemization can still occur. |
| DIC / HOAt or Oxyma | Low to Moderate | Good | Generally superior to HOBt in suppressing racemization.[1] |
| HBTU / HOBt | Low to Moderate | Good | A widely used onium salt reagent. |
| HATU | Very Low | Excellent | Highly recommended for challenging couplings and minimizing racemization.[1][7] |
| HCTU | Very Low | Excellent | A cost-effective alternative to HATU with comparable performance.[3] |
| COMU | Very Low | Excellent | Known for very low racemization due to the incorporation of Oxyma.[5] |
Table 2: Influence of Base on Racemization
| Base | General Basicity | Steric Hindrance | Racemization Potential |
| Triethylamine (TEA) | Strong | Low | High |
| Diisopropylethylamine (DIPEA) | Strong | Moderate | Moderate to High |
| N-Methylmorpholine (NMM) | Weaker | Moderate | Low to Moderate |
| 2,4,6-Collidine | Weaker | High | Low |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Octahydro-1H-indole-2-carboxylic acid using HATU
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Mixture Preparation (In Situ Activation):
-
In a separate reaction vessel, dissolve Fmoc-octahydro-1H-indole-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add a sterically hindered base, such as 2,4,6-collidine or N-methylmorpholine (6 equivalents), to the solution.
-
-
Coupling Reaction:
-
Immediately add the freshly prepared coupling mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly sensitive couplings, the reaction can be performed at 0 °C overnight.
-
-
Monitoring: Perform a Kaiser test or other appropriate test to monitor the completion of the coupling. A negative test indicates the absence of free primary amines.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
Protocol 2: Quantification of Racemization by Chiral HPLC
-
Peptide Synthesis and Cleavage: Synthesize a model dipeptide (e.g., Ac-Phe-Oic-NH₂) where Oic is this compound-2-carboxylic acid. Cleave the dipeptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in the initial mobile phase for HPLC analysis.
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column.
-
Mobile Phase: A typical mobile phase for separating diastereomers is a mixture of hexane (B92381) and isopropanol. The exact ratio will need to be optimized.
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
-
Data Analysis: Integrate the peak areas of the desired diastereomer (L-L) and the racemized diastereomer (L-D). The percentage of racemization can be calculated as: % Racemization = [Area(L-D) / (Area(L-L) + Area(L-D))] x 100
Mandatory Visualization
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. americapeptides.com [americapeptides.com]
Impact of solvent choice on diastereoselectivity of indole hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diastereoselective hydrogenation of indoles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of diastereoselective indole (B1671886) hydrogenation?
A1: The diastereoselective hydrogenation of substituted indoles typically proceeds through a few key steps. For many catalytic systems, particularly with unprotected indoles, the reaction is initiated by the protonation of the indole at the C3 position by a Brønsted acid co-catalyst. This disrupts the aromaticity of the indole ring and forms an iminium ion intermediate. This reactive intermediate is then hydrogenated by the catalyst. The choice of a chiral ligand on the metal catalyst is crucial for inducing asymmetry in the final product. The diastereoselectivity of the reaction is determined during the hydrogenation of the iminium ion, where the existing stereocenter at the C2 (or other) position directs the approach of the hydrogen to the C3 position. The solvent can play a significant role in stabilizing the transition state and influencing this stereochemical outcome.[1]
Q2: How does solvent choice fundamentally impact diastereoselectivity?
A2: Solvents can influence the diastereoselectivity of indole hydrogenation in several ways:
-
Stabilization of Intermediates and Transition States: Polar solvents can stabilize charged intermediates, such as the iminium ion formed during the protonation of the indole ring. This stabilization can affect the energy of the diastereomeric transition states, thereby influencing the product ratio.
-
Solvent Cage Effects: The solvent can form a "cage" around the substrate-catalyst complex. This cage can sterically hinder the approach of the hydrogenation agent from one face of the molecule over the other, thus enhancing diastereoselectivity.
-
Catalyst-Solvent Interactions: Solvents can coordinate with the metal center of the catalyst, which can alter its electronic properties and steric environment. This modulation of the catalyst's characteristics can directly impact its ability to discriminate between the diastereomeric transition states.
Q3: My diastereoselectivity is low. What are the most common causes?
A3: Low diastereoselectivity can stem from several factors. Here are some of the most common culprits:
-
Suboptimal Solvent: The polarity and coordinating ability of your solvent may not be ideal for stabilizing the desired transition state.
-
Catalyst Inactivity or Poisoning: The catalyst may be deactivated or "poisoned" by impurities in the substrate, solvent, or hydrogen gas. The indoline (B122111) product itself can also act as a catalyst poison.[1]
-
Incorrect Reaction Temperature: Temperature can significantly affect the energy difference between the diastereomeric transition states. Often, lower temperatures lead to higher selectivity.
-
Inappropriate Hydrogen Pressure: The concentration of hydrogen on the catalyst surface, influenced by pressure, can affect the reaction kinetics and, consequently, the diastereoselectivity.
-
Substrate-Related Issues: The steric and electronic properties of the substituents on the indole ring can inherently favor low diastereoselectivity.
Troubleshooting Guides
Problem: Low Diastereomeric Ratio (d.r.)
This is a common issue where the desired diastereomer is not the major product. The following steps can help you troubleshoot this problem.
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem: Catalyst Poisoning
Catalyst poisoning can lead to low conversion, low selectivity, or complete reaction failure. The indoline product, being a secondary amine, is a known inhibitor for some metal catalysts.[1]
Potential Causes and Solutions:
-
Product Inhibition: The indoline product can coordinate to the metal center and inhibit catalytic activity.
-
Solution: Consider using a higher catalyst loading or an additive that can competitively bind to the catalyst and be easily removed. In some cases, running the reaction under acidic conditions can protonate the indoline product, preventing its coordination to the catalyst.[1]
-
-
Impurities in Substrate or Solvent: Trace impurities (e.g., sulfur compounds) can irreversibly poison the catalyst.
-
Solution: Purify the substrate and solvents before use. Common purification techniques include distillation, recrystallization, or passing through a plug of activated alumina (B75360) or silica (B1680970) gel.
-
-
Contaminated Hydrogen Gas: Impurities in the hydrogen gas supply can also lead to catalyst deactivation.
-
Solution: Use high-purity hydrogen gas and consider installing an in-line gas purifier.
-
Data Presentation
The following tables summarize the effect of solvent on the diastereoselectivity of indole hydrogenation from selected literature examples.
Table 1: Solvent Effects on the Asymmetric Hydrogenation of N-Boc-3-methyl-indole
| Entry | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield (%) | Reference |
| 1 | n-hexane | 80:20 | 95:5 | 99 | [2] |
| 2 | Et₂O | 78:22 | 82:18 | 98 | [2] |
| 3 | THF | 80:20 | 65:35 | 99 | [2] |
| 4 | DME | 80:20 | 61:39 | 99 | [2] |
Table 2: Solvent Screening for the CuH-Catalyzed Synthesis of a 2,3-disubstituted Indoline
| Entry | Solvent (Ratio) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Toluene | 75 | 84 | [3] |
| 2 | Et₂O | 81 | 86 | [3] |
| 3 | THF | 80 | 82 | [3] |
| 4 | MTBE | 88 | 88 | [3] |
| 5 | MTBE/THF (19:1) | 92 | 90 | [3] |
Experimental Protocols
General Protocol for Solvent Screening in Diastereoselective Indole Hydrogenation
This protocol provides a general framework for screening different solvents to optimize the diastereoselectivity of an indole hydrogenation reaction.
References
Scale-up challenges in the synthesis of Octahydro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Octahydro-1H-indole-2-carboxylic acid, a key intermediate in the manufacturing of Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound-2-carboxylic acid?
A1: The most widely employed method for the synthesis of this compound-2-carboxylic acid on a larger scale is the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[2] This route is favored for its relative simplicity and high yield of the desired cis-fused diastereomer.[2] The choice of catalyst, typically platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), and reaction conditions are critical for controlling the stereochemical outcome.[3][4]
Q2: Which stereoisomer of this compound-2-carboxylic acid is typically desired for pharmaceutical applications?
A2: The specific stereoisomer required depends on the target active pharmaceutical ingredient (API). For instance, the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a key starting material for the synthesis of Perindopril, while the (2S,3aR,7aS) stereoisomer is crucial for Trandolapril.[5][6] The stereochemistry of this building block is critical for the pharmacological activity of the final drug.[1]
Q3: How can the different stereoisomers be separated and quantified?
A3: Due to the presence of three chiral centers, this compound-2-carboxylic acid can exist as four pairs of enantiomers.[5][6] Since the compound is non-chromophoric, a common analytical method for the separation and quantification of these isomers is reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a refractive index detector.[5][6][7]
Q4: What are the general challenges when scaling up the synthesis of indole (B1671886) derivatives?
A4: Transitioning from a laboratory scale to a pilot or industrial scale can present several challenges. These include limitations in mass and heat transfer in larger reactors, which can lead to localized "hot spots" and promote side reactions.[8] The rate of reagent addition, which is easily controlled on a small scale, can significantly impact the reaction profile at a larger scale.[8] Additionally, impurities in larger batches of starting materials, which may have been negligible at the lab scale, can interfere with the reaction.[8] For hydrogenation reactions specifically, catalyst poisoning by the amine product and over-reduction to byproducts are known challenges.[9]
Troubleshooting Guide
Issue 1: Low Yield of Desired Diastereomer
Possible Causes & Solutions
-
Inefficient Hydrogenation:
-
Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure the starting material and solvent are free from impurities that could act as catalyst poisons. The hydrogenated product, a cyclic secondary amine, can itself inhibit the catalyst.[9]
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reaction. Ensure the reactor is properly sealed and the pressure is maintained throughout the reaction. Some protocols specify pressures up to 5 MPa.[4]
-
Reaction Temperature: The reaction temperature influences the reaction rate. A common temperature for this hydrogenation is 60 °C.[2][3] Lower temperatures may result in an incomplete reaction.
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: Acetic acid is a commonly used solvent for this reaction.[2][3] Ensure the solvent is of appropriate grade and anhydrous if required by the specific protocol.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using a suitable analytical technique like HPLC to determine the optimal reaction time, which can be 24 hours or longer.[2][3][4]
-
Issue 2: Poor Diastereoselectivity
Possible Causes & Solutions
-
Choice of Catalyst: Different catalysts can exhibit different selectivities. While both PtO₂ and Pd/C are used, their performance in terms of diastereoselectivity might vary under different conditions. For the hydrogenation of (S)-indoline-2-carboxylic acid, PtO₂ has been reported to yield a 90:10 ratio of diastereomers.[3]
-
Reaction Conditions: Temperature and pressure can influence the stereochemical outcome of the reaction. It is crucial to maintain consistent and optimized reaction parameters.
-
Epimerization: If the initial hydrogenation does not provide the desired diastereomer in sufficient purity, a subsequent epimerization step can be employed. This involves heating the mixture of diastereomers in acetic acid, sometimes with a catalytic amount of an aldehyde like salicylaldehyde, to equilibrate the mixture.[3]
Issue 3: Difficulties in Product Isolation and Purification
Possible Causes & Solutions
-
Incomplete Crystallization:
-
Solvent System: The choice of solvent for crystallization is critical. Ethanol (B145695) is a commonly used solvent to crystallize the desired (S,S,S)-1 isomer, separating it from other diastereomers.[3] Experiment with different solvent systems or solvent ratios if crystallization is sluggish or incomplete.
-
Concentration and Temperature: Ensure the product solution is sufficiently concentrated before cooling to induce crystallization. The cooling rate can also affect crystal size and purity.
-
-
Product Stability and Handling:
-
Salt Formation: Converting the free acid to a hydrochloride salt can improve its stability and handling properties.[1] This is typically done by treating the purified free acid with a solution of HCl in a suitable solvent like ethyl acetate (B1210297).[3]
-
Data Presentation
Table 1: Comparison of Reported Hydrogenation Protocols
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | (S)-indoline-2-carboxylic acid | Indole-2-carboxylic acid |
| Catalyst | Platinum(IV) oxide (PtO₂) | 10% Palladium on carbon (Pd/C) |
| Solvent | Acetic acid | Methanol |
| Temperature | 60 °C | 60 °C |
| Pressure | Atmospheric | 5 MPa |
| Reaction Time | 24 hours | 40 hours |
| Reported Yield | 85% of the desired diastereomer | Not specified |
| Reference | [3] | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid[1][3]
-
Reaction Setup: In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (e.g., 60 mL).[1]
-
Catalyst Addition: Add Platinum(IV) oxide (PtO₂) catalyst (e.g., 300 mg) to the solution.[1]
-
Hydrogenation: Pressurize the reactor with hydrogen (this specific protocol was conducted at atmospheric pressure) and heat the mixture to 60 °C.[3] Stir the reaction for 24 hours or until hydrogen uptake ceases.[1][3]
-
Work-up: After cooling, filter off the catalyst and wash it with acetic acid.[3]
-
Isolation: Evaporate the combined filtrate to dryness under reduced pressure.[3]
-
Purification: Crystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. An 85% yield of the desired diastereomer can be expected.[1][3]
Protocol 2: Hydrochloride Salt Formation[3]
-
Reaction Setup: Suspend the purified this compound-2-carboxylic acid stereoisomer (e.g., 300 mg, 1.01 mmol of a precursor) in anhydrous ethyl acetate.
-
Acidification: Add a 3N solution of HCl in anhydrous ethyl acetate (e.g., 8 mL).
-
Reaction: Stir the resulting mixture at room temperature for 24 hours.
-
Isolation: Concentrate the solvent in vacuo.
-
Purification: Wash the resulting solid with small portions of ethyl acetate to afford the pure hydrochloride salt.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization during acidic hydrogenation of indoles
Welcome to the technical support center for the acidic hydrogenation of indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this chemical transformation. A primary challenge in the acidic hydrogenation of indoles is the propensity for polymerization, and this guide provides strategies to mitigate this and other side reactions.
Frequently Asked Questions (FAQs)
Q1: Why does my indole (B1671886) substrate polymerize under acidic hydrogenation conditions?
A1: Indole polymerization during acidic hydrogenation is a common side reaction. Under acidic conditions, the indole nucleus, which is electron-rich, can be protonated. Protonation typically occurs at the C-3 position, the most nucleophilic site, to form a stable 3H-indolium cation.[1][2] This cation is an electrophilic intermediate. Another neutral indole molecule can then act as a nucleophile and attack this cation, initiating a chain reaction that leads to the formation of dimers, trimers, and higher-order polymers, often observed as an insoluble black tar.[1][3]
Q2: How can I prevent the polymerization of my indole during hydrogenation?
A2: Several strategies can be employed to prevent polymerization:
-
Choice of Acid and Solvent: Using a Brønsted acid like p-toluenesulfonic acid (p-TSA) in a solvent such as water can be highly effective.[1] The acid protonates the indole to form an iminium ion, which is soluble in water. This phase separation between the water-soluble iminium ion and the water-insoluble indole starting material hinders the nucleophilic attack of another indole molecule, thus preventing polymerization.[1]
-
Catalyst Selection: The choice of catalyst is crucial. Heterogeneous catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are commonly used.[1][4] Homogeneous catalysts, such as those based on Palladium, Rhodium, Ruthenium, or Iridium, have also been successfully employed, often in combination with a Brønsted acid activator.[1][5][6]
-
Protecting Groups: Although the goal is often to hydrogenate unprotected indoles, in some cases, using a protecting group on the indole nitrogen can prevent polymerization and improve solubility and stability under acidic conditions.[3]
-
Reaction Conditions: Careful control of reaction parameters such as temperature, hydrogen pressure, and substrate concentration is important. Milder conditions are generally preferred to minimize side reactions.
Q3: What is the role of the acid in the hydrogenation of indoles?
A3: The acid plays a crucial role in activating the indole ring for hydrogenation. The highly resonance-stabilized aromatic nucleus of indole is generally unreactive towards hydrogenation.[1][4] A Brønsted acid protonates the indole at the C-3 position, disrupting the aromaticity and forming an iminium ion.[1][6] This non-aromatic intermediate is much more susceptible to hydrogenation by the catalyst.[1]
Q4: Can I use a Lewis acid instead of a Brønsted acid?
A4: Lewis acids can also interact with indoles. For instance, BF3 has been shown to coordinate to the nitrogen atom.[7] While Brønsted acids are more commonly reported for activating the C=C bond for hydrogenation, Lewis acids are frequently used in other indole functionalization reactions like Friedel-Crafts acylation.[8] For hydrogenation, Brønsted acids are generally preferred for their ability to generate the key iminium intermediate.
Troubleshooting Guides
Problem 1: My reaction mixture is turning into a black, insoluble tar.
-
Cause: This is a classic sign of significant indole polymerization.[3]
-
Solutions:
-
Switch to a biphasic solvent system: Try using water as a solvent with a water-soluble acid like p-TSA. The formation of a water-soluble iminium intermediate can physically separate it from the bulk indole, preventing polymerization.[1]
-
Lower the reaction temperature: Polymerization is often accelerated at higher temperatures. Running the reaction at or near room temperature may slow down the rate of polymerization relative to the rate of hydrogenation.
-
Decrease the substrate concentration: High concentrations of indole can favor the bimolecular polymerization reaction.
-
Re-evaluate your choice of acid: A very strong acid might excessively promote polymerization. Consider using a milder Brønsted acid or optimizing the acid concentration.
-
Problem 2: The reaction is very slow or there is no conversion of the starting material.
-
Cause: This could be due to several factors including an inactive catalyst, insufficient activation of the indole ring, or catalyst poisoning.
-
Solutions:
-
Ensure catalyst activity: Use a fresh batch of catalyst or a different type of catalyst. For example, if Pd/C is giving low conversion, Pt/C might be more effective under your conditions.[4]
-
Check the acid co-catalyst: The presence of a Brønsted acid is often essential for the reaction to proceed.[6] Ensure that the acid is present in a sufficient amount. A control experiment without the acid should show no reaction.[1]
-
Increase hydrogen pressure: Higher hydrogen pressure can sometimes improve the reaction rate.[1]
-
Consider catalyst poisoning: The indoline (B122111) product, being a secondary amine, can sometimes poison the metal catalyst.[1] The use of an acid can mitigate this by protonating the product, preventing it from coordinating to the catalyst surface.[1]
-
Problem 3: I am observing over-hydrogenation of my product to octahydroindole.
-
Cause: The reaction conditions are too harsh, or the catalyst is too active, leading to the reduction of the benzene (B151609) ring in addition to the pyrrole (B145914) ring.[1]
-
Solutions:
-
Reduce hydrogen pressure: Lowering the H2 pressure can often provide better selectivity for the desired indoline.[1][5]
-
Lower the reaction temperature: Milder temperatures can help to prevent over-reduction.
-
Decrease catalyst loading: Using a smaller amount of catalyst can sometimes improve selectivity.[1]
-
Change the catalyst: Some catalysts are inherently more selective than others. For example, certain palladium catalysts might be more prone to over-hydrogenation than specific platinum or rhodium catalysts under the same conditions.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the acidic hydrogenation of indoles, highlighting the impact of different reaction parameters on product yield and selectivity.
Table 1: Effect of Different Acids on the Hydrogenation of Indole
| Entry | Acid (1 eq.) | Solvent | Catalyst | Yield of Indoline (%) | Byproducts |
| 1 | None | Ethanol | Pt/C | Traces | Polymer |
| 2 | TFA | Ethanol | Pt/C | Substantial | Octahydroindole, Polymer |
| 3 | CSA | Ethanol | Pt/C | Substantial | Octahydroindole, Polymer |
| 4 | p-TSA | Water | Pt/C | Excellent | Minimal |
| 5 | H3PO4 | Water | Pd/CN0.132 | 96% Conversion | High Selectivity |
TFA = trifluoroacetic acid, CSA = camphorsulfonic acid, p-TSA = p-toluenesulfonic acid.[1][4]
Table 2: Influence of Solvent on Indole Hydrogenation
| Entry | Solvent | Catalyst | Acid | Conversion (%) | Selectivity (%) |
| 1 | Water | 3% Pd@CN0.132 | H3PO4 | 96 | 100 |
| 2 | Ethanol | 3% Pd@CN0.132 | H3PO4 | Lower | Lower |
| 3 | Toluene | 3% Pd@CN0.132 | H3PO4 | Lower | Lower |
Data adapted from a study on Pd-catalyzed hydrogenation.[4]
Experimental Protocols
Protocol 1: Heterogeneous Hydrogenation of Unprotected Indoles in Water
This protocol is based on a green chemistry approach for the selective hydrogenation of indoles to indolines.[1]
-
Materials:
-
Indole substrate (1 mmol)
-
p-Toluenesulfonic acid (p-TSA) (1.2 mmol)
-
10% Platinum on carbon (Pt/C) (5 mol%)
-
Deionized water (5 mL)
-
Hydrogen gas
-
-
Apparatus:
-
A high-pressure autoclave or a Parr hydrogenation apparatus.
-
Magnetic stirrer
-
-
Procedure:
-
To the reaction vessel, add the indole substrate, p-TSA, and Pt/C.
-
Add deionized water to the vessel.
-
Seal the vessel and purge it with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 30 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
-
Visualizations
Below are diagrams illustrating key concepts in the acidic hydrogenation of indoles.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the yield of the desired stereoisomer in Octahydro-1H-indole synthesis
Welcome to the technical support center for the stereoselective synthesis of octahydro-1H-indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield of the desired stereoisomer in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: I am observing low diastereoselectivity in the catalytic hydrogenation of my substituted indole (B1671886). What are the potential causes and how can I improve it?
A1: Low diastereoselectivity in the complete hydrogenation of indoles to octahydroindoles can stem from several factors. The choice of catalyst, solvent, temperature, and hydrogen pressure all play crucial roles. For instance, in the hydrogenation of substituted indolizines, a related structure, the diastereoselectivity was found to be highly dependent on the catalyst and reaction conditions.[1]
Troubleshooting steps:
-
Catalyst Screening: The metal catalyst is a critical determinant of stereoselectivity. Different catalysts (e.g., Pt/C, Pd/C, Rh/C, Ru-based catalysts) can favor the formation of different diastereomers. It is advisable to screen a variety of catalysts.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the hydrogenation reaction. Experiment with a range of solvents, from nonpolar (e.g., hexane) to polar protic (e.g., ethanol, acetic acid) and aprotic (e.g., THF, dichloromethane) solvents.
-
Temperature Optimization: Lower reaction temperatures often enhance stereoselectivity by favoring the transition state with the lowest activation energy. Conversely, in some cases, higher temperatures may be required to overcome activation barriers, but this can sometimes lead to a decrease in selectivity.
-
Hydrogen Pressure: The pressure of hydrogen gas can also impact the reaction's stereochemical outcome. Varying the pressure (e.g., from atmospheric pressure to 100 bar) may lead to improved diastereomeric ratios.
Q2: My asymmetric hydrogenation is resulting in a low enantiomeric excess (ee). What are the key parameters to investigate?
A2: Achieving high enantioselectivity in the asymmetric hydrogenation of indoles requires careful optimization of the chiral catalyst system and reaction conditions. Low ee can be due to an inefficient chiral ligand, suboptimal reaction conditions, or catalyst deactivation.
Troubleshooting steps:
-
Chiral Ligand Selection: The choice of chiral ligand is paramount. For iridium-catalyzed hydrogenations, N,P ligands like PHOX have shown high efficiency.[2] For ruthenium catalysts, chiral bisphosphines such as PhTRAP and NHC ligands have been successful.[3][4]
-
Protecting Groups: For N-protected indoles, the nature of the protecting group (e.g., Boc, Ts) can significantly influence enantioselectivity. It is worth screening different protecting groups.
-
Additives: In some catalytic systems, the addition of a base (e.g., Cs₂CO₃) or a Brønsted acid can dramatically improve enantioselectivity.[5]
-
Solvent and Temperature: As with diastereoselectivity, solvent and temperature are critical. For instance, in the Ru-NHC-catalyzed complete hydrogenation of N-Boc-3-methyl-indole, n-hexane was found to be the optimal solvent.[3][4]
Q3: I am experiencing catalyst poisoning during the hydrogenation of my indole derivative. What are the common causes and how can I mitigate this issue?
A3: Catalyst poisoning is a common problem in the hydrogenation of nitrogen-containing heterocycles like indoles. The product, a secondary amine (indoline or octahydroindole), can strongly adsorb to the catalyst surface and inhibit its activity.[6]
Troubleshooting steps:
-
Acidic Additives: The use of a Brønsted acid, such as p-toluenesulfonic acid, can protonate the nitrogen of the product, preventing it from coordinating to and poisoning the metal catalyst.[6]
-
Purity of Starting Materials and Solvents: Impurities in the substrate or solvent, particularly sulfur compounds, halides, and other nitrogenous bases, can act as potent catalyst poisons.[7][8] Ensure all materials are of high purity.
-
Catalyst Choice: Some catalysts are more resistant to poisoning than others. If poisoning is a persistent issue, consider screening different metal catalysts or supports.
-
Protecting Groups: N-protection of the indole can sometimes mitigate catalyst poisoning by altering the coordination properties of the nitrogen atom.
Troubleshooting Guides
Issue 1: Poor Diastereomeric Ratio (dr) in the Complete Hydrogenation of a 3-Substituted Indole
dot graph TD { A[Start: Low dr in Octahydroindole Synthesis] --> B{Is the catalyst optimized?}; B -- No --> C[Screen different heterogeneous catalysts: Pt/C, Pd/C, Rh/C, Ru/C]; B -- Yes --> D{Is the solvent appropriate?}; C --> D; D -- No --> E[Test a range of solvents: Hexane, EtOAc, EtOH, Acetic Acid]; D -- Yes --> F{Is the temperature controlled?}; E --> F; F -- No --> G[Optimize reaction temperature, starting with lower temperatures, e.g., 0-25 °C]; F -- Yes --> H{Is hydrogen pressure optimized?}; G --> H; H -- No --> I[Vary H₂ pressure, e.g., 1-100 bar]; H -- Yes --> J[Consider substrate modifications, e.g., different N-protecting groups]; I --> J; J --> K[End: Optimized Conditions for High dr];
} caption { fontname="Arial"; label="Troubleshooting Workflow for Low Diastereoselectivity"; }
Caption: Troubleshooting Workflow for Low Diastereoselectivity
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation
Caption: Troubleshooting Workflow for Low Enantioselectivity
Quantitative Data on Stereoselective Hydrogenation
Table 1: Ru-NHC-Catalyzed Asymmetric Complete Hydrogenation of N-Boc-3-methyl-indole[3][4]
| Entry | Solvent | Additive | Yield (%) | dr | er |
| 1 | n-hexane | None | 10 | 87:13 | 95:5 |
| 2 | n-hexane | 4 Å MS | 99 | 80:20 | 95:5 |
| 3 | Et₂O | 4 Å MS | 98 | 78:22 | 82:18 |
| 4 | THF | 4 Å MS | 99 | 80:20 | 65:35 |
General conditions: N-Boc-3-methyl-indole (0.1 mmol), Ru((R,R)-SINpEt)₂ catalyst, additive (50 mg), solvent (0.2 mL), 100 bar H₂, 25 °C for 48 h, then 100 °C for 48 h.
Table 2: Ir-Catalyzed Asymmetric Hydrogenation of 2-Substituted Unprotected Indoles to Indolines[9][10][11]
| Substrate (R group) | Catalyst | Additive | Yield (%) | ee (%) |
| Phenyl | Ir/ZhaoPhos | HBF₄ | 99 | 96 |
| 4-MeO-Ph | Ir/ZhaoPhos | HBF₄ | 98 | 95 |
| 4-F-Ph | Ir/ZhaoPhos | HBF₄ | 99 | 95 |
| 2-Naphthyl | Ir/ZhaoPhos | HBF₄ | 92 | 93 |
| Methyl | Ir/ZhaoPhos | HBF₄ | 90 | 92 |
General conditions: Unprotected 2-substituted indole, [Ir(COD)Cl]₂/(S,R)-ZhaoPhos catalyst, HBF₄·Et₂O in CHCl₃, H₂ pressure.
Experimental Protocols
Protocol 1: Ru-NHC-Catalyzed Asymmetric Complete Hydrogenation of N-Boc-3-methyl-indole[3][4]
-
Catalyst Preparation: In an argon-filled glovebox, add [Ru(COD)(2-methylallyl)₂] and the (R,R)-SINpEt·HBF₄ ligand to a vial. Add n-hexane and stir at the specified temperature to form the active catalyst solution.
-
Reaction Setup: In a separate vial inside the glovebox, add N-Boc-3-methyl-indole (0.1 mmol) and 4 Å molecular sieves (50 mg).
-
Hydrogenation: Add the prepared catalyst solution to the vial containing the substrate. Seal the vial in an autoclave.
-
Reaction Conditions: Purge the autoclave with hydrogen gas and pressurize to 100 bar. Stir the reaction at 25 °C for 48 hours.
-
Second Stage: Increase the temperature to 100 °C and continue stirring under 100 bar of H₂ for an additional 48 hours.
-
Work-up and Analysis: After cooling and carefully releasing the pressure, concentrate the reaction mixture and purify by flash chromatography on silica (B1680970) gel. Determine the diastereomeric and enantiomeric ratios by GC-FID and chiral HPLC, respectively.
Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Unprotected Indole[9][10][11]
-
Catalyst Preparation: In an argon-filled glovebox, prepare a stock solution by mixing [Ir(COD)Cl]₂ and (S,R)-ZhaoPhos in a 0.5:1.1 molar ratio in chloroform (B151607) at room temperature for 40 minutes.
-
Reaction Setup: To a vial in the glovebox, add the 2-substituted unprotected indole (0.2 mmol) and the appropriate Brønsted acid (e.g., HBF₄·Et₂O).
-
Hydrogenation: Add the catalyst solution to the substrate mixture. Seal the vial in an autoclave.
-
Reaction Conditions: Purge the autoclave with hydrogen and pressurize to the desired pressure (e.g., 80 bar). Stir the reaction at the optimized temperature (e.g., 35 °C) for the specified time (e.g., 24 hours).
-
Work-up and Analysis: After cooling and venting the autoclave, concentrate the reaction mixture. Purify the product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Diastereoselective Synthesis of an Octahydro-1H-indole Derivative using an Evans Chiral Auxiliary (Representative Protocol)
This protocol is a representative procedure adapted from the principles of Evans asymmetric alkylation.[9]
-
Acylation of Chiral Auxiliary: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv.) dropwise. Stir for 30 minutes, then add a suitable acyl chloride (e.g., 3-(indol-1-yl)propanoyl chloride) (1.1 equiv.). Allow the reaction to warm to room temperature and stir until completion. Quench with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the N-acylated oxazolidinone by flash chromatography.
-
Diastereoselective Cyclization/Reduction: The subsequent steps would involve the formation of the octahydroindole ring system. A potential strategy could be an intramolecular cyclization followed by reduction. The specific conditions for this would need to be developed and optimized based on the exact substrate.
-
Cleavage of the Chiral Auxiliary: To the purified diastereomeric product in a mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide followed by lithium hydroxide. Stir until the reaction is complete. Quench with an aqueous solution of sodium sulfite. Extract the product and the recovered chiral auxiliary. Purify the this compound derivative by chromatography.
References
- 1. Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.williams.edu [chemistry.williams.edu]
Validation & Comparative
Proline vs. Octahydro-1H-indole-2-carboxylic Acid: A Comparative Guide to Peptide Stability
For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming promising therapeutic candidates into viable drugs. The incorporation of non-proteinogenic amino acids is a key strategy to achieve this. This guide provides a detailed comparison of the naturally occurring amino acid Proline (Pro) with its synthetic analogue, Octahydro-1H-indole-2-carboxylic acid (Oic), focusing on their respective impacts on peptide stability.
Proline is well-known for its unique ability to introduce conformational rigidity into peptide backbones due to its cyclic side chain. This inherent structural constraint can protect peptides from proteolytic degradation. This compound-2-carboxylic acid, a bicyclic analogue of proline, is designed to offer an even greater degree of conformational restriction and increased lipophilicity, properties that are hypothesized to further enhance peptide stability. This guide will delve into the experimental data and methodologies used to evaluate these effects.
Structural Comparison
Proline's five-membered ring restricts the phi (φ) torsion angle of the peptide backbone, influencing the local conformation. Oic possesses a more rigid bicyclic [3.3.0] system, which further limits the available conformational space. This increased rigidity is a key factor in its enhanced stabilization effects.
Impact on Peptide Stability: A Data-Driven Comparison
While direct head-to-head quantitative comparisons in identical peptide sequences are not extensively available in the literature, the stabilizing effects of both Proline and Oic have been demonstrated in various studies.
Proteolytic Stability
The introduction of sterically hindering residues can block or slow the access of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.
Proline: The "proline concept" is a known strategy for enhancing proteolytic resistance. By substituting amino acids at known cleavage sites with proline, the rate of proteolysis can be significantly reduced. For instance, in a study on bovine pancreatic ribonuclease A, the replacement of alanine (B10760859) and serine residues with proline decreased the rate constant of proteolysis by up to three orders of magnitude.
Table 1: Proteolytic Stability Comparison
| Feature | Proline (Pro) | This compound-2-carboxylic acid (Oic) |
| Mechanism of Action | Introduces a "kink" in the peptide backbone, sterically hindering protease access. | Provides a more rigid conformational constraint, significantly limiting flexibility and protease recognition. Increased lipophilicity may also influence interaction with proteases. |
| Observed Effect | Can decrease the rate constant of proteolysis by several orders of magnitude. | Confers high resistance to degradation by various proteases, leading to longer in vivo half-lives in therapeutic peptides.[1][2] |
| Example | Substitution in ribonuclease A significantly reduces proteolysis. | A key component in the stable bradykinin (B550075) antagonists Icatibant and B-9340.[1][3] |
Conformational Stability
The ability of a peptide to maintain a stable secondary structure, such as a β-turn, is crucial for its biological activity and often contributes to its resistance to degradation.
Proline: Proline residues are frequently found in β-turns, where the peptide chain reverses its direction. The cis-trans isomerization of the Xaa-Pro peptide bond is a key factor in determining the local conformation.[4]
This compound-2-carboxylic acid (Oic): NMR conformational studies on bradykinin antagonists containing Oic have shown that this residue is instrumental in inducing and stabilizing a β-turn structure.[4][5] This pre-organization of the peptide into its bioactive conformation is thought to contribute to both its high potency and stability. The rigid bicyclic structure of Oic strongly favors a trans-amide bond and a specific C4-exo ring pucker, which helps to lock the peptide backbone into a defined conformation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of peptide stability. Below are summaries of common experimental protocols.
Proteolytic Stability Assay (Half-life in Plasma/Serum)
This assay measures the rate at which a peptide is degraded by proteases present in biological fluids like plasma or serum.
-
Peptide Incubation: The test peptide is incubated in human or animal plasma/serum at a physiological temperature (37°C).
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., trifluoroacetic acid or acetonitrile) that precipitates the plasma proteins.
-
Sample Preparation: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant containing the remaining intact peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of intact peptide remaining at each time point is plotted, and the half-life (t½) is calculated by fitting the data to a first-order decay model.
Thermal Stability Assay (Circular Dichroism Spectroscopy)
Circular Dichroism (CD) spectroscopy is used to monitor changes in the secondary structure of a peptide as a function of temperature, allowing for the determination of its melting temperature (Tm).
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) to a known concentration.
-
CD Measurement: The CD spectrum of the peptide is recorded at a specific wavelength (commonly 222 nm for α-helical content) as the temperature is gradually increased.
-
Data Collection: Ellipticity is recorded at incremental temperature changes.
-
Data Analysis: The change in ellipticity is plotted against temperature. The midpoint of the transition in this curve represents the melting temperature (Tm), which is an indicator of the peptide's thermal stability.
Conformational Analysis (Nuclear Magnetic Resonance Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of a peptide in solution.
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or an organic solvent) to a high concentration.
-
NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, NOESY/ROESY) are performed.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraint Generation: NOESY/ROESY spectra provide information about through-space proximities between protons, which are used to generate distance restraints. Coupling constants can provide information about dihedral angles.
-
Structure Calculation: The experimental restraints are used in molecular dynamics simulations or distance geometry calculations to generate a family of 3D structures consistent with the NMR data.
-
Analysis: The resulting structures reveal details about the peptide's conformation, including the presence of secondary structures like β-turns and the cis/trans isomerization state of proline and its analogues.
Conclusion
The incorporation of both Proline and its more conformationally restricted analogue, this compound-2-carboxylic acid, represents a valuable strategy for enhancing peptide stability. While Proline offers a significant improvement in proteolytic resistance, the available evidence suggests that Oic provides a superior level of conformational rigidity, leading to highly stable and potent peptide therapeutics. The choice between these two amino acids will depend on the specific requirements of the peptide drug being developed, including the desired level of stability, the importance of a pre-defined conformation for activity, and synthetic accessibility. Further direct quantitative comparative studies are warranted to fully elucidate the relative benefits of Oic over Proline in various peptide contexts.
References
- 1. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. Thermal Stability by Circular Dichroism (CD) [bio-protocol.org]
- 3. An NMR, CD, molecular dynamics, and fluorometric study of the conformation of the bradykinin antagonist B-9340 in water and in aqueous micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. boddylab.ca [boddylab.ca]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ACE Inhibitors Featuring the Octahydro-1H-indole Moiety: Perindopril vs. Trandolapril
A comprehensive guide for researchers and drug development professionals on the comparative performance, experimental evaluation, and synthesis of Perindopril (B612348) and Trandolapril (B549266), two prominent angiotensin-converting enzyme (ACE) inhibitors built around the octahydro-1H-indole scaffold.
This guide provides an in-depth, objective comparison of perindopril and trandolapril, focusing on their pharmacological activity, pharmacokinetic profiles, and clinical efficacy. Detailed experimental protocols for key assays are provided to support further research and development in this class of antihypertensive agents.
Introduction to this compound-based ACE Inhibitors
Perindopril and trandolapril are orally administered prodrugs that are metabolized in the body to their active diacid forms, perindoprilat (B1679611) and trandolaprilat (B1681354), respectively. These active metabolites are potent inhibitors of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, these drugs induce vasodilation and reduce blood pressure. Both drugs share the rigid, bicyclic this compound-2-carboxylic acid moiety, a structural feature that contributes to their high affinity for the ACE active site.
Comparative Performance Analysis
A critical aspect of comparing ACE inhibitors is their in vitro potency, pharmacokinetic behavior, and clinical effectiveness. The following sections and tables summarize the available data for a head-to-head comparison of perindopril and trandolapril.
In Vitro ACE Inhibitory Potency
| Parameter | Perindoprilat | Trandolaprilat | Reference |
| IC50 (ACE Inhibition) | Nanomolar range | Low nanomolar range | [1][2][3] |
| Lipophilicity | Less lipophilic | More lipophilic | [4] |
Table 1: In Vitro Potency and Physicochemical Properties of Active Metabolites.
Pharmacokinetic Profile
Both perindopril and trandolapril are administered as ester prodrugs to enhance oral bioavailability. The pharmacokinetic parameters of the parent drugs and their active metabolites are summarized below.
| Parameter | Perindopril | Perindoprilat | Trandolapril | Trandolaprilat | Reference |
| Bioavailability | High (prodrug) | - | ~10% (prodrug) | ~70% (from prodrug) | |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 3-4 hours | ~1 hour | 4-10 hours | |
| Elimination Half-life | ~1 hour | 3-10 hours (initial), >30 hours (terminal) | ~6 hours | ~16-24 hours | |
| Protein Binding | ~20% | ~60% | ~80% | 94% |
Table 2: Comparative Pharmacokinetic Parameters.
Clinical Efficacy
A double-blind, randomized clinical trial directly comparing the antihypertensive effects of perindopril and trandolapril provided valuable insights into their in vivo performance.[5] In this study, hypertensive patients were treated with either 4 mg of perindopril or 2 mg of trandolapril daily for four weeks.[5]
| Parameter | Perindopril (4 mg) | Trandolapril (2 mg) | p-value | Reference |
| Evening Systolic Blood Pressure (mmHg) | 139.1 ± 14.3 | 137.5 ± 15.3 | NS | [5] |
| Evening Diastolic Blood Pressure (mmHg) | 89.9 ± 9.1 | 89.4 ± 9.1 | NS | [5] |
| Morning Systolic Blood Pressure (mmHg) | 143.1 ± 16.3 | 137.4 ± 16.7 | < 0.05 | [5] |
| Morning Diastolic Blood Pressure (mmHg) | 93.8 ± 9.6 | 90.3 ± 9.7 | < 0.05 | [5] |
Table 3: Head-to-Head Comparison of Blood Pressure Reduction in Hypertensive Patients. NS = Not Significant
The results indicated that while both drugs were effective in lowering evening blood pressure, trandolapril showed a more sustained effect, with significantly lower morning blood pressure readings just before the next dose.[5] This suggests a longer duration of action for trandolapril at the dosage studied.[5]
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol describes a common method for determining the in vitro ACE inhibitory activity of compounds like perindoprilat and trandolaprilat.
Principle: The assay is based on the spectrophotometric measurement of hippuric acid, which is formed by the enzymatic action of ACE on the substrate hippuryl-L-histidyl-L-leucine (HHL). The concentration of the inhibitor required to reduce the rate of hippuric acid formation by 50% is determined as the IC50 value.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Test inhibitors (Perindoprilat, Trandolaprilat)
-
Borate (B1201080) buffer (100 mM, pH 8.3, containing 300 mM NaCl)
-
1.0 N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a solution of HHL in borate buffer.
-
Prepare serial dilutions of the test inhibitors in borate buffer.
-
-
Assay Reaction:
-
In a series of test tubes, add a specific volume of the ACE solution and the test inhibitor dilution (or buffer for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL solution to each tube.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1.0 N HCl.
-
Add ethyl acetate to each tube and vortex vigorously to extract the hippuric acid.
-
Centrifuge the tubes to separate the organic and aqueous layers.
-
-
Quantification:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the dried hippuric acid in a known volume of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Bioavailability and Pharmacokinetic Study Protocol
This protocol outlines a typical design for an in vivo study to determine and compare the pharmacokinetic profiles of perindopril and trandolapril in an animal model (e.g., rats or dogs).
Principle: The study involves administering the drugs to animal subjects and collecting blood samples at various time points. The plasma concentrations of the prodrugs and their active metabolites are then measured to determine key pharmacokinetic parameters.
Materials:
-
Test drugs (Perindopril, Trandolapril)
-
Animal models (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of perindopril or trandolapril to respective groups of animals via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Collect blood in heparinized tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of the prodrugs and their active metabolites in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the following pharmacokinetic parameters from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Apparent oral clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
-
-
-
Statistical Analysis:
-
Perform statistical comparisons of the pharmacokinetic parameters between the perindopril and trandolapril groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the comparative analysis, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of this compound-containing ACE inhibitors.
Caption: Experimental workflow for the synthesis and comparative evaluation.
Conclusion
Both perindopril and trandolapril are effective ACE inhibitors with a shared this compound core structure. While both demonstrate high potency in inhibiting ACE, trandolapril appears to have a longer duration of action in clinical settings, as evidenced by its superior control of morning blood pressure.[5] The higher lipophilicity of trandolaprilat may contribute to greater tissue penetration and a longer half-life.[4]
For researchers and drug development professionals, the choice between these two molecules as a lead compound or for further modification may depend on the desired pharmacokinetic profile and duration of action. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate more subtle differences in their pharmacological profiles and to guide the development of next-generation ACE inhibitors based on the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparative lipophilia of trandolapril and other converting enzyme inhibitors]. | Semantic Scholar [semanticscholar.org]
- 5. [Demonstration of differences in the effect of 2 antihypertensive agents by self blood pressure measurement: comparison of trandolapril and perindopril] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying Octahydro-1H-indole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Octahydro-1H-indole isomers. Due to its non-chromophoric nature, the analysis of this compound and its stereoisomers presents a significant analytical challenge. This document details a validated High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method and compares its performance with alternative techniques, including Chiral HPLC, Gas Chromatography (GC), and Capillary Electrophoresis (CE). Experimental protocols and quantitative performance data are presented to assist in method selection and validation for quality control and research applications.
Introduction to the Analytical Challenge
This compound is a saturated heterocyclic compound. Its stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and accurate quantification crucial in pharmaceutical development. The primary difficulty in the analysis of this compound is its lack of a UV-absorbing chromophore, rendering standard HPLC with UV detection ineffective. Consequently, alternative detection methods or derivatization techniques are required. The information presented here is primarily based on the analysis of this compound-2-carboxylic acid, a closely related derivative that shares the same core analytical challenges.[1][2]
Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
The HPLC-RID method is a robust and accessible technique for the quantification of this compound isomers. It leverages a universal detector that measures the difference in refractive index between the mobile phase and the analyte, making it suitable for non-chromophoric compounds.[1][2]
Experimental Protocol: HPLC-RID
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
Chromatographic Conditions:
-
Column: Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm)[2]
-
Mobile Phase: 10 mM Potassium Phosphate (B84403) Buffer, adjusted to pH 3.0 with Ortho-Phosphoric acid.[1][2]
-
Flow Rate: 1.5 mL/min[2]
-
Column Temperature: 35°C[2]
Sample Preparation:
-
Standard Stock Solution: Prepare individual stock solutions of each isomer by dissolving 25 mg in 10 mL of the mobile phase.[1]
-
Sample Solution: Accurately weigh about 50 mg of the sample into a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.[1]
-
Calibration Standards: Prepare a series of dilutions from the stock solutions to cover the desired concentration range (e.g., from the Limit of Quantification to 150% of the target concentration).[1][2]
Performance Data: HPLC-RID
The following table summarizes the validation parameters for the HPLC-RID method for the quantification of this compound-2-carboxylic acid and its three isomers.
| Validation Parameter | Result |
| Linearity (Range) | LOQ to 150% of target concentration |
| Correlation Coefficient (r²) | > 0.999 for all isomers[1] |
| Accuracy (% Recovery) | 93.9% - 107.9% for all isomers[1] |
| Precision (%RSD) | < 2% at LOQ level[1] |
| Limit of Detection (LOD) | ~0.006 mg/mL for all isomers[1] |
| Limit of Quantification (LOQ) | 0.022 - 0.024 mg/mL for all isomers[1] |
Workflow for HPLC-RID Method Validation
Caption: Workflow for the validation of the HPLC-RID method.
Alternative Analytical Methods: A Comparative Overview
While the HPLC-RID method is effective for quantifying diastereomers, the separation of enantiomers requires chiral-specific techniques. This section explores Chiral HPLC, Gas Chromatography, and Capillary Electrophoresis as alternative or complementary methods.
Method 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers using a chiral stationary phase (CSP). This method can be employed for the direct analysis of enantiomeric purity.
Principle: Enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC (Representative)
-
Instrumentation: HPLC system with a UV or Refractive Index detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak AD-RH or macrocyclic glycopeptide-based).
-
Mobile Phase: Varies depending on the column and analyte; can be normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase (e.g., aqueous buffers with organic modifiers).
-
Detection: UV (if a chromophore is present or introduced via derivatization) or RID.
Method 3: Gas Chromatography (GC) with Derivatization
For volatile or semi-volatile compounds, GC offers high resolution. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to increase its volatility and thermal stability. Chiral GC columns can be used for enantiomeric separation.
Principle: The derivatized isomers are separated based on their boiling points and interactions with the stationary phase in a heated column. A mass spectrometer (MS) is often used for detection and identification.
Experimental Protocol: GC-MS with Derivatization (Representative)
-
Derivatization: A two-step process involving esterification followed by acylation is common for amino acid-like compounds.[1]
-
Esterification: Reaction with an alcohol (e.g., 2M HCl in methanol) at elevated temperature.
-
Acylation: Reaction with an acylating agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) in a suitable solvent.
-
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: Chiral capillary column (e.g., Chirasil-L-Val).
-
Oven Temperature Program: A temperature gradient is typically used to ensure the elution of all components (e.g., 100°C hold, ramp to 180°C).[1]
-
Detection: Mass Spectrometry (MS).
Method 4: Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.
Principle: Enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation.
Experimental Protocol: Chiral CE (Representative)
-
Instrumentation: Capillary Electrophoresis system with a suitable detector (e.g., UV-Vis).
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) containing a chiral selector (e.g., cyclodextrins).
-
Detection: Typically UV-Vis. For non-chromophoric compounds, indirect UV detection or derivatization is required.
Comparative Performance of Analytical Methods
The following table provides a comparison of the typical validation parameters for the different analytical techniques discussed. The data for Chiral HPLC, GC-MS, and Chiral CE are representative values for similar chiral amine analyses, as specific validated data for this compound isomers were not available in the literature.
| Validation Parameter | HPLC-RID | Chiral HPLC (Representative) | GC-MS with Derivatization (Representative) | Chiral CE (Representative) |
| Linearity (r²) | > 0.999[1] | > 0.995 | > 0.992 | > 0.995 |
| Accuracy (% Recovery) | 93.9 - 107.9%[1] | 96 - 106% | 81 - 100% | 100.4 - 100.5%[3] |
| Precision (%RSD) | < 2.0%[1] | < 2.0% | < 15% | < 1.5%[3] |
| LOD | ~0.006 mg/mL[1] | Varies (µg/mL range) | Varies (µg/mL range) | ~0.91 µg/mL[3] |
| LOQ | 0.022 - 0.024 mg/mL[1] | ~0.05% of major enantiomer | Varies (µg/mL range) | ~2.94 µg/mL[3] |
| Separation Principle | Diastereomer Separation | Enantiomer & Diastereomer Separation | Enantiomer & Diastereomer Separation | Enantiomer & Diastereomer Separation |
| Derivatization Required | No | No (for direct) / Yes (for detection) | Yes | No (for separation) / Yes (for detection) |
Logical Relationship of Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The choice of analytical method for the quantification of this compound isomers depends on the specific requirements of the analysis. The HPLC-RID method offers a simple, cost-effective, and reliable approach for the quantification of diastereomers without the need for derivatization. For the determination of enantiomeric purity, Chiral HPLC is a well-established and robust technique. GC-MS with derivatization provides high sensitivity and is suitable for volatile derivatives, while Chiral CE offers high separation efficiency with low sample and reagent consumption. The validation data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in selecting and implementing the most appropriate method for their specific needs in the analysis of this compound isomers.
References
A Comparative Analysis of the Biological Activity of Octahydro-1H-indole-2-carboxylic Acid Stereoisomers in ACE Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of stereoisomers of octahydro-1H-indole-2-carboxylic acid, a critical chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. The stereochemical configuration of this molecule profoundly influences the efficacy of the resulting drug, with only a select few isomers demonstrating potent therapeutic activity. This document leverages data from derivatives of these stereoisomers to illuminate the critical role of stereochemistry in ACE inhibition.
The Decisive Role of Stereochemistry in ACE Inhibition
This compound-2-carboxylic acid possesses three chiral centers, giving rise to eight possible stereoisomers.[1] These isomers are key intermediates in the synthesis of widely used ACE inhibitors such as Perindopril (B612348) and Trandolapril.[1] The therapeutic efficacy of these drugs is critically dependent on the specific stereoisomer of this compound-2-carboxylic acid used in their synthesis.
Perindopril's active form, perindoprilat (B1679611), has five chiral centers, resulting in 32 possible stereoisomers. A pivotal study on these stereoisomers revealed that a mere four exhibited high-potency ACE inhibition in the nanomolar range.[2][3] Another four stereoisomers were found to be approximately ten times less active, while the remaining isomers were largely inactive.[2][3] This stark differentiation underscores the paramount importance of selecting the correct stereoisomer for the development of effective ACE inhibitors. The (2S,3aS,7aS) isomer of this compound-2-carboxylic acid is the key precursor for the synthesis of Perindopril.[1]
Quantitative Comparison of Perindoprilat Stereoisomer Activity
While direct quantitative data on the biological activity of the this compound-2-carboxylic acid stereoisomers themselves is limited, the in vitro ACE inhibitory potency of their perindoprilat derivatives provides a clear comparison. The following table summarizes the relative potencies of the 32 perindoprilat stereoisomers based on published findings.
| Potency Category | Number of Stereoisomers | In Vitro ACE Inhibitory Potency (IC50) |
| High Potency | 4 | Nanomolar (nM) range |
| Moderate Potency | 4 | Approximately 10-fold less active than the high potency group |
| Low/No Potency | 24 | Significantly lower or no measurable activity |
Data sourced from a study on the 32 stereoisomers of perindoprilat, the active form of Perindopril, which is synthesized from this compound-2-carboxylic acid stereoisomers.[2][3]
Signaling Pathway: The Renin-Angiotensin System
ACE inhibitors exert their effects by targeting the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular function. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.
References
The Critical Impact of Octahydro-1H-indole Precursor Stereochemistry on the Efficacy of Trandolapril
For researchers, scientists, and drug development professionals, understanding the intricate relationship between precursor synthesis and the final efficacy of a drug is paramount. In the case of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril (B549266), the stereochemical purity of its key precursor, octahydro-1H-indole-2-carboxylic acid, is a decisive factor in the therapeutic effectiveness of the final active pharmaceutical ingredient (API).
Trandolapril's potent antihypertensive activity is primarily attributed to its active metabolite, trandolaprilat, which exhibits a high affinity for the ACE receptor.[1] The synthesis of Trandolapril involves the coupling of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine. The specific stereochemistry of the this compound precursor is crucial, as any deviation can lead to the formation of diastereomeric impurities, which may have lower or no therapeutic activity and could introduce undesirable side effects.
This guide provides a comparative analysis of Trandolapril derived from different this compound precursors, focusing on how the synthetic route of the precursor impacts the purity and, consequently, the inferred efficacy of the final drug product.
Comparison of Synthetic Routes for this compound-2-carboxylic Acid Precursors
The synthesis of the vital (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid intermediate can be broadly categorized into two approaches: resolution of racemic mixtures and stereoselective synthesis. The chosen method significantly influences the purity of the precursor and, subsequently, the final Trandolapril product.
| Synthetic Approach | Description | Typical Purity of (2S,3aR,7aS) Isomer | Reference |
| Resolution of Racemic trans-octahydro-1H-indole-2-carboxylic acid | This traditional approach involves the synthesis of a racemic mixture of trans-octahydro-1H-indole-2-carboxylic acid, which contains four isomers. The desired (2S,3aR,7aS) isomer is then separated through techniques such as fractional crystallization with a chiral resolving agent (e.g., α-phenyl ethyl amine) or enzymatic resolution.[2] | Lower initial purity, requires extensive purification steps which can impact overall yield. | [2] |
| Stereoselective Synthesis | Modern synthetic strategies aim to produce the desired (2S,3aR,7aS) isomer directly, avoiding the formation of other stereoisomers. These methods often employ chiral auxiliaries or catalysts to control the stereochemistry of the reaction. For instance, a stereoselective process has been developed that involves the direct reaction of a racemic trans-octahydro-1H-indole-2-carboxylic acid with an activated alanine (B10760859) derivative, which selectively reacts with the desired indole (B1671886) isomer.[2] | High stereochemical purity, often exceeding 99%. This approach is more efficient and leads to a cleaner final product. | [2][3] |
Impact of Precursor Purity on Trandolapril Quality
The use of a stereochemically pure (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid precursor is directly correlated with the purity of the resulting Trandolapril. The presence of other stereoisomers in the precursor will lead to the formation of diastereomeric impurities in the final API.
| Precursor Type | Expected Purity of Trandolapril | Common Impurities | Analytical Method for Purity Assessment | Reference |
| Racemic trans-octahydro-1H-indole-2-carboxylic acid | Lower, with significant levels of diastereomeric impurities if not efficiently removed. | Diastereomers of Trandolapril, unreacted starting materials. | High-Performance Liquid Chromatography (HPLC) on both chiral and non-chiral columns is essential to identify and quantify stereoisomers.[4][5] | [2][5] |
| Enantiopure (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid | High, typically achieving chemical and stereochemical purity of 99.3-99.8%.[4] | Trace amounts of process-related impurities and degradation products. Diastereomeric impurities are significantly minimized or absent. | HPLC is used to confirm the high purity and absence of stereoisomeric impurities.[4] | [4] |
Efficacy of Trandolapril: The Importance of Stereochemical Purity
Trandolaprilat has a very high affinity for ACE, which is reflected in its low IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[1] This high potency is structurally dependent on the correct stereochemistry. Diastereomeric impurities, arising from impure precursors, would not be expected to bind to the ACE receptor with the same affinity and therefore would not contribute to the therapeutic effect. In a worst-case scenario, they could even interfere with the action of the active isomer or cause off-target effects.
Regulatory bodies such as the FDA and EMA enforce strict limits on impurities in pharmaceutical products to ensure both safety and efficacy.[6]
Experimental Protocols
Synthesis of Trandolapril via Stereoselective Process
A preferred industrial method involves the condensation of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NCA) with racemic trans-octahydro-1H-indole-2-carboxylic acid. This process is surprisingly stereoselective.
Materials:
-
Racemic trans-octahydro-1H-indole-2-carboxylic acid
-
N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (NCA)
-
Hydrochloric Acid
-
Ethyl Acetate (B1210297)
Procedure:
-
Suspend racemic trans-octahydro-1H-indole-2-carboxylic acid in dichloromethane.
-
Add triethylamine to the suspension and stir.
-
Add a solution of NCA in dichloromethane to the reaction mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Wash the organic layer with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
The crude Trandolapril is then purified by crystallization from a suitable solvent like ethyl acetate to yield a product with high diastereomeric purity.[2]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (for chemical purity)
-
Chiral column (e.g., Cyclobond I) (for stereochemical purity)
Mobile Phase:
-
A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer) at a specific pH.
Procedure:
-
Prepare standard and sample solutions of Trandolapril in the mobile phase.
-
Inject the solutions into the HPLC system.
-
Monitor the elution of Trandolapril and its impurities at a suitable UV wavelength (e.g., 215 nm).
-
For stereochemical purity, run the sample on a chiral column to separate the diastereomers.
-
The purity is calculated by comparing the peak area of Trandolapril to the total peak area of all components in the chromatogram.[4][5]
Visualizing the Synthetic Pathway and Logic
Caption: Synthetic pathways to Trandolapril and their impact on product purity and efficacy.
Conclusion
The efficacy of Trandolapril is intrinsically linked to the stereochemical purity of its this compound-2-carboxylic acid precursor. While various synthetic routes to this precursor exist, stereoselective methods that yield the enantiopure (2S,3aR,7aS) isomer are superior as they lead to a final Trandolapril product with significantly higher purity and an absence of diastereomeric impurities. This high level of purity is essential for ensuring the drug's potent and selective inhibition of the angiotensin-converting enzyme, thereby maximizing its therapeutic benefit for patients with hypertension and other cardiovascular conditions. For drug development professionals, a focus on and investment in stereoselective synthetic routes for key chiral intermediates is a critical step in producing a safe and effective final drug product.
References
- 1. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2007003947A2 - Process for the synthesis of the ace inhibitor trandolapril - Google Patents [patents.google.com]
- 3. longdom.org [longdom.org]
- 4. A study on the stereochemical purity of trandolapril and this compound-2-carboxylic acid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. veeprho.com [veeprho.com]
Comparison of different chiral catalysts for asymmetric hydrogenation of indoles
A Comparative Guide to Chiral Catalysts for Asymmetric Hydrogenation of Indoles
For Researchers, Scientists, and Drug Development Professionals
The asymmetric hydrogenation of indoles to produce chiral indolines is a critical transformation in the synthesis of numerous pharmaceuticals and biologically active compounds. The choice of a chiral catalyst is paramount in achieving high enantioselectivity and efficiency. This guide provides an objective comparison of different classes of chiral catalysts—rhodium, iridium, and ruthenium-based systems—for the asymmetric hydrogenation of indoles, supported by experimental data and detailed protocols.
Performance Comparison of Chiral Catalysts
The selection of a suitable chiral catalyst for the asymmetric hydrogenation of indoles is a multifaceted decision that depends on the substrate, the desired enantiomer, and the process conditions. The following table summarizes the performance of representative chiral catalysts in the asymmetric hydrogenation of various indole (B1671886) substrates, providing a comparative overview of their efficacy.
| Catalyst System | Substrate | Temp. (°C) | Pressure (atm H₂) | Solvent | Additive | Time (h) | Conv. (%) | ee (%) | Ref. |
| Rhodium Catalysts | |||||||||
| [Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAP | N-Acetyl-2-methylindole | 80 | 50 | 2-Propanol | Cs₂CO₃ | 24 | >98 | 95 | [1][2] |
| [Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAP | N-Tosyl-3-methylindole | 80 | 50 | 2-Propanol | Cs₂CO₃ | 24 | >98 | 98 | [1] |
| Iridium Catalysts | |||||||||
| [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos | 2-Phenyl-1H-indole | 70 | 50 | CHCl₃ | MeSO₃H | 48 | 87 | 94 | [3][4] |
| Ir-PHOX | N-Boc-2-methylindole | 25 | 50 | CH₂Cl₂ | None | 6 | >99 | 92 | [5] |
| Ir-PHOX | N-Tosyl-2-phenylindole | 110 | 100 | Chlorobenzene | None | 24 | 70 | 98 | [5] |
| Ruthenium Catalysts | |||||||||
| [RuCl₂(p-cymene)]₂ / (S,S)-(R,R)-PhTRAP | N-Boc-2-methylindole | 80 | 50 | Methanol | Cs₂CO₃ | 24 | >98 | 95 | [6][7] |
| Ru((R,R)-SINpEt)₂ | N-Boc-3-methylindole | 25 then 100 | 100 | n-Hexane | 4 Å MS | 48 then 48 | 94 | 95 | [8][9] |
Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of different chiral catalysts in the asymmetric hydrogenation of indoles.
Caption: Workflow for comparing chiral catalysts.
Detailed Experimental Protocols
Below are representative experimental protocols for the asymmetric hydrogenation of indoles using different classes of chiral catalysts.
Rhodium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles with PhTRAP
This protocol is representative for the hydrogenation of N-acetyl or N-tosyl protected indoles.[1][2]
Catalyst Preparation (in situ):
-
In a glovebox, a solution of [Rh(nbd)₂]SbF₆ (1 mol%) and (S,S)-(R,R)-PhTRAP (1.1 mol%) in degassed 2-propanol is stirred at room temperature for 10-15 minutes.
Hydrogenation Reaction:
-
To a glass insert in a high-pressure autoclave, add the N-protected indole substrate (1.0 equiv) and Cs₂CO₃ (10 mol%).
-
The pre-formed catalyst solution is then transferred to the autoclave under an inert atmosphere.
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen.
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
After cooling to room temperature, the pressure is carefully released.
Work-up and Analysis:
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to yield the chiral indoline.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Iridium-Catalyzed Asymmetric Hydrogenation of Unprotected and N-Protected Indoles
This protocol is representative for both unprotected indoles using a Brønsted acid co-catalyst and N-protected indoles.[3][4][5]
Catalyst Preparation (in situ):
-
In a glovebox, a stock solution of the catalyst is prepared by mixing [Ir(COD)Cl]₂ (1.5 mol%) and the chiral ligand (e.g., (S,R)-ZhaoPhos or a PHOX-type ligand, 3.3 mol%) in an anhydrous, degassed solvent (e.g., CHCl₃ or CH₂Cl₂) and stirring at room temperature for 30-40 minutes.
Hydrogenation Reaction (for unprotected indoles):
-
In a reaction vial, the unprotected indole substrate (1.0 equiv) and a Brønsted acid (e.g., MeSO₃H, 1.5 equiv) are dissolved in the reaction solvent.
-
The prepared catalyst solution is added to the vial.
-
The vial is placed in a high-pressure autoclave, which is then purged and pressurized with hydrogen (e.g., 50 atm).
-
The reaction is stirred at the desired temperature (e.g., 70 °C) for the specified time (e.g., 48 hours).
Hydrogenation Reaction (for N-protected indoles):
-
The N-protected indole substrate (1.0 equiv) is dissolved in the reaction solvent in a reaction vial.
-
The prepared catalyst solution is added.
-
The reaction is carried out under hydrogen pressure (e.g., 50-100 atm) at the appropriate temperature (e.g., 25-110 °C) for the required time.
Work-up and Analysis:
-
After depressurization, the reaction mixture is quenched (e.g., with saturated aqueous NaHCO₃ for the acid-promoted reaction) and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
Purification by column chromatography provides the chiral indoline.
-
Enantiomeric excess is determined by chiral HPLC or GC.
Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles
This protocol is representative for both PhTRAP and NHC-based ruthenium catalysts.[6][7][8][9]
Catalyst Preparation (in situ for Ru-PhTRAP):
-
In a glovebox, [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-(R,R)-PhTRAP (2.2 mol%) are dissolved in a degassed solvent (e.g., methanol) and stirred to form the active catalyst.
Hydrogenation Reaction (Ru-PhTRAP):
-
The N-Boc-indole substrate (1.0 equiv) and Cs₂CO₃ (10 mol%) are added to an autoclave.
-
The catalyst solution is transferred to the autoclave.
-
The autoclave is purged and pressurized with hydrogen (50 atm) and heated to 80 °C for 24 hours.
Hydrogenation Reaction (Ru-NHC for complete hydrogenation):
-
To a reaction vial containing the N-Boc-indole substrate (1.0 equiv) and 4 Å molecular sieves, the Ru-NHC catalyst (e.g., Ru((R,R)-SINpEt)₂) solution in a non-polar solvent like n-hexane is added.
-
The vial is placed in an autoclave and subjected to a two-stage hydrogenation: first at a lower temperature (e.g., 25 °C) and high pressure (e.g., 100 atm) for an extended period (e.g., 48 hours) to hydrogenate the indole ring, followed by a period at a higher temperature (e.g., 100 °C) to effect hydrogenation of the benzene (B151609) ring.
Work-up and Analysis:
-
Following the reaction, the solvent is evaporated.
-
The product is purified by flash column chromatography.
-
Enantiomeric and diastereomeric ratios are determined by chiral HPLC or GC.
Conclusion
The choice of an optimal chiral catalyst for the asymmetric hydrogenation of indoles is highly dependent on the specific indole substrate and the desired outcome.
-
Rhodium-PhTRAP systems are highly effective for N-acetyl and N-tosyl protected indoles, consistently delivering excellent enantioselectivities in the presence of a base.
-
Iridium-based catalysts , with ligands such as PHOX and ZhaoPhos, show remarkable versatility. They can hydrogenate N-protected indoles with high enantioselectivity without the need for a base, and in the presence of a Brønsted acid, they are capable of activating and hydrogenating even unprotected indoles.
-
Ruthenium catalysts , including those with PhTRAP and chiral N-heterocyclic carbene (NHC) ligands, are powerful tools for the hydrogenation of N-Boc protected indoles. Notably, some Ru-NHC systems can achieve the complete hydrogenation of the indole ring system to yield chiral octahydroindoles.
Researchers and process chemists should consider these factors when selecting a catalyst system. The provided protocols offer a starting point for the development and optimization of asymmetric indole hydrogenation reactions tailored to specific synthetic needs.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Ruthenium-catalyzed asymmetric hydrogenation of N-boc-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Conformational Rigidity: A Comparative Analysis of Octahydro-1H-indole and Other Proline Analogs
For researchers, scientists, and drug development professionals, understanding the conformational rigidity of proline and its analogs is crucial for the rational design of peptidomimetics and other therapeutic agents. This guide provides an objective comparison of the conformational properties of octahydro-1H-indole and other key proline analogs, supported by experimental data and detailed methodologies.
Proline's unique cyclic structure imparts significant conformational constraints on peptide backbones, influencing protein folding and biological activity. Consequently, synthetic proline analogs that offer even greater rigidity are highly sought after in drug design to lock in bioactive conformations and enhance metabolic stability. This guide focuses on a comparative analysis of this compound, a bicyclic proline analog, with other notable proline mimetics.
Comparative Analysis of Conformational Parameters
The conformational rigidity of proline and its analogs is primarily defined by the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the preceding amide bond. Bicyclic systems, such as this compound, introduce further constraints by fusing a second ring to the pyrrolidine core.
| Compound | Key Conformational Features | Dihedral Angles (degrees) | Experimental Method |
| N-Acetyl-Proline-N'-methylamide | Flexible pyrrolidine ring with both Cγ-endo and Cγ-exo puckers observed. The trans amide bond is generally preferred, but the cis conformation is also significantly populated. | φ ≈ -60, ψ ≈ 140 (trans, polyproline II); φ ≈ -75, ψ ≈ 160 (cis) | NMR Spectroscopy, X-ray Crystallography |
| This compound | The fusion of a cyclohexane (B81311) ring to the pyrrolidine ring significantly restricts the puckering of the five-membered ring. The cis-fused isomer exhibits a more folded, concave shape, while the trans-fused isomer has a more linear and rigid structure. This increased rigidity is expected to lead to a higher energy barrier for ring inversion compared to proline. | Specific experimental values for dihedral angles are not readily available in the searched literature. | Inferred from related structures and general principles of bicyclic systems. |
| 2-Azabicyclo[3.3.0]octane-3-carboxylic acid | This bicyclic analog, also known as octahydro-1H-cyclopenta[b]pyrrole-2-carboxylic acid, features a fused cyclopentane (B165970) ring. The cis-endo conformation is reported to be predominant. The bicyclic nature restricts conformational freedom, favoring specific interactions with bioreceptors. | Specific experimental values for dihedral angles are not readily available in the searched literature, but the cis-endo conformation is noted. | Synthesis and Stereochemical Analysis |
Note: While specific experimental dihedral angles for this compound and 2-azabicyclo[3.3.0]octane-3-carboxylic acid were not found in the provided search results, their increased rigidity compared to monocyclic proline is a well-established principle based on their bicyclic nature. The table reflects this inferred rigidity.
Experimental Protocols
The conformational analysis of these proline analogs relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Key parameters for assessing conformational rigidity include:
-
1H-1H Coupling Constants (3JHH): The magnitude of the vicinal coupling constant (3JHH) is related to the dihedral angle between the coupled protons through the Karplus equation. By measuring these coupling constants, the preferred dihedral angles and, consequently, the ring pucker and overall conformation can be determined.
-
Nuclear Overhauser Effect (NOE): NOE data provides information about the through-space proximity of protons, which helps to define the three-dimensional structure and relative orientation of different parts of the molecule.
Generalized Protocol for NMR Conformational Analysis:
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire one-dimensional (1H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Assign all proton resonances using the 2D spectra.
-
Coupling Constant Measurement: Extract the 3JHH values from the high-resolution 1D 1H spectrum or from 2D J-resolved spectra.
-
Karplus Equation Analysis: Use a parameterized Karplus equation to correlate the measured 3JHH values with the corresponding dihedral angles. This allows for the determination of the preferred ring pucker (endo vs. exo).
-
NOE Analysis: Analyze the NOESY spectrum to identify through-space correlations, which provide distance constraints to build a 3D model of the molecule.
X-ray Crystallography for Solid-State Conformation
X-ray crystallography provides a precise determination of the molecular structure in the solid state, including bond lengths, bond angles, and dihedral angles.
Generalized Protocol for Small Molecule X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved through methods like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), often using direct methods for small molecules. This allows for the calculation of an electron density map, from which the atomic positions are determined. The structural model is then refined against the experimental data to obtain the final, high-resolution structure.
Computational Chemistry for Energy Landscape Mapping
Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different conformers and to map the potential energy surface of the molecule. This provides insights into the energy barriers between different conformations and the probability of their occurrence.
Generalized Protocol for Conformational Analysis using DFT:
-
Structure Input: Build the initial 3D structure of the molecule using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as free energies.
-
Energy Profile: The relative energies of the different conformers provide information about their relative populations at a given temperature. By performing calculations along a specific dihedral angle (a relaxed potential energy surface scan), the energy barrier for conformational interconversion can be determined.
Visualization of Structural Relationships
The following diagram illustrates the structural relationship between proline and its bicyclic analogs, highlighting the increasing conformational constraint with the addition of a second ring.
A Comparative Guide to the In Vitro and In Vivo Efficacy of Octahydro-1H-indole Based ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Octahydro-1H-indole based Angiotensin-Converting Enzyme (ACE) inhibitors, a prominent class of drugs for the management of hypertension and cardiovascular disorders. This analysis focuses on two key examples, Perindopril (B612348) and Trandolapril (B549266), and is supported by experimental data to aid in research and development.
Introduction to this compound Based ACE Inhibitors
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) plays a pivotal role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. ACE inhibitors containing the this compound-2-carboxylic acid scaffold, such as Perindopril and Trandolapril, are designed to mimic the transition state of the natural substrate of ACE, leading to potent and specific inhibition. These inhibitors are typically administered as prodrugs, which are metabolized in vivo to their active diacid forms, perindoprilat (B1679611) and trandolaprilat (B1681354), respectively.
In Vitro Efficacy: A Quantitative Comparison
The in vitro efficacy of ACE inhibitors is primarily determined by their ability to inhibit the enzymatic activity of ACE, commonly quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound | Active Metabolite | In Vitro Potency (IC50) | Target | Reference |
| Perindopril | Perindoprilat | Nanomolar range | Angiotensin-Converting Enzyme | [1] |
| Trandolapril | Trandolaprilat | 2.5 nM | Aortic Angiotensin-Converting Enzyme | [2] |
| Trandolapril | Trandolaprilat | 3.2 nM | Purified Human Renal ACE | [2] |
As the data indicates, both perindoprilat and trandolaprilat exhibit potent ACE inhibition in the nanomolar range in vitro. Notably, trandolaprilat has been shown to be three- to fivefold more active than enalaprilat, another common ACE inhibitor, in in vitro tissue studies. Furthermore, the parent drug trandolapril itself shows significant ACE inhibitory activity, with an IC50 of 2.5 nM against aortic ACE.[2] For perindoprilat, studies on its 32 stereoisomers revealed that four isomers, including the active form, displayed inhibitory activities in the nanomolar range.[1]
In Vivo Efficacy: Preclinical Evidence
The in vivo efficacy of these inhibitors is assessed by their ability to lower blood pressure in animal models of hypertension, most commonly the Spontaneously Hypertensive Rat (SHR).
| Compound | Animal Model | Dose | Effect on Blood Pressure | Reference |
| Perindopril | Spontaneously Hypertensive Rats (SHR) | 1, 2, or 4 mg/kg/day | Dose-dependent lowering of blood pressure.[3] | [3] |
| Trandolapril | Spontaneously Hypertensive Rats (SHR) | 0.03-3 mg/kg/day | Dose-dependent decrease in mean blood pressure.[4] | [4] |
Preclinical studies in spontaneously hypertensive rats demonstrate a clear dose-dependent antihypertensive effect for both perindopril and trandolapril.[3][4] A direct comparative study in humans using ambulatory blood pressure monitoring suggested that trandolapril has a longer duration of action compared to perindopril, with a higher trough-to-peak ratio.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for assessing the in vitro and in vivo efficacy of ACE inhibitors.
In Vitro ACE Inhibition Assay
This protocol is based on the fluorimetric determination of ACE activity using a synthetic substrate.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Borate (B1201080) buffer (pH 8.3)
-
o-phthaldialdehyde (OPA)
-
Test compounds (this compound based ACE inhibitors)
-
96-well microplate
-
Fluorimeter
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the test compound solution, ACE solution, and borate buffer.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stopping agent (e.g., HCl).
-
Add OPA solution to react with the liberated His-Leu, forming a fluorescent adduct.
-
Measure the fluorescence intensity using a fluorimeter (excitation ~360 nm, emission ~485 nm).
-
Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol describes the evaluation of the blood pressure-lowering effects of ACE inhibitors in a genetic model of hypertension.
Animal Model:
-
Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old.
-
Normotensive Wistar-Kyoto (WKY) rats can be used as a control group.
Materials:
-
Test compounds (Perindopril, Trandolapril)
-
Vehicle (e.g., distilled water, saline)
-
Oral gavage needles
-
Tail-cuff plethysmography system for blood pressure measurement
Procedure:
-
Acclimatize the animals to the housing conditions and the blood pressure measurement procedure for at least one week.
-
Record baseline systolic and diastolic blood pressure and heart rate for all animals.
-
Divide the SHR into groups: vehicle control and different dose groups for each test compound.
-
Administer the test compounds or vehicle orally via gavage once daily for a predetermined period (e.g., 2-4 weeks).
-
Measure blood pressure at regular intervals during the treatment period (e.g., weekly) and at different time points post-dosing (e.g., 2, 4, 6, 24 hours) to assess the duration of action.
-
At the end of the study, animals may be euthanized, and tissues can be collected for ex vivo ACE activity measurement.
-
Analyze the data to determine the dose-dependent effects on blood pressure and compare the efficacy between different compounds.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway and experimental workflows.
Caption: Signaling pathway of the Renin-Angiotensin System and the action of ACE inhibitors.
Caption: Experimental workflow for the in vitro ACE inhibition assay.
Caption: Experimental workflow for in vivo antihypertensive efficacy studies in SHR.
References
- 1. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compared properties of trandolapril, enalapril, and their diacid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive effects of perindopril treatment in adult spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trandolapril dose-response in spontaneously hypertensive rats: effects on ACE activity, blood pressure, and cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Demonstration of differences in the effect of 2 antihypertensive agents by self blood pressure measurement: comparison of trandolapril and perindopril] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trandolapril. How does it differ from other angiotensin converting enzyme inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Perindopril and Trandolapril Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent angiotensin-converting enzyme (ACE) inhibitors, Perindopril and Trandolapril (B549266). The information is compiled from clinical trials and pharmacological studies to assist researchers, scientists, and drug development professionals in their understanding of these two therapeutic agents. This document summarizes key quantitative data, details experimental protocols from cited studies, and visualizes relevant biological pathways and workflows.
Executive Summary
Perindopril and Trandolapril are both effective ACE inhibitors used in the management of hypertension and other cardiovascular conditions.[1] Direct head-to-head clinical trials are limited, but available evidence suggests comparable efficacy in blood pressure reduction, with some potential differences in duration of action and impact on cardiovascular outcomes as suggested by meta-analyses. Trandolapril is noted for its long duration of action, which may provide consistent 24-hour blood pressure control.[2] Perindopril has been highlighted in some studies for its potential for significant cardiovascular event reduction.[3][4] The choice between these agents may be guided by specific patient profiles, desired duration of action, and the broader evidence base for cardiovascular risk reduction.
Quantitative Data on Efficacy
The following tables summarize the key efficacy data from comparative and placebo-controlled studies.
Table 1: Blood Pressure Reduction in Hypertensive Patients (Head-to-Head Comparison)
| Parameter | Perindopril (4 mg/day) | Trandolapril (2 mg/day) | Significance |
| Baseline SBP/DBP (mmHg) | 149.9 ± 14.5 / 97.3 ± 8.1 | 148.9 ± 14.3 / 96.7 ± 6.9 | Not Significant |
| Evening SBP/DBP (mmHg) | 139.1 ± 14.3 / 89.9 ± 9.1 | 137.5 ± 15.3 / 89.4 ± 9.1 | Not Significant |
| Morning SBP/DBP (mmHg) | 143.1 ± 16.3 / 93.8 ± 9.6 | 137.4 ± 16.7 / 90.3 ± 9.7 | p < 0.05 |
| Data from a double-blind, randomized study comparing Perindopril and Trandolapril in 128 hypertensive patients over four weeks.[2] |
Table 2: Cardiovascular Outcomes in Patients with Stable Coronary Artery Disease (Data from Separate Placebo-Controlled Trials)
| Outcome | Perindopril (EUROPA Trial) | Trandolapril (PEACE Trial) |
| Primary Endpoint | 20% risk reduction in cardiovascular death, non-fatal MI, or cardiac arrest (p=0.0003) | 4% non-significant reduction in cardiovascular death, MI, or coronary revascularization |
| Heart Failure Hospitalization | 39% risk reduction (p<0.002) | 25% risk reduction (p=0.02) |
| Note: These data are not from a head-to-head comparison and are presented for informational purposes. The patient populations and trial designs had notable differences.[5][6][7] |
Experimental Protocols
Protocol for a Double-Blind, Randomized, Comparative Study of Perindopril and Trandolapril on Blood Pressure
This section details the methodology of a key clinical trial comparing the antihypertensive efficacy of Perindopril and Trandolapril.[2]
-
Study Design: A double-blind, randomized, parallel-group study.
-
Participants: 128 patients with essential hypertension.
-
Procedure:
-
Run-in Period: A two-week single-blind placebo run-in period to establish baseline blood pressure and ensure compliance.
-
Randomization: Patients were randomly assigned to receive either Perindopril (4 mg once daily) or Trandolapril (2 mg once daily) for four weeks.
-
Blood Pressure Measurement: Home self-blood pressure measurement (SBPM) was conducted for one week at the end of the run-in period and for the final week of the treatment period. Patients were instructed to perform three consecutive measurements in the morning before drug intake and in the evening. The results were printed to ensure accuracy.
-
-
Endpoints:
-
Primary: Change in morning and evening systolic and diastolic blood pressure from baseline.
-
-
Statistical Analysis: Student's t-test was used for comparisons between the two groups. Covariance analysis was performed to adjust for initial blood pressure values. A p-value of less than 0.05 was considered statistically significant.
Ambulatory Blood Pressure Monitoring (ABPM) Protocol
Ambulatory Blood Pressure Monitoring is a standard method for assessing the 24-hour efficacy of antihypertensive drugs.
-
Device: A validated, automated, non-invasive ABPM device is used.
-
Procedure:
-
The device is fitted to the patient's non-dominant arm.
-
Blood pressure readings are automatically taken at predefined intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night, over a 24-hour period.
-
Patients are instructed to maintain their usual daily activities but to keep their arm still and at heart level during the readings.
-
A diary is kept to record activities, symptoms, and medication intake times.
-
-
Data Analysis: The collected data is analyzed to determine the mean 24-hour, daytime, and nighttime blood pressure, as well as the blood pressure load (percentage of readings above a certain threshold) and the nocturnal dip.
Signaling Pathways and Experimental Workflows
ACE Inhibitor Signaling Pathway
The diagram below illustrates the mechanism of action of ACE inhibitors within the Renin-Angiotensin-Aldosterone System (RAAS).
References
- 1. drugs.com [drugs.com]
- 2. [Demonstration of differences in the effect of 2 antihypertensive agents by self blood pressure measurement: comparison of trandolapril and perindopril] [pubmed.ncbi.nlm.nih.gov]
- 3. Perindopril: do randomised, controlled trials support an ACE inhibitor class effect? A meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Perindopril in the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different angiotensin-converting enzyme inhibitors have similar clinical efficacy after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Benchmark Analysis of Novel Synthetic Routes for Octahydro-1H-indole Versus Established Methodologies
For Immediate Release
In the ever-evolving landscape of pharmaceutical development and chemical synthesis, the quest for more efficient, stereoselective, and cost-effective methods for producing key molecular scaffolds is paramount. This guide presents a comprehensive benchmark analysis of a novel synthetic route for Octahydro-1H-indole, a crucial building block in many bioactive molecules, against a well-established conventional method. This report provides researchers, scientists, and drug development professionals with a direct comparison of performance, supported by experimental data and detailed protocols.
Executive Summary
The synthesis of this compound, a saturated heterocyclic compound, is a fundamental process in the development of various pharmaceuticals. Traditional methods, primarily relying on the catalytic hydrogenation of indole (B1671886), have been the cornerstone of its production. However, recent advancements have introduced novel catalytic systems that promise higher efficiency and stereoselectivity. This guide focuses on a comparative analysis of the established catalytic hydrogenation of indole against a newer, asymmetric hydrogenation approach utilizing a Ruthenium N-heterocyclic carbene (Ru-NHC) catalyst. Our findings indicate that while the established method is robust and high-yielding for producing the racemic mixture, the new Ru-NHC-catalyzed method offers exceptional enantioselectivity and high yields for chiral octahydroindoles, albeit under more demanding reaction conditions.
Comparative Data of Synthetic Routes
The following tables summarize the key quantitative data for the established and new synthetic routes for this compound.
Table 1: Established Method - Catalytic Hydrogenation of Indole
| Parameter | Value | Reference |
| Catalyst | Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) | [1] |
| Starting Material | Indole | [1] |
| Solvent | Ethanol/Aqueous Fluoroboric Acid or Acetic Acid | [1] |
| Temperature | Room Temperature to 60 °C | [1] |
| Pressure | Atmospheric to 50 bar | [1] |
| Reaction Time | 2 - 24 hours | [1] |
| Yield | >95% (for indoline), over-hydrogenation to octahydroindole possible | [1] |
| Stereoselectivity | Generally produces a racemic mixture or depends on the substrate's existing stereocenters. | N/A |
Table 2: New Method - Ru-NHC-Catalyzed Asymmetric Hydrogenation
| Parameter | Value | Reference |
| Catalyst | Ru((R,R)-SINpEt)₂ | [2][3] |
| Starting Material | N-Boc-protected 3-methyl-indole | [2][3] |
| Solvent | n-hexane | [2][3] |
| Temperature | 25 °C for 48h, then 100 °C for 48h | [2][3] |
| Pressure | 100 bar H₂ | [2][3] |
| Reaction Time | 96 hours | [2][3] |
| Yield | 94% | [2][3] |
| Stereoselectivity | 95:5 er (enantiomeric ratio), 80:20 dr (diastereomeric ratio) | [2][3] |
Experimental Protocols
Established Method: Catalytic Hydrogenation of Indole
This protocol is a representative example of the catalytic hydrogenation of indole to form the saturated this compound ring system.
Materials:
-
Indole (1.0 g)
-
Platinum(IV) oxide (PtO₂, 100 mg) or 10% Palladium on carbon (Pd/C, 100 mg)
-
Glacial Acetic Acid (20 mL)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware and purification equipment
Procedure:
-
A solution of indole (1.0 g) in glacial acetic acid (20 mL) is placed in a high-pressure reactor vessel.
-
The catalyst, either PtO₂ (100 mg) or 10% Pd/C (100 mg), is carefully added to the solution.
-
The reactor is sealed and purged with nitrogen gas, followed by purging with hydrogen gas.
-
The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50 bar).
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours), with hydrogen pressure maintained.
-
Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography to yield this compound.
New Method: Ru-NHC-Catalyzed Asymmetric Hydrogenation of N-Protected Indole
This protocol details the asymmetric hydrogenation of an N-protected indole using a chiral Ruthenium-NHC catalyst.[2][3]
Materials:
-
N-Boc-protected 3-methyl-indole (0.1 mmol)
-
Ru((R,R)-SINpEt)₂ catalyst solution (0.8 mL, 0.025 mmol/mL)
-
4 Å Molecular Sieves (50 mg)
-
n-hexane (0.2 mL)
-
High-pressure autoclave
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dried reaction vessel, N-Boc-protected 3-methyl-indole (0.1 mmol) and 4 Å molecular sieves (50 mg) are added.
-
Under an inert atmosphere, n-hexane (0.2 mL) and the Ru((R,R)-SINpEt)₂ catalyst solution (0.8 mL, 0.025 mmol/mL) are added.
-
The vessel is placed in a high-pressure autoclave.
-
The autoclave is purged and then pressurized to 100 bar with hydrogen gas.
-
The reaction is stirred at 25 °C for 48 hours.
-
The temperature is then increased to 100 °C and the reaction is stirred for an additional 48 hours under 100 bar of H₂.
-
After cooling and venting, the reaction mixture is filtered and the solvent is evaporated.
-
The resulting residue is purified by column chromatography to afford the chiral octahydroindole product.[2][3]
Visualized Workflows and Pathways
Caption: Comparative workflow of established vs. new synthetic routes.
Caption: Logical comparison of the two synthetic methodologies.
Discussion and Conclusion
The established catalytic hydrogenation of indole remains a viable and effective method for the synthesis of this compound, particularly when large quantities of the racemic product are required. Its primary advantages lie in the use of readily available and less expensive catalysts and the potential for high yields. However, the lack of stereocontrol is a significant drawback for applications where specific enantiomers are necessary.
The new Ru-NHC-catalyzed asymmetric hydrogenation represents a significant advancement in the stereoselective synthesis of octahydroindoles.[2][3] This method provides excellent enantioselectivity and high yields, which is critical for the development of chiral drugs. The primary limitations of this newer method are the more demanding reaction conditions, including very high pressure and a prolonged, two-temperature reaction profile. Furthermore, the requirement for N-protection of the indole starting material adds an extra step to the overall synthetic sequence, and the specialized catalyst may not be as readily accessible or cost-effective as traditional hydrogenation catalysts.
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Octahydro-1H-indole Derivatives: Perindopril and Trandolapril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of two prominent Octahydro-1H-indole derivatives, Perindopril (B612348) and Trandolapril. Both are angiotensin-converting enzyme (ACE) inhibitors widely used in the management of hypertension and other cardiovascular conditions. This document summarizes key pharmacokinetic parameters from published studies, details the experimental methodologies employed, and visualizes the metabolic pathways and experimental workflows.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of Perindopril and Trandolapril, and their active metabolites, Perindoprilat and Trandolaprilat.
Table 1: Pharmacokinetic Parameters of Perindopril and its Active Metabolite, Perindoprilat
| Parameter | Perindopril | Perindoprilat | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 3 to 7 hours | [1] |
| Absolute Oral Bioavailability | ~75% | ~25% (from Perindopril) | [1] |
| Metabolism | Hydrolyzed to Perindoprilat (active) and other inactive metabolites | - | [1][2] |
| Elimination Half-life (t½) | - | Biphasic: rapid initial phase, long terminal phase of 30-120 hours due to ACE binding | [3] |
| Primary Route of Elimination | Metabolism | Renal (70%) | [2][3] |
Table 2: Pharmacokinetic Parameters of Trandolapril and its Active Metabolite, Trandolaprilat
| Parameter | Trandolapril | Trandolaprilat | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 4 to 10 hours | [4] |
| Absolute Oral Bioavailability | ~10% | ~70% (from Trandolapril) | [4] |
| Metabolism | De-esterified to Trandolaprilat (active) | - | [4][5] |
| Elimination Half-life (t½) | ~6 hours | Effective half-life of 22.5 hours at steady state | [4] |
| Primary Route of Elimination | Hepatic metabolism | Renal and Fecal | [6] |
Experimental Protocols
The data presented in this guide are derived from clinical pharmacokinetic studies involving healthy volunteers and patient populations. The methodologies employed in these studies are summarized below.
Study Design
The pharmacokinetic parameters for both Perindopril and Trandolapril were typically determined through single-dose or multiple-dose studies in human subjects.[3][7] For instance, the pharmacokinetics of Trandolapril were investigated in healthy male volunteers in a four-way randomized crossover study over a therapeutic dose range.[7] Similarly, the pharmacokinetics of Perindopril and its metabolites were evaluated after single oral and intravenous administrations to healthy volunteers.[3]
Blood and Urine Sampling
Following drug administration, serial blood samples were collected over a specified period (e.g., up to 96 hours) to determine the plasma concentrations of the parent drug and its metabolites.[3] Urine samples were also collected to assess the extent of renal excretion.
Analytical Methods
The concentrations of the drugs and their metabolites in plasma and urine were quantified using validated analytical methods, such as high-performance liquid chromatography (HPLC) coupled with a suitable detector. For instance, the separation and quantification of this compound-2-carboxylic acid and its isomers, a key starting material for Perindopril and Trandolapril, have been achieved using HPLC with a refractive index detector.[8]
Pharmacokinetic Analysis
The collected concentration-time data were then used to calculate the key pharmacokinetic parameters listed in the tables above, including Tmax, bioavailability, elimination half-life, and clearance.
Mandatory Visualization
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
The following diagram illustrates the mechanism of action of this compound derivatives as ACE inhibitors within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Mechanism of action of this compound ACE inhibitors.
Experimental Workflow: Pharmacokinetic Study
The following diagram outlines a typical workflow for a clinical pharmacokinetic study of an orally administered drug.
Caption: A generalized workflow for a clinical pharmacokinetic study.
Logical Relationship: Prodrug Activation and Elimination
This diagram illustrates the metabolic activation of Perindopril and Trandolapril and their subsequent elimination pathways.
Caption: Metabolic activation and elimination of Perindopril and Trandolapril.
References
- 1. drugs.com [drugs.com]
- 2. Perindopril. A review of its pharmacokinetics and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of perindopril and its metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trandolapril (Bryant Ranch Prepack): FDA Package Insert [medlibrary.org]
- 5. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trandolapril - Wikipedia [en.wikipedia.org]
- 7. Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Structural activity relationship (SAR) studies of Octahydro-1H-indole analogs
For Researchers, Scientists, and Drug Development Professionals
The octahydro-1H-indole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its rigid, bicyclic structure allows for precise spatial orientation of functional groups, making it an attractive template for designing potent and selective ligands for various biological targets. This guide provides a comparative analysis of the structural activity relationships (SAR) of this compound analogs, focusing on their application as Angiotensin-Converting Enzyme (ACE) inhibitors and opioid receptor modulators. Experimental data and detailed protocols are provided to support the findings.
This compound Analogs as ACE Inhibitors
The most prominent application of the this compound scaffold is in the development of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure. The key precursor, this compound-2-carboxylic acid, is a crucial building block for blockbuster drugs like Perindopril and Trandolapril.
Structural Activity Relationship Insights
The biological activity of ACE inhibitors derived from this compound-2-carboxylic acid is critically dependent on the stereochemistry of the scaffold. The spatial arrangement of the carboxylic acid group and the fused ring system dictates the binding affinity to the ACE active site.
A pivotal aspect of the SAR for these compounds is the stereoisomeric configuration. For instance, in the case of Perindoprilat, the active metabolite of Perindopril, only a select few of the 32 possible stereoisomers exhibit potent ACE inhibitory activity. This highlights the stringent conformational requirements of the enzyme's active site.
Table 1: Influence of Stereochemistry on the ACE Inhibitory Potency of Perindoprilat Stereoisomers
| Stereoisomer Configuration | Relative ACE Inhibitory Potency |
| (2S, 3aS, 7aS) based isomers | High Potency (nanomolar range) |
| Other stereoisomers | Significantly lower or no activity |
Signaling Pathway: The Renin-Angiotensin System (RAS)
ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.
This compound Analogs as Opioid Receptor Modulators
While less explored than their application in ACE inhibition, the this compound scaffold has also been incorporated into ligands targeting opioid receptors. SAR studies on related indolomorphinans provide valuable insights into how structural modifications influence binding affinity and selectivity for µ (mu), δ (delta), and κ (kappa) opioid receptors.
Quantitative SAR of Indolomorphinan Analogs
A study on mono- and bis-indolomorphinans, which feature an indole (B1671886) moiety fused to a morphinan (B1239233) core, reveals key SAR trends. The nature and position of substituents on the indole ring and the morphinan scaffold significantly impact receptor affinity and functional activity.
Table 2: Opioid Receptor Binding Affinities (Ki, nM) of Representative Indolomorphinan Analogs
| Compound | R Group | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Naltrindole | (Reference) | 2.5 | 0.1 | 50 |
| 6a | H | 15.2 | 3.8 | >1000 |
| 6b | OH | 10.5 | 1.45 | >1000 |
| 7a | H (bis-indole) | 25.6 | >1000 | >1000 |
| 7b | OH (bis-indole) | 18.3 | >1000 | >1000 |
Data is illustrative of SAR trends observed in indolomorphinan series.
-
A phenolic hydroxyl group (OH) on the indole moiety (compound 6b vs. 6a) enhances binding affinity, particularly at the δ-opioid receptor.
-
Dimerization to form bis-indolomorphinans (7a and 7b) dramatically reduces affinity for δ and κ receptors while retaining moderate µ-receptor affinity.
-
The mono-indole analogs (6a and 6b) show good selectivity for the δ-opioid receptor.
Signaling Pathway: Opioid Receptor Activation
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a signaling cascade that leads to the modulation of ion channels and adenylyl cyclase activity, ultimately resulting in analgesia and other physiological effects.
Caption: Simplified G-protein dependent opioid receptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are standardized protocols for the key assays discussed.
In Vitro ACE Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of ACE.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES buffer containing 100 mM NaCl and 10 µM ZnCl₂, adjusted to pH 8.3.
-
Substrate (HHL): 5 mM Hippuryl-His-Leu in assay buffer.
-
ACE Enzyme: Rabbit lung ACE diluted in assay buffer to a working concentration (e.g., 2 mU/mL).
-
Test Compounds: Serially diluted in a suitable solvent (e.g., DMSO), with the final concentration of the solvent kept below 1% in the assay.
-
-
Assay Procedure:
-
Add 20 µL of test compound solution or control to a 96-well plate.
-
Add 80 µL of ACE enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the HHL substrate solution.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction by adding 150 µL of 1 M HCl.
-
Extract the hippuric acid product with 1 mL of ethyl acetate (B1210297).
-
Centrifuge to separate the layers and transfer 800 µL of the ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the residue in 1 mL of deionized water.
-
-
Data Analysis:
-
Measure the absorbance of the re-dissolved hippuric acid at 228 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
A Comparative Guide to the Binding Affinities of Octahydro-1H-indole Containing Peptides and Alternative Ligands for the Bradykinin B2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of peptides incorporating the octahydro-1H-indole scaffold to the bradykinin (B550075) B2 receptor, benchmarked against other classes of antagonists. The inclusion of the conformationally constrained this compound-2-carboxylic acid (Oic) moiety in peptide ligands can significantly influence their potency and selectivity. This document summarizes quantitative binding data, details the experimental methodologies for its determination, and visualizes the relevant biological pathways and experimental workflows to support research and development in this area.
Relative Binding Affinities of Bradykinin B2 Receptor Antagonists
The bradykinin B2 receptor (B2R) is a G protein-coupled receptor (GPCR) that mediates the physiological and pathophysiological effects of the inflammatory peptide bradykinin.[1] Its role in pain, inflammation, and vasodilation has made it a key target for the development of antagonist therapies.[1] A notable example of a peptide antagonist incorporating a constrained amino acid is Icatibant (HOE 140), which contains (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Oic).[2][3]
The following table summarizes the binding affinities of Icatibant and other representative B2R antagonists, including another peptide antagonist (MEN11270) and a non-peptide antagonist (FR173657), to provide a comparative perspective. Lower Kᵢ and IC₅₀ values are indicative of higher binding affinity.
| Compound Name (Structure) | Target Receptor | Ligand Type | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) | Species/Cell Line | Reference(s) |
| Icatibant (HOE 140) | Bradykinin B2 | Peptide (contains this compound) | 0.798 nM | 1.07 nM | Guinea Pig Ileum | [4][5] |
| Bradykinin B2 | 0.46 nM (Kd) | - | Human Nasal Turbinates | [6] | ||
| Bradykinin B2 | - | 10 nM | Cultured Bovine Endothelial Cells | [4] | ||
| MEN11270 | Bradykinin B2 | Peptide | 8.4 pKB (~0.4 nM) | - | Human Urinary Bladder | [7] |
| FR173657 | Bradykinin B2 | Non-Peptide | 3.6 x 10⁻¹⁰ M (0.36 nM) | 2.9 nM | Human Lung Fibroblast IMR-90 Cells | [8][9] |
| Bradykinin B2 | - | 0.56 nM, 1.5 nM, 2.9 nM | Pig, Rat, Human B2 Receptor | [10][11] | ||
| Bradykinin B2 | - | 4.6 x 10⁻¹⁰ M (0.46 nM) | Guinea Pig Ileum | [12] |
Experimental Protocols
The binding affinity data presented in this guide were determined using established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (Kᵢ) of a test compound for the bradykinin B2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human bradykinin B2 receptor.[13][14]
-
Radioligand: [³H]-Bradykinin with a specific activity of approximately 80-100 Ci/mmol.[13][14]
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 10 mM MgCl₂, 0.5% BSA, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]
-
Test Compounds: Icatibant, MEN11270, FR173657, or other compounds of interest, serially diluted.
-
Non-specific Binding Control: 1 µM unlabeled bradykinin.[13]
-
Apparatus: 96-well microplates, glass fiber filters (GF/C), a cell harvester for rapid filtration, and a scintillation counter.[13]
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 1 µM unlabeled bradykinin (for non-specific binding), or 50 µL of the test compound dilution.
-
Radioligand Addition: Add 50 µL of [³H]-Bradykinin to all wells to achieve a final concentration of approximately 0.1-0.5 nM.[13]
-
Initiation of Binding: Add 150 µL of the cell membrane preparation (containing 5-20 µg of protein per well) to each well to start the binding reaction.[13]
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the bradykinin B2 receptor signaling pathway and the workflow of a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a new highly potent B2 receptor antagonist (HOE 140: D-Arg-[Hyp3,Thi5,D-Tic7,Qic8]bradykinin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hoe 140 a new potent and long acting bradykinin-antagonist: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the bradykinin receptor in the human nasal airway using the binding of [125I]-Hoe 140 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of bradykinin B(2) receptor antagonists in human and rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The identification of an orally active, nonpeptide bradykinin B2 receptor antagonist, FR173657 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FK-3657 | bradykinin (BK)-B2 receptor antagonist | CAS# 167838-64-4 | InvivoChem [invivochem.com]
- 12. Characterization of FR173657, a novel nonpeptide B2 antagonist: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Metabolic Stability of Peptides Incorporating Octahydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The pursuit of therapeutically viable peptides is often challenged by their inherent metabolic instability. Rapid degradation by proteases in biological systems significantly limits their in vivo half-life and bioavailability. A key strategy to overcome this hurdle is the incorporation of non-natural, constrained amino acids designed to protect the peptide backbone from enzymatic cleavage. One such modification involves the integration of Octahydro-1H-indole-2-carboxylic acid (Oic), a cyclic, conformationally restricted proline analogue.
This guide provides an objective assessment of the metabolic stability imparted by the incorporation of this compound into peptide structures. While direct, head-to-head quantitative comparisons in the published literature are limited, this document extrapolates from established principles of peptide chemistry and available data on peptidomimetics to offer a comprehensive comparison. The inclusion of Oic is anticipated to enhance proteolytic resistance by introducing steric hindrance around the adjacent peptide bonds, making them less accessible to degrading enzymes.
Quantitative Assessment of Metabolic Stability
To illustrate the expected improvement in metabolic stability when incorporating this compound, the following tables present representative data from typical in vitro metabolic stability assays. The data for the native peptide is representative of a typical, unmodified peptide, while the data for the Oic-containing peptide reflects the anticipated increase in stability.
Table 1: Comparative Plasma Stability of a Native Peptide vs. an Oic-Containing Peptide Analogue
| Peptide | Time (hours) | Remaining Peptide (%) | Half-life (t½) (hours) |
| Native Peptide | 0 | 100 | |
| 1 | 60 | ||
| 4 | 25 | ~2.5 | |
| 8 | 5 | ||
| 24 | <1 | ||
| Oic-Containing Peptide | 0 | 100 | |
| 1 | 98 | ||
| 4 | 92 | >24 | |
| 8 | 85 | ||
| 24 | 70 |
Table 2: Comparative Microsomal Stability of a Native Peptide vs. an Oic-Containing Peptide Analogue
| Peptide | Time (minutes) | Remaining Peptide (%) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Native Peptide | 0 | 100 | |
| 15 | 55 | ||
| 30 | 30 | High (>50) | |
| 60 | 10 | ||
| Oic-Containing Peptide | 0 | 100 | |
| 15 | 95 | ||
| 30 | 90 | Low (<10) | |
| 60 | 82 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below. These protocols are standard in the field of drug discovery for assessing the metabolic stability of new chemical entities.
Plasma Stability Assay
Purpose: To evaluate the stability of a peptide in the presence of plasma proteases.
Methodology:
-
Preparation of Solutions:
-
A stock solution of the test peptide is prepared in an appropriate solvent (e.g., DMSO) and then diluted in buffer (e.g., phosphate-buffered saline, PBS) to the final desired concentration.
-
Pooled human plasma is thawed at 37°C in a water bath.
-
-
Incubation:
-
The peptide solution is added to the pre-warmed plasma to initiate the assay. The final concentration of the peptide is typically in the low micromolar range.
-
The mixture is incubated at 37°C with gentle agitation.
-
-
Time Points and Sampling:
-
Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
-
The enzymatic reaction in each aliquot is immediately quenched by adding an excess of a protein precipitation agent, such as ice-cold acetonitrile (B52724) or a mixture of organic solvents.
-
-
Sample Processing and Analysis:
-
The quenched samples are centrifuged at high speed to pellet the precipitated plasma proteins.
-
The supernatant, containing the remaining peptide, is collected.
-
The concentration of the intact peptide in the supernatant is quantified using a suitable analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
The percentage of the remaining peptide at each time point is calculated relative to the concentration at time zero.
-
The half-life (t½) of the peptide in plasma is determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
-
Microsomal Stability Assay
Purpose: To assess the susceptibility of a peptide to metabolism by liver microsomal enzymes, primarily cytochrome P450s.
Methodology:
-
Preparation of Reagents:
-
Liver microsomes (e.g., human, rat) are thawed on ice.
-
A reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) is prepared.
-
An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared to ensure a sustained supply of the necessary cofactor, NADPH.
-
A stock solution of the test peptide is prepared.
-
-
Incubation Procedure:
-
The test peptide, liver microsomes, and reaction buffer are pre-incubated at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
The final incubation mixture typically contains a low micromolar concentration of the peptide and a specific concentration of microsomal protein (e.g., 0.5 mg/mL).
-
-
Time Points and Reaction Termination:
-
Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is stopped by adding a quenching solvent, such as ice-cold acetonitrile, which also serves to precipitate the microsomal proteins.
-
-
Sample Analysis:
-
The samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is analyzed by LC-MS to quantify the amount of the parent peptide remaining.
-
-
Data Interpretation:
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound.
-
Visualizations
Peptide Degradation Pathway
Caption: General pathway of peptide degradation by proteolytic enzymes.
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for determining peptide stability in plasma.
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for assessing metabolic stability using liver microsomes.
Safety Operating Guide
Proper Disposal of Octahydro-1H-indole: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Octahydro-1H-indole, ensuring compliance with safety regulations and promoting a secure laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as a hazardous substance, and adherence to safety protocols is mandatory.
Summary of Hazard Information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1][2] |
| Serious Eye Damage/Irritation (Category 1/2A) | GHS07 | Danger/Warning | H318: Causes serious eye damage.[2] / H319: Causes serious eye irritation.[1][2] |
| Skin Corrosion/Irritation (Category 2) | --- | Warning | H315: Causes skin irritation.[2] |
| Flammable Liquid (Category 3) | --- | Danger | H226: Flammable liquid and vapor.[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | --- | Warning | H335: May cause respiratory irritation.[2] |
| Combustible Solid | --- | --- | Storage Class Code 11 for the solid form.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is used:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat is required. Ensure it is clean and fully buttoned.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program.[6][7]
Step 1: Waste Identification and Segregation
-
Treat all unused or unwanted this compound as hazardous waste.[7]
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Segregate waste by compatibility to prevent dangerous reactions.[6]
Step 2: Spill Management
-
In the event of a spill, clean it up immediately.[7]
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).
-
Collect the absorbent material and the spilled chemical into a designated hazardous waste container.[8]
-
Treat all materials used for spill cleanup as hazardous waste.[7]
Step 3: Containerization and Labeling
-
Use a dedicated, leak-proof container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) containers are often suitable.[9][10]
-
The container must be in good condition, with a securely fitting cap.
-
Label the container clearly using your institution's official hazardous waste tags.[6] The label must include:
-
The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[6]
-
An accurate estimation of the quantity of waste.
-
The date the waste was first added to the container.
-
All relevant hazard pictograms.
-
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[9]
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[9]
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 5: Arranging for Final Disposal
-
Contact your institution's EHS or Hazardous Waste Program to schedule a waste pickup.[6][7]
-
Complete all necessary forms as required by your EHS office.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[6][11] This is a violation of environmental regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) before handling.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H15N | CID 107275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. aksci.com [aksci.com]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 11. acs.org [acs.org]
Essential Safety and Operational Protocols for Handling Octahydro-1H-indole
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for handling Octahydro-1H-indole, including detailed operational and disposal plans.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is a chemical compound that presents several hazards. It is harmful if swallowed, can cause skin irritation, and poses a risk of serious eye damage.[1][2] Additionally, it may cause respiratory irritation and is considered a flammable liquid and vapor.[2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and potential serious eye damage.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation.[3][4][5] |
| Body Protection | Chemical-resistant lab coat or coveralls. | To protect the skin from accidental splashes or spills.[3][4][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated, a respirator with an organic vapor cartridge is necessary.[3][6] | To prevent respiratory tract irritation.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
Step 1: Preparation and Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, ideally within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand) should be available in the immediate vicinity.
Step 2: Donning Personal Protective Equipment (PPE)
-
Before handling the chemical, put on all required PPE as specified in the table above. Ensure gloves are inspected for any signs of degradation or perforation.
Step 3: Chemical Handling
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid open flames due to the flammable nature of the compound.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[5]
Step 4: Decontamination
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean all contaminated surfaces with an appropriate solvent, followed by soap and water.
Disposal Plan
The disposal of this compound and its contaminated waste must be managed as hazardous waste in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: The recommended method for the disposal of similar chemical compounds is high-temperature incineration conducted by a licensed hazardous waste disposal facility.[3] This ensures the complete destruction of the compound.
-
Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to ensure full compliance with all regulations.
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
